N-Nitroso Lisinopril
Description
Structure
3D Structure
Properties
CAS No. |
519175-80-5 |
|---|---|
Molecular Formula |
C21H30N4O6 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]-nitrosoamino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H30N4O6/c22-13-5-4-9-16(19(26)24-14-6-10-17(24)20(27)28)25(23-31)18(21(29)30)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)(H,29,30)/t16-,17-,18-/m0/s1 |
InChI Key |
WLZGMQJZWKPZQR-BZSNNMDCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N([C@@H](CCC2=CC=CC=C2)C(=O)O)N=O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N(C(CCC2=CC=CC=C2)C(=O)O)N=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of N-Nitroso Lisinopril Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the N-Nitroso Lisinopril (B193118) impurity. N-Nitroso Lisinopril is a potential genotoxic impurity that can form in Lisinopril drug substances and products, necessitating rigorous control and monitoring. This document outlines a detailed synthesis protocol, in-depth characterization methodologies including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, and presents the relevant data in a structured format. The provided experimental protocols and data are intended to assist researchers and analytical scientists in the identification, quantification, and control of this critical impurity.
Introduction
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. Like other pharmaceutical compounds containing secondary amine moieties, Lisinopril is susceptible to nitrosation, leading to the formation of N-nitroso impurities. N-Nitroso Lisinopril is one such impurity that has garnered significant attention due to the potential carcinogenic risk associated with the nitrosamine (B1359907) class of compounds. Regulatory agencies worldwide have established stringent limits for nitrosamine impurities in pharmaceutical products, making their effective control a critical aspect of drug quality and safety.
This guide details the chemical synthesis of N-Nitroso Lisinopril and the analytical techniques for its comprehensive characterization.
Synthesis of N-Nitroso Lisinopril
The synthesis of N-Nitroso Lisinopril involves the reaction of Lisinopril with a nitrosating agent, typically nitrous acid, which is generated in situ from a nitrite (B80452) salt under acidic conditions.[1][2]
Experimental Protocol: Synthesis of N-Nitroso Lisinopril
Materials:
-
Lisinopril Dihydrate
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), 1M solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve Lisinopril Dihydrate (1.0 g, 2.26 mmol) in 20 mL of 1M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.31 g, 4.52 mmol) in 5 mL of deionized water dropwise to the cooled Lisinopril solution over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Nitroso Lisinopril as a pale yellow oil.
Synthesis Pathway
Caption: Synthesis of N-Nitroso Lisinopril.
Characterization of N-Nitroso Lisinopril
Comprehensive characterization of the synthesized N-Nitroso Lisinopril is crucial to confirm its identity and purity. The following analytical techniques are employed.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N2-((S)-1-carboxy-3-phenylpropyl)-N2-nitroso-L-lysyl-L-proline | |
| Molecular Formula | C₂₁H₃₀N₄O₆ | |
| Molecular Weight | 434.49 g/mol | |
| CAS Number | 519175-80-5 | |
| Appearance | Pale yellow oil |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of N-Nitroso Lisinopril and for its quantification in drug substances and products.[3][4][5][6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Under these conditions, N-Nitroso Lisinopril is expected to have a retention time distinct from Lisinopril and other related impurities. The purity can be determined by the peak area percentage.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the definitive identification of N-Nitroso Lisinopril, providing molecular weight and structural information.[7][8][9][10][11]
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | As per HPLC method, adjusted for UHPLC |
| Flow Rate | 0.4 mL/min |
| MS Detector | Triple Quadrupole or High-Resolution Mass Spectrometer (HRMS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan and Product Ion Scan |
| Ion | Expected m/z |
| [M+H]⁺ | 435.22 |
| [M+Na]⁺ | 457.20 |
Further fragmentation in MS/MS analysis can provide structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the presence of the nitroso group and the overall molecular structure.[12][13]
| Parameter | Condition |
| Instrument | 400 MHz or higher NMR Spectrometer |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD) |
| Techniques | ¹H NMR, ¹³C NMR, COSY, HSQC |
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.15 - 7.30 | m | 5H | Aromatic protons |
| 4.20 - 4.40 | m | 1H | CH-N(NO) |
| 3.40 - 3.60 | m | 2H | Proline CH₂ |
| 2.80 - 3.00 | m | 2H | Benzyl CH₂ |
| 1.20 - 2.20 | m | 16H | Aliphatic protons (Lisinopril backbone) |
Note: The chemical shifts are predicted and may vary based on the solvent and other experimental conditions.
Experimental and Logical Workflows
Synthesis and Purification Workflow
Caption: Workflow for N-Nitroso Lisinopril synthesis.
Characterization Workflow
Caption: Analytical workflow for characterization.
Conclusion
This technical guide provides a framework for the synthesis and comprehensive characterization of the N-Nitroso Lisinopril impurity. The detailed protocols and expected data serve as a valuable resource for researchers and quality control laboratories involved in the analysis of Lisinopril and its related substances. Adherence to these or similar validated methods is essential for ensuring the quality and safety of Lisinopril-containing pharmaceutical products in compliance with global regulatory standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]
- 4. Development and validation of a stability indicating HPLC method for determination of lisinopril, lisinopril degradation product and parabens in the lisinopril extemporaneous formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. fda.gov [fda.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 11. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 12. Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lisinopril | C21H31N3O5 | CID 5362119 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Nitroso Lisinopril: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties and stability of N-Nitroso Lisinopril (B193118), a nitrosamine (B1359907) impurity of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril. Given the regulatory scrutiny of nitrosamine impurities in pharmaceutical products due to their potential health risks, a thorough understanding of this compound is critical for drug development and quality control.
Chemical Properties of N-Nitroso Lisinopril
N-Nitroso Lisinopril (CAS No: 519175-80-5) is a derivative of Lisinopril formed by the nitrosation of the secondary amine present in the lisinopril molecule.[1] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | N2-((S)-1-carboxy-3-phenylpropyl)-N2-nitroso-L-lysyl-L-proline | [1] |
| Synonyms | Lisinopril Nitroso; N-Nitroso-lisinopril; N2-[(1S)-1-Carboxy-3-phenylpropyl]-N2-nitroso-L-lysyl-L-proline | [2] |
| Molecular Formula | C21H30N4O6 | [3][4] |
| Molecular Weight | 434.49 g/mol | [1][2] |
| Appearance | White to light yellow to light orange solid | [2] |
| Solubility | Soluble in DMSO (Slightly), Methanol (B129727) (Slightly) | [2] |
| Boiling Point | 740.7±60.0 °C at 760 mmHg | [2] |
| Density | 1.35±0.1 g/cm³ | [2] |
| pKa | Not explicitly found in searches, but the presence of two carboxylic acid groups suggests it will have acidic properties. | |
| InChI Key | WLZGMQJZWKPZQR-BZSNNMDCSA-N | [2] |
Formation and Stability of N-Nitroso Lisinopril
N-Nitroso Lisinopril is a nitrosamine impurity that can form during the synthesis, storage, or handling of Lisinopril.[1] The formation typically occurs when Lisinopril, which contains a secondary amine, reacts with nitrosating agents.[5]
Factors influencing formation include:
-
Presence of Nitrosating Agents: These can include nitrites (e.g., sodium nitrite), which can be present as contaminants in raw materials or excipients.[6]
-
pH: Acidic conditions can facilitate the formation of nitrosamines.[1]
-
Temperature and Moisture: Elevated temperatures and the presence of moisture can also promote the reaction.[1]
Management of N-Nitroso Lisinopril formation involves controlling storage conditions, managing pH levels, and routine testing of the drug substance and product.[1]
While specific degradation pathways for N-Nitroso Lisinopril are not extensively detailed in the provided search results, forced degradation studies on Lisinopril itself indicate that it is susceptible to degradation under various stress conditions such as acidic and basic hydrolysis, oxidation, and exposure to UV light.[7][8] It is plausible that N-Nitroso Lisinopril would exhibit its own unique stability profile under similar conditions.
Experimental Protocols for Detection and Analysis
The detection and quantification of nitrosamine impurities like N-Nitroso Lisinopril at trace levels require highly sensitive analytical methods. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors are commonly employed.[1][9]
Representative LC-MS/MS Method for Nitrosamine Analysis
This protocol is a generalized representation based on methods developed for the analysis of nitrosamine impurities in pharmaceuticals.[10][11]
Objective: To detect and quantify N-Nitroso Lisinopril in a drug substance or product.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
Reagents and Materials:
-
Reference standard of N-Nitroso Lisinopril.
-
Isotopically labeled internal standard (e.g., N-Nitroso Lisinopril-d5) for quantification.
-
HPLC grade solvents (e.g., acetonitrile, methanol, water).
-
Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase modification.
-
Sample vials and filters.
Chromatographic Conditions (Example):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program to separate the analyte from the drug substance and other impurities.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Column Temperature: e.g., 40 °C.
-
Injection Volume: e.g., 10 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Nitroso Lisinopril and its internal standard.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity.
Sample Preparation:
-
Accurately weigh the drug substance or product and dissolve it in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).
-
Spike with the internal standard.
-
Vortex or sonicate to ensure complete dissolution.
-
Centrifuge and filter the sample solution before injection.
Data Analysis:
-
Quantify N-Nitroso Lisinopril by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.
Visualizations: Formation and Potential Genotoxicity
Formation of N-Nitroso Lisinopril
The following diagram illustrates the chemical reaction leading to the formation of N-Nitroso Lisinopril from its parent drug, Lisinopril, in the presence of a nitrosating agent.
Caption: Formation pathway of N-Nitroso Lisinopril.
Postulated Mechanism of Nitrosamine Genotoxicity
Nitrosamines are generally not directly genotoxic but require metabolic activation to exert their mutagenic effects.[3] The following workflow outlines the generally accepted mechanism.
Caption: Postulated mechanism of nitrosamine-induced genotoxicity.
It is important to note that the actual carcinogenic potency of N-Nitroso Lisinopril may be influenced by its specific chemical structure. The presence of two carboxylic acid groups in N-Nitroso Lisinopril increases its polarity, which may disfavor the cytochrome P450-mediated oxidation that is a key step in the metabolic activation of many nitrosamines.[12] This could potentially lead to a reduction in its carcinogenic potency compared to other smaller, less polar nitrosamines.[12]
Conclusion
N-Nitroso Lisinopril is a critical impurity to monitor in Lisinopril drug substances and products. A comprehensive understanding of its chemical properties, formation pathways, and stability is essential for developing effective control strategies. The use of validated, highly sensitive analytical methods is paramount for ensuring that levels of this impurity are maintained below the acceptable intake limits set by regulatory agencies, thereby safeguarding patient health. Further research into the specific degradation pathways and a definitive assessment of the genotoxic potential of N-Nitroso Lisinopril are warranted.
References
- 1. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. N-Nitroso Lisinopril | molsyns.com [molsyns.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. hesiglobal.org [hesiglobal.org]
- 10. fda.gov [fda.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. efpia.eu [efpia.eu]
N-Nitroso Lisinopril: A Technical Guide to Genotoxicity and Mutagenicity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Nitroso Lisinopril is a potential impurity in the manufacturing of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. As with all N-nitrosamine impurities, its potential for genotoxicity and mutagenicity is a critical concern for regulatory bodies and pharmaceutical manufacturers. This technical guide provides a comprehensive overview of the current understanding of N-Nitroso Lisinopril's genotoxic and mutagenic potential, details the standard experimental protocols used for such assessments, and presents the regulatory landscape governing its acceptable limits in pharmaceutical products. While specific experimental data for N-Nitroso Lisinopril is not publicly available, this guide leverages a read-across approach from structurally similar N-nitroso-ACE inhibitors and outlines the methodologies for the key assays used in the safety assessment of such impurities.
Introduction to N-Nitroso Lisinopril
N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity that can form from the nitrosation of lisinopril.[1] Its chemical structure is N²-((S)-1-carboxy-3-phenylpropyl)-N²-nitroso-L-lysyl-L-proline.[1] The presence of N-nitrosamines in pharmaceuticals is a significant safety concern due to their classification as a "cohort of concern" with mutagenic and carcinogenic potential.[2] Regulatory agencies worldwide have established stringent controls for these impurities.
Regulatory Landscape and Acceptable Intake Limits
Due to the absence of specific carcinogenicity data for N-Nitroso Lisinopril, regulatory agencies have adopted a precautionary approach based on its chemical structure. The U.S. Food and Drug Administration (FDA) has classified N-Nitroso Lisinopril under Carcinogenic Potency Categorization Approach (CPCA) Potency Category 5 , with a corresponding acceptable intake (AI) limit of 1500 ng/day .[1][3][4] This categorization is for nitrosamines that are structurally complex and non-volatile.[1]
Recent studies on other N-nitroso-ACE inhibitors, such as N-nitroso ramipril (B1678797) and N-nitroso quinapril, have shown them to be non-genotoxic and non-mutagenic in a battery of in vitro and in vivo assays.[5][6] This has led to the proposal that N-nitroso derivatives of ACE inhibitors ("prils") as a class could be considered non-mutagenic impurities (NMIs).[5] Commendably, the European Medicines Agency (EMA) has utilized the negative data from N-nitroso-quinapril to read-across and define N-Nitroso Lisinopril as an NMI.[5]
Table 1: Regulatory Status of N-Nitroso Lisinopril
| Regulatory Body | Classification | Acceptable Intake (AI) Limit |
| FDA | CPCA Potency Category 5 | 1500 ng/day[3][4] |
| EMA | Non-Mutagenic Impurity (NMI) | Subject to control based on ICH Q3B guidance[5] |
Key Experimental Protocols for Genotoxicity and Mutagenicity Testing
The following sections detail the standard methodologies for the key assays used to evaluate the genotoxic and mutagenic potential of N-nitrosamine impurities.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7] For nitrosamines, which often require metabolic activation to exert their mutagenic effects, the assay is performed with and without an exogenous metabolic activation system (typically a liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters).[7][8]
Experimental Workflow:
References
- 1. N-Nitroso Lisinopril | Manasa Life Sciences [manasalifesciences.com]
- 2. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. veeprho.com [veeprho.com]
- 5. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential-Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re‐Evaluating Acceptable Intake: A Comparative Study of N‐Nitrosomorpholine and N‐Nitroso Reboxetine Potency - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of N-Nitroso Lisinopril: A Technical Guide Based on Read-Across Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to N-Nitroso Lisinopril and Toxicological Concerns
N-Nitroso Lisinopril is a potential impurity that can form during the manufacturing process or storage of Lisinopril.[1][2][3] Like other nitrosamines, its presence in pharmaceutical products is a significant concern due to the potential for carcinogenicity.[4] However, the toxicological profile of a specific nitrosamine (B1359907) is highly dependent on its chemical structure. For N-Nitroso ACE inhibitors, including N-Nitroso Lisinopril, the structural features are believed to play a crucial role in mitigating its genotoxic potential.
The primary mechanism of genotoxicity for many nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes to form an unstable α-hydroxy nitrosamine, which then generates a reactive diazonium ion that can alkylate DNA. The toxicological assessment of N-Nitroso Lisinopril and other N-Nitroso "prils" has focused on whether this activation pathway is plausible.
Read-Across Toxicological Assessment
Given the absence of extensive direct experimental data on N-Nitroso Lisinopril, a read-across approach has been employed to assess its toxicological profile.[5][6] This approach uses data from structurally similar compounds to predict the properties of the target compound. In this case, data from N-nitroso ramipril (B1678797) and N-nitroso quinapril (B1585795) have been central to the evaluation.
The scientific justification for this read-across is based on the shared structural motifs among N-Nitroso ACE inhibitors, which are predicted to hinder the metabolic activation required for genotoxicity.[6][7] Key structural features include steric hindrance and branching at the α-position to the nitrosamine group.[6][7]
References
- 1. efpia.eu [efpia.eu]
- 2. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential-Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. N-Nitroso Lisinopril | Manasa Life Sciences [manasalifesciences.com]
- 4. Comparing expert-driven read-across assessments using the generalized read-across framework. - 21 Century Toxicology [21centurytoxicology.com]
- 5. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Regulatory Landscape of N-Nitroso Lisinopril: A Technical Guide to Acceptable Intake Limits
For Immediate Release
This technical guide provides an in-depth analysis of the acceptable intake (AI) limits for N-Nitroso Lisinopril (B193118), a nitrosamine (B1359907) drug substance-related impurity (NDSRI). Designed for researchers, scientists, and drug development professionals, this document synthesizes current regulatory guidance, toxicological principles, and analytical methodologies to offer a comprehensive resource for ensuring the safety and quality of lisinopril-containing drug products.
Executive Summary
The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory bodies and manufacturers worldwide due to their potential carcinogenic risk. N-Nitroso Lisinopril, an NDSRI of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor lisinopril, is subject to stringent control. Regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established an acceptable intake (AI) limit for N-Nitroso Lisinopril based on a thorough risk assessment. This guide elucidates the scientific basis for this limit, outlines the methodologies for its detection and quantification, and provides a framework for its control in pharmaceutical manufacturing.
Regulatory Framework and Acceptable Intake Limit
Global regulatory agencies have implemented a harmonized approach to control nitrosamine impurities, leveraging the principles outlined in the ICH M7(R2) guideline on mutagenic impurities. For NDSRIs like N-Nitroso Lisinopril, a key tool for determining AI limits is the Carcinogenic Potency Categorization Approach (CPCA).
N-Nitroso Lisinopril has been classified by the U.S. FDA into Potency Category 5 , which corresponds to an acceptable intake limit of 1500 ng/day .[1][2][3] This categorization is for nitrosamines that are structurally complex and non-volatile, for which specific carcinogenicity data is not available.[2]
The EMA has also established a limit for N-Nitroso Lisinopril, which is derived using a structure-activity relationship (SAR) and a read-across approach from the toxicological data of N-nitroso-quinapril and N-nitroso-quinaprilate.[4] Notably, the EMA suggests that N-Nitroso Lisinopril can be controlled according to ICH Q3A/B guidelines, which apply to non-mutagenic impurities. This implies a lower carcinogenic potential compared to other more potent nitrosamines.
A summary of the key quantitative data is presented in Table 1.
| Parameter | Value | Regulatory Body | Basis for Limit |
| Acceptable Intake (AI) Limit | 1500 ng/day | U.S. FDA | Carcinogenic Potency Categorization Approach (CPCA) - Potency Category 5[1][2][3] |
| Acceptable Intake (AI) Limit | Control as per ICH Q3A/B | EMA | Structure-Activity Relationship (SAR) and read-across from N-nitroso-quinapril and N-nitroso-quinaprilate[4] |
Toxicological Assessment and Signaling Pathways
The establishment of the AI limit for N-Nitroso Lisinopril is rooted in a toxicological assessment that considers its potential for genotoxicity and carcinogenicity. While specific carcinogenicity studies on N-Nitroso Lisinopril are not publicly available, the read-across approach and CPCA provide a scientifically sound basis for risk assessment.
General Mechanism of Nitrosamine Carcinogenesis
Nitrosamines typically exert their carcinogenic effects after metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[5][6] This activation leads to the formation of unstable α-hydroxy nitrosamines, which then generate highly reactive electrophilic diazonium ions. These ions can alkylate DNA, forming DNA adducts. If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes, and initiating carcinogenesis.[5][7]
Experimental Protocols: Detection and Quantification
The detection and quantification of N-Nitroso Lisinopril at trace levels require highly sensitive and specific analytical methods. Liquid chromatography-mass spectrometry (LC-MS) is the most commonly employed technique.
Representative LC-MS/MS Method
While a specific validated method for N-Nitroso Lisinopril is not publicly detailed, a general workflow can be constructed based on established methods for other nitrosamines in pharmaceutical matrices.
4.1.1. Sample Preparation
-
Extraction: Weigh a precise amount of the lisinopril drug substance or crushed tablets. Extract the N-Nitroso Lisinopril using a suitable solvent system, such as a mixture of methanol (B129727) and water. Sonication can be used to ensure complete extraction.
-
Centrifugation and Filtration: Centrifuge the sample to pelletize excipients and other insoluble materials. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS system.
4.1.2. Chromatographic Conditions
-
Column: A reverse-phase C18 column is typically used for the separation of nitrosamines.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile) is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at around 40°C to ensure reproducible retention times.
-
Injection Volume: Typically 10-20 µL.
4.1.3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for nitrosamines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for N-Nitroso Lisinopril.
-
Precursor Ion: The protonated molecule [M+H]⁺ of N-Nitroso Lisinopril (C₂₁H₃₀N₄O₆, MW: 434.49 g/mol ).
-
Product Ions: Specific fragment ions of N-Nitroso Lisinopril are selected for quantification and confirmation.
4.1.4. Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Risk Mitigation and Control Strategies
Manufacturers of lisinopril products must implement a comprehensive control strategy to mitigate the risk of N-Nitroso Lisinopril formation. This involves a thorough risk assessment of the manufacturing process and supply chain.
Key risk factors for nitrosamine formation include:
-
The presence of secondary or tertiary amines (inherent in the lisinopril structure) and nitrosating agents (e.g., nitrites) in raw materials, solvents, or as contaminants.
-
Process conditions, such as acidic pH and elevated temperatures, that favor nitrosation reactions.
Mitigation strategies include:
-
Careful selection and qualification of raw material suppliers.
-
Process optimization to avoid conditions conducive to nitrosamine formation.
-
Implementation of appropriate purification steps to remove any potential nitrosamine impurities.
-
Routine testing of the final drug substance and/or drug product.
Conclusion
The acceptable intake limit of 1500 ng/day for N-Nitroso Lisinopril, established through the CPCA and supported by SAR and read-across data, provides a clear target for manufacturers to ensure patient safety. The understanding that N-nitroso-ACE inhibitors may have a lower carcinogenic potential due to their molecular structure is a significant development in the risk assessment of this class of impurities. A robust control strategy, encompassing risk assessment, sensitive analytical testing, and process optimization, is paramount for the continuous supply of safe and effective lisinopril medications. This technical guide serves as a foundational resource for professionals in the pharmaceutical industry to navigate the complexities of nitrosamine impurity control.
References
- 1. researchgate.net [researchgate.net]
- 2. EMA Q&A Appendix 1 update posted on Feb. 26, 2024 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. veeprho.com [veeprho.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jchr.org [jchr.org]
- 8. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. researchgate.net [researchgate.net]
Navigating the Regulatory Landscape of N-Nitroso Lisinopril: A Technical Guide
For Immediate Release
[City, State] – [Date] – In response to the growing need for clarity and standardized procedures within the pharmaceutical industry, this in-depth technical guide provides a comprehensive overview of the regulatory guidelines, analytical methodologies, and risk mitigation strategies for the N-Nitroso Lisinopril (B193118) impurity in pharmaceutical products. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals.
N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity that can form in drug products containing lisinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[1][2] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide have established stringent limits on their presence in pharmaceuticals.[3][4]
Regulatory Framework and Acceptable Intake Limits
Global regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have implemented guidelines to control nitrosamine impurities.[3][4] N-Nitroso Lisinopril is classified under the Carcinogenic Potency Categorization Approach (CPCA) as a Potency Category 5 compound.[2][5] This classification corresponds to a recommended acceptable intake (AI) limit of 1500 ng/day.[2][5] It is crucial for manufacturers to adhere to these limits to ensure patient safety.[3]
| Regulatory Agency | Acceptable Intake (AI) Limit for N-Nitroso Lisinopril | Carcinogenic Potency Category |
| U.S. Food and Drug Administration (FDA) | 1500 ng/day | Category 5 |
| European Medicines Agency (EMA) | Aligned with FDA and ICH M7 principles | N/A |
| Health Canada | 1500 ng/day (subject to revision) | Category 5 |
Formation and Mitigation
N-Nitroso Lisinopril can form when the secondary amine functional group in the lisinopril molecule reacts with nitrosating agents.[1][2] These reactions can be influenced by factors such as heat, moisture, and acidic conditions during the manufacturing process or storage of the drug product.[1]
To mitigate the formation of N-Nitroso Lisinopril, manufacturers should conduct comprehensive risk assessments of their manufacturing processes.[3] This includes scrutinizing raw materials, excipients, and packaging components for the presence of nitrites and other nitrosating agents. Process optimization, such as controlling pH and temperature, can also play a vital role in preventing the formation of this impurity.
Toxicological Signaling Pathways
The carcinogenic potential of nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes. This process can lead to the formation of reactive electrophilic intermediates that can alkylate DNA, forming DNA adducts. If these adducts are not repaired, they can lead to mutations and potentially initiate cancer.
Experimental Protocols for Detection and Quantification
The accurate detection and quantification of N-Nitroso Lisinopril at trace levels require highly sensitive analytical methods. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique.
Sample Preparation for Lisinopril Tablets
A generic sample preparation protocol for the extraction of nitrosamines from tablet formulations is outlined below. Method validation for the specific product matrix is essential.
-
Tablet Grinding: Crush a sufficient number of lisinopril tablets to obtain a representative fine powder.
-
Extraction: Accurately weigh a portion of the powdered sample and transfer it to a suitable container. Add a measured volume of an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Sonication/Shaking: Sonicate or shake the mixture for a defined period to ensure complete extraction of the analyte.
-
Centrifugation: Centrifuge the sample to separate the solid excipients.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter before LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides a starting point for the development of a validated LC-MS/MS method for the analysis of N-Nitroso Lisinopril. Optimization will be necessary for specific instrumentation and matrices.
| Parameter | Recommended Conditions |
| Chromatographic Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient Elution | Optimized to separate N-Nitroso Lisinopril from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for N-Nitroso Lisinopril (Hypothetical)
| Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| 435.2 | [To be determined empirically] | [To be optimized] | [To be optimized] |
| 435.2 | [To be determined empirically] | [To be optimized] | [To be optimized] |
Note: The exact m/z values for precursor and product ions, as well as the optimal declustering potential and collision energy, must be determined experimentally for the specific instrument being used.
Conclusion
The control of N-Nitroso Lisinopril in pharmaceuticals is a critical aspect of ensuring patient safety. A thorough understanding of the regulatory guidelines, formation pathways, and appropriate analytical methodologies is essential for manufacturers. This technical guide provides a foundational framework for professionals in the field to develop and implement robust control strategies for this and other nitrosamine impurities. Continuous monitoring and adaptation to evolving regulatory landscapes will be key to maintaining compliance and safeguarding public health.
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. N-Nitroso Lisinopril | Manasa Life Sciences [manasalifesciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ijdra.com [ijdra.com]
- 5. Lisinopril Nitroso Impurity | Manasa Life Sciences [manasalifesciences.com]
The Kinetics of N-Nitroso Lisinopril Formation: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Formation Kinetics of N-Nitroso Lisinopril (B193118) from Lisinopril.
This technical guide provides a comprehensive overview of the kinetics of N-Nitroso Lisinopril formation, a nitrosamine (B1359907) impurity of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. Given the classification of many nitrosamines as probable human carcinogens, understanding the kinetics of their formation is paramount for the pharmaceutical industry to ensure drug safety and quality. This document details the underlying chemical reactions, influencing factors, experimental methodologies for kinetic analysis, and analytical techniques for quantification.
Introduction to N-Nitroso Lisinopril
Lisinopril is a widely prescribed medication for hypertension and heart failure.[1] Its molecular structure contains a secondary amine group, which makes it susceptible to nitrosation in the presence of nitrosating agents, such as nitrite (B80452) ions, under specific conditions.[2] The resulting impurity, N-Nitroso Lisinopril, is a subject of regulatory scrutiny. The formation can occur during drug synthesis, formulation, or even storage when residual nitrites are present in excipients or from other sources.[3]
Chemical Structure of Lisinopril and N-Nitroso Lisinopril
-
Lisinopril: (2S)-1-[(2S)-6-amino-2-{[(1S)-1-carboxy-3-phenylpropyl]amino}hexanoyl]pyrrolidine-2-carboxylic acid
-
N-Nitroso Lisinopril: N2-((S)-1-carboxy-3-phenylpropyl)-N2-nitroso-L-lysyl-L-proline[1]
Kinetics of N-Nitroso Lisinopril Formation
While specific, publicly available kinetic data such as rate constants and activation energy for N-Nitroso Lisinopril formation is limited, the general kinetics of nitrosation of secondary amines are well-established and can be applied to understand the formation of this impurity.[4][5]
The rate of formation of N-Nitroso Lisinopril is dependent on several factors, including the concentrations of lisinopril and the nitrosating agent, pH, and temperature.[3]
General Reaction Mechanism
The nitrosation of a secondary amine like lisinopril typically proceeds via the reaction of the unprotonated amine with a nitrosating agent. In aqueous acidic solutions, nitrous acid (HNO₂) is formed from nitrite ions (NO₂⁻). Nitrous acid can then form various nitrosating species, with dinitrogen trioxide (N₂O₃) often being the key reactant.[6]
The overall reaction can be summarized as:
Lisinopril (R₂NH) + Nitrosating Agent → N-Nitroso Lisinopril (R₂N-N=O)
The rate of nitrosation of secondary amines is often described by the following rate law at a given pH:
Rate = k[R₂NH][nitrite]²
Where 'k' is the rate constant. The second-order dependence on nitrite concentration suggests that the active nitrosating agent is N₂O₃, which is in equilibrium with nitrous acid.
Factors Influencing the Kinetics of Formation
The rate of N-Nitroso Lisinopril formation is significantly influenced by several key parameters as summarized in the table below.
| Factor | Influence on Reaction Rate | Rationale |
| pH | Optimal formation typically occurs in acidic conditions (pH ~3-4).[7] | This pH range represents a balance between the formation of the active nitrosating agent (favored at low pH) and the availability of the unprotonated, more nucleophilic form of the secondary amine in lisinopril (favored at higher pH).[7] Lisinopril has multiple pKa values, and its speciation is pH-dependent.[8] |
| Temperature | Increased temperature generally accelerates the reaction rate. | As with most chemical reactions, higher temperatures provide the necessary activation energy for the nitrosation reaction to proceed more quickly.[9] |
| Nitrite Concentration | Higher nitrite concentrations lead to a faster rate of formation. | The reaction rate is directly proportional to the concentration of the nitrosating agent, which is derived from nitrite.[10] |
| Lisinopril Concentration | Higher lisinopril concentrations can increase the rate of formation. | A higher concentration of the secondary amine substrate increases the probability of collision with the nitrosating agent. |
| Presence of Catalysts and Inhibitors | Certain species can catalyze or inhibit the reaction. | For example, formaldehyde (B43269) has been shown to catalyze nitrosation at neutral to basic pH. Conversely, antioxidants like ascorbic acid can act as inhibitors by scavenging nitrosating agents. |
Quantitative Data on Lisinopril Nitrosation
| Condition | Observation | Kinetic Parameters | Reference |
| Acidic Hydrolysis (0.1M HCl) | Degradation of lisinopril occurs, with impurity D being a major degradation product. | Half-life at 25°C: 580.0 h; Half-life at 50°C: 979.6 h | [11] |
| Basic Hydrolysis (0.01M NaOH) | Lisinopril is highly sensitive to basic conditions, with rapid degradation. | Half-life at 25°C: 8.2 h; Half-life at 50°C: 6.5 h | [11] |
| Oxidative Stress (3% H₂O₂) | Degradation is observed. | Half-life at 25°C: 830.8 h; Half-life at 50°C: 302.7 h | [11] |
| Thermal Decomposition | The rate of thermal decomposition increases with temperature. | The reaction rate is also influenced by pH.[9] | [9] |
It is important to note that these degradation studies do not directly measure the rate of N-Nitroso Lisinopril formation but indicate the overall stability of the lisinopril molecule under different chemical environments.
Experimental Protocols for Kinetic Studies
To determine the specific kinetics of N-Nitroso Lisinopril formation, a well-designed experimental protocol is essential.
General Experimental Setup
A typical kinetic experiment would involve reacting lisinopril with a source of nitrite under controlled conditions of temperature, pH, and concentration. Aliquots of the reaction mixture would be taken at various time points and analyzed to determine the concentration of N-Nitroso Lisinopril.
Materials and Reagents
-
Lisinopril reference standard
-
N-Nitroso Lisinopril reference standard
-
Sodium nitrite
-
Buffers of varying pH (e.g., citrate, phosphate)
-
High-purity water
-
Solvents for analytical chromatography (e.g., acetonitrile, methanol)
-
Quenching agent (e.g., ammonium (B1175870) sulfamate (B1201201) or ascorbic acid to stop the reaction at specific time points)
Reaction Conditions
-
Temperature: Reactions should be carried out in a thermostatically controlled environment (e.g., water bath or incubator) at various temperatures to determine the temperature dependence and calculate the activation energy.
-
pH: A range of pH values should be investigated using appropriate buffer systems to determine the pH-rate profile.
-
Concentrations: Experiments should be conducted with varying initial concentrations of both lisinopril and nitrite to determine the reaction order with respect to each reactant.
Sample Analysis and Quantification
The concentration of N-Nitroso Lisinopril in the reaction samples is typically determined using a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common choice.
-
HPLC with UV Detection: This method is widely used for the analysis of lisinopril and its impurities.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and LC-MS/MS offer high sensitivity and selectivity, which is crucial for detecting and quantifying trace levels of nitrosamine impurities.[12]
A polarographic method has also been described for the determination of lisinopril after its conversion to the nitroso derivative by treatment with nitrous acid.[13]
Visualizations
Signaling Pathway: N-Nitroso Lisinopril Formation
Caption: Simplified reaction pathway for the formation of N-Nitroso Lisinopril.
Experimental Workflow: Kinetic Analysis of N-Nitroso Lisinopril Formation
Caption: Workflow for conducting a kinetic study of N-Nitroso Lisinopril formation.
Conclusion and Recommendations
The formation of N-Nitroso Lisinopril is a potential risk that requires careful management throughout the lifecycle of lisinopril-containing drug products. While specific kinetic data for this reaction is not widely published, a thorough understanding of the general principles of secondary amine nitrosation provides a strong foundation for risk assessment and mitigation.
For drug development professionals, it is recommended to:
-
Conduct thorough risk assessments to identify and control sources of nitrites in raw materials and the manufacturing process.
-
Develop and validate sensitive analytical methods for the detection and quantification of N-Nitroso Lisinopril.
-
Perform stability studies under relevant storage conditions to monitor for the formation of this impurity over the product's shelf life.
-
Consider formulation strategies that minimize the risk of nitrosation, such as controlling the micro-pH or including nitrosating agent scavengers.
By applying the principles of chemical kinetics and implementing robust analytical and manufacturing controls, the risk of N-Nitroso Lisinopril formation can be effectively mitigated, ensuring the safety and quality of lisinopril-containing medicines.
References
- 1. STRESS DEGRADATION OF LISINOPRIL DIHYDRATE IN DIFFERENT AQUEOUS MEDIA | CONTEMPORARY MATERIALS [doisrpska.nub.rs]
- 2. efpia.eu [efpia.eu]
- 3. N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of N-nitroso compounds: Chemistry, kinetics, and in vivo occurrence: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. doisrpska.nub.rs [doisrpska.nub.rs]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
The Impact of Excipients on N-Nitroso Lisinopril Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of N-nitrosamine impurities in pharmaceutical products is a critical concern for patient safety and regulatory compliance. N-Nitroso Lisinopril (B193118), a nitrosamine (B1359907) drug substance-related impurity (NDSRI), can form when the secondary amine in the lisinopril molecule reacts with nitrosating agents. A primary source of these nitrosating agents is the residual nitrite (B80452) content in commonly used pharmaceutical excipients. This technical guide provides a comprehensive overview of the mechanisms underlying N-Nitroso Lisinopril formation, the critical role of excipients, detailed experimental protocols for risk assessment, and strategies for mitigation. Quantitative data, derived from literature and theoretical models, are presented to illustrate the potential impact of excipient selection on the risk of nitrosamine formation.
Introduction
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[1] The lisinopril molecule contains a secondary amine group, which makes it susceptible to nitrosation, leading to the formation of N-Nitroso Lisinopril.[2][3] This impurity is classified as a potent mutagen and a probable human carcinogen, necessitating strict control to ensure patient safety.[4]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for nitrosamine impurities in drug products.[5][6] For N-Nitroso Lisinopril, a structurally complex, non-volatile nitrosamine, the acceptable intake (AI) limit has been set at 1500 ng/day.[4] The formation of N-Nitroso Lisinopril is a complex process influenced by several factors, including the presence of a nitrosatable amine (lisinopril), a nitrosating agent, and conducive reaction conditions.[7][8] Excipients, the inactive ingredients in a drug formulation, have been identified as a significant source of nitrosating agents, primarily in the form of residual nitrites.[9][10]
This guide will delve into the technical details of excipient-mediated N-Nitroso Lisinopril formation, providing drug development professionals with the knowledge to assess and mitigate this risk.
The Chemical Pathway of N-Nitroso Lisinopril Formation
The formation of N-Nitroso Lisinopril occurs through the reaction of the secondary amine in lisinopril with a nitrosating agent. The most common pathway involves the in-situ formation of nitrous acid (HNO₂) from nitrite salts under acidic conditions.[10]
The key steps in this chemical transformation are:
-
Formation of the Nitrosating Agent: In the presence of an acid (H⁺), nitrite ions (NO₂⁻), often present as impurities in excipients, are protonated to form nitrous acid (HNO₂).
-
Nitrosation of Lisinopril: The nitrous acid then reacts with the secondary amine functional group of the lisinopril molecule to form the N-nitroso derivative.
This reaction is influenced by several factors:
-
pH: The reaction rate is generally higher in acidic environments.
-
Temperature and Moisture: Elevated temperature and humidity can accelerate the formation of nitrosamines during manufacturing and storage.[10]
-
Presence of Catalysts or Inhibitors: Certain compounds can either promote or inhibit the nitrosation reaction.
Below is a diagram illustrating the general signaling pathway for the formation of N-Nitroso Lisinopril.
Caption: General pathway of N-Nitroso Lisinopril formation.
The Role of Excipients in N-Nitroso Lisinopril Formation
Excipients are a primary focus in the risk assessment of nitrosamine formation due to the variability in their composition, particularly the levels of residual nitrites.[10] The manufacturing processes of many common excipients can introduce trace amounts of nitrites, which can vary significantly between different excipient types, suppliers, and even between different batches from the same supplier.[11]
Nitrite Levels in Common Excipients
| Excipient Category | Excipient Example | Reported Nitrite Range (ppm) | Potential Risk for N-Nitroso Lisinopril Formation |
| Fillers/Diluents | Microcrystalline Cellulose (MCC) | 0.04 - 2.4 | Low to Moderate |
| Lactose Monohydrate | 0.07 - 1.7 | Low to Moderate | |
| Disintegrants | Croscarmellose Sodium | ~0.42 | Low |
| Crospovidone | up to 14 | High | |
| Binders | Povidone | Variable | Moderate to High |
| Lubricants | Magnesium Stearate | Variable, can be > 1-2 | Moderate |
Note: The potential risk is a qualitative assessment based on the reported nitrite levels and the typical usage levels of these excipients in oral solid dosage forms.
Impact of Excipient Selection on N-Nitroso Lisinopril Formation: A Theoretical Model
A study by Berardi et al. (2023) modeled the impact of excipient selection on nitrosamine formation.[13] While this study did not specifically investigate lisinopril, its findings provide a valuable framework for understanding how excipient choice can mitigate risk. The model considers the formulation composition, the molecular weight of the nitrosamine, the percentage of conversion of nitrite to nitrosamine, and the nitrite levels in each excipient.[13]
The following tables illustrate the theoretical formation of N-Nitroso Lisinopril in a hypothetical 200 mg tablet containing 10 mg of lisinopril, based on the principles from the Berardi et al. model. These tables are for illustrative purposes to demonstrate the impact of excipient variability.
Table 1: Theoretical N-Nitroso Lisinopril Formation with Varying Nitrite Levels in Microcrystalline Cellulose (MCC)
| Scenario | Nitrite in MCC (ppm) | Other Excipients' Nitrite (ppm) | Total Nitrite in Tablet (µg) | Theoretical N-Nitroso Lisinopril per Tablet (ng)* |
| Low Nitrite MCC | 0.1 | 0.5 | 0.12 | 11.6 |
| Average Nitrite MCC | 0.7 | 0.5 | 0.24 | 23.2 |
| High Nitrite MCC | 2.4 | 0.5 | 0.51 | 49.3 |
Table 2: Theoretical N-Nitroso Lisinopril Formation with Different Superdisintegrants
| Scenario | Superdisintegrant | Nitrite in Superdisintegrant (ppm) | Other Excipients' Nitrite (ppm) | Total Nitrite in Tablet (µg) | Theoretical N-Nitroso Lisinopril per Tablet (ng)* |
| Croscarmellose Sodium | Croscarmellose Sodium | 0.42 | 0.5 | 0.14 | 13.5 |
| Crospovidone | Crospovidone | 8.3 | 0.5 | 0.93 | 89.9 |
*Assumptions for theoretical calculation: Tablet weight = 200 mg, Lisinopril dose = 10 mg, MCC = 100 mg, Superdisintegrant = 10 mg, other excipients = 80 mg. A conservative conversion rate of 10% of total nitrite to N-Nitroso Lisinopril is assumed for illustrative purposes. The actual conversion rate can vary significantly based on formulation and storage conditions.
These theoretical examples clearly demonstrate that the selection of excipients with lower nitrite content can significantly reduce the potential for N-Nitroso Lisinopril formation.
Experimental Protocols
A robust risk assessment for N-Nitroso Lisinopril formation requires accurate and validated analytical methods to quantify both the nitrite precursors in excipients and the final nitrosamine impurity in the drug product.
Quantification of Nitrite in Excipients
Method: Ion Chromatography with Mass Spectrometry (IC-MS)
This method provides high sensitivity and selectivity for the detection of nitrite in complex matrices like pharmaceutical excipients.
Instrumentation:
-
Ion Chromatography (IC) system equipped with a suitable anion-exchange column.
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source.
Reagents and Materials:
-
High-purity water (18.2 MΩ·cm).
-
Nitrite standard solution.
-
Isotopically labeled nitrite internal standard (e.g., ¹⁵N-nitrite).
-
Mobile phase: Typically a gradient of a salt solution (e.g., potassium hydroxide) in high-purity water.
Sample Preparation:
-
Accurately weigh a representative sample of the excipient (e.g., 1 gram).
-
Disperse the sample in a known volume of high-purity water.
-
Spike the sample with the internal standard solution.
-
Agitate the mixture (e.g., by sonication or shaking) for a defined period to extract the nitrite.
-
Centrifuge the sample to pellet the insoluble excipient.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
IC-MS Analysis:
-
Inject the prepared sample onto the IC system.
-
Separate the nitrite from other anions on the analytical column.
-
Detect and quantify the nitrite and the internal standard using the MS in selected ion monitoring (SIM) mode.
-
Calculate the concentration of nitrite in the excipient based on the response ratio of the analyte to the internal standard and a calibration curve.
Quantification of N-Nitroso Lisinopril in Drug Product
Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This is the preferred method for the trace-level quantification of nitrosamine impurities in pharmaceutical products due to its high sensitivity and specificity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an ESI source.
Reagents and Materials:
-
N-Nitroso Lisinopril reference standard.
-
Isotopically labeled N-Nitroso Lisinopril internal standard.
-
HPLC-grade solvents (e.g., acetonitrile, methanol).
-
High-purity water.
-
Formic acid or other suitable mobile phase modifier.
Sample Preparation:
-
Accurately weigh a portion of the powdered drug product equivalent to a specific dose of lisinopril.
-
Add a known volume of a suitable extraction solvent (e.g., a mixture of water and methanol).
-
Spike the sample with the internal standard solution.
-
Vortex and/or sonicate the sample to ensure complete extraction of the analyte.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
HPLC-MS/MS Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate N-Nitroso Lisinopril from lisinopril and other components on a suitable reversed-phase HPLC column.
-
Detect and quantify N-Nitroso Lisinopril and its internal standard using the MS/MS in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of N-Nitroso Lisinopril in the drug product based on a calibration curve prepared with the reference standard.
Below is a diagram illustrating the experimental workflow for assessing the impact of excipients on N-Nitroso Lisinopril formation.
Caption: Experimental workflow for N-Nitroso Lisinopril risk assessment.
Mitigation Strategies
Based on the understanding of the formation mechanism and the role of excipients, several strategies can be implemented to mitigate the risk of N-Nitroso Lisinopril formation:
-
Excipient Selection and Control:
-
Source excipients from qualified suppliers with robust quality control over nitrite levels.[9]
-
Select excipient grades with inherently low nitrite content (e.g., certain grades of MCC or croscarmellose sodium over crospovidone).[13]
-
Implement routine testing of incoming excipient batches for nitrite content.
-
-
Formulation Development:
-
Use of Antioxidants: Incorporating antioxidants such as ascorbic acid (vitamin C) or alpha-tocopherol (B171835) into the formulation can inhibit the nitrosation reaction by scavenging nitrosating species.
-
pH Control: Maintaining a less acidic microenvironment within the formulation can reduce the rate of nitrosamine formation.
-
-
Manufacturing Process Control:
-
Minimize exposure to high heat and humidity during manufacturing and storage.
-
Ensure that water used in the manufacturing process has a low nitrite content.
-
-
Packaging:
-
Utilize packaging materials that provide a high barrier to moisture to protect the drug product during its shelf life.
-
Conclusion
The formation of N-Nitroso Lisinopril in pharmaceutical products is a significant risk that requires a thorough understanding of the underlying chemistry and the critical role of excipients. Trace levels of nitrite impurities in commonly used excipients are a primary contributor to the formation of this potentially carcinogenic impurity. A proactive approach to risk mitigation, centered on careful excipient selection, robust analytical testing, and thoughtful formulation design, is essential for ensuring the safety and quality of lisinopril-containing medicines. By implementing the strategies and experimental protocols outlined in this guide, pharmaceutical scientists and drug development professionals can effectively control the risk of N-Nitroso Lisinopril formation and ensure compliance with global regulatory expectations.
References
- 1. Stability of Lisinopril Syrup (2 mg/mL) Extemporaneously Compounded from Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Investigation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography-Tandem Mass Spectrometry and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. N-Nitroso Lisinopril | Manasa Life Sciences [manasalifesciences.com]
- 5. Heads of Medicines Agencies: Nitrosamine impurities [hma.eu]
- 6. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. MICROCRYSTALLINE CELLULOSE - N-nitrosamine Risk Assessments for Oral Dosage Forms [drug-dev.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Modeling the Impact of Excipients Selection on Nitrosamine Formation towards Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Conversion Potential of Lisinopril to N-Nitroso Lisinopril: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential for the in vivo conversion of the angiotensin-converting enzyme (ACE) inhibitor, lisinopril (B193118), to its N-nitroso derivative, N-Nitroso Lisinopril (N-NO LSN). The formation of N-nitrosamines in pharmaceutical products is a significant concern due to their classification as probable human carcinogens.[1] This document summarizes the current understanding of the formation mechanisms, risk factors, and mitigation strategies, and presents available data from in vitro studies designed to simulate in vivo conditions.
Introduction to N-Nitroso Lisinopril Formation
Lisinopril, an ACE inhibitor widely used in the treatment of hypertension and heart failure, contains a secondary amine functional group.[2] This structural feature makes it susceptible to nitrosation, a chemical reaction where the secondary amine reacts with a nitrosating agent, typically derived from nitrite (B80452) sources, to form an N-nitrosamine.[2][3] The presence of nitrite impurities in excipients used in drug product formulation, coupled with favorable conditions such as moisture and acidity, can facilitate the formation of N-NO LSN within the drug product itself.[1][4]
The potential for in vivo nitrosation is also a critical consideration, as the acidic environment of the stomach and the presence of dietary nitrites can provide conditions conducive to this reaction.[3][5]
Mechanism of N-Nitrosamine Formation
The general mechanism for the N-nitrosation of a secondary amine, such as the one present in lisinopril, is depicted below. The reaction is typically acid-catalyzed, where nitrous acid (HNO₂), formed from nitrites in acidic conditions, generates the potent nitrosating agent, the nitrosonium ion (NO⁺). This electrophile is then attacked by the nucleophilic secondary amine.
In Vitro Studies Simulating In Vivo Conditions
While direct in vivo studies on the conversion of lisinopril to N-NO LSN are not extensively detailed in publicly available literature, several in vitro experiments have been conducted to simulate the conditions of the gastrointestinal tract. These studies are crucial for assessing the potential for endogenous nitrosation.
One such study utilized a USP Dissolution Apparatus 2 to mimic the conditions at various stages of the feeding cycle.[1] The experimental setup included biorelevant pH, salts, and enzymes to simulate the gastric environment.[1] The quantity of nitrite used was based on the extrapolated maximum amount present during a meal, as estimated by the International Agency for Research on Cancer (IARC).[1]
Table 1: Summary of In Vitro Simulation of In Vivo N-NO LSN Formation
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Apparatus | USP Dissolution Apparatus 2 | Standardized method for simulating drug dissolution. | [1] |
| Medium | Biorelevant fluids | To mimic pH, salts, and enzymes of the gastric environment. | [1] |
| Nitrite Level | Based on IARC estimates for a meal | To simulate dietary nitrite exposure. | [1] |
| Analytical Method | LC/MS (Vanquish Tandem LC with Orbitrap Exploris™ 240 MS) | For sensitive and selective quantification of N-NO LSN. |[1] |
The results from these simulations indicated that nitrite concentrations and pH are sufficient to drive the nitrosation reaction.[1]
Experimental Protocols
A detailed experimental protocol for assessing the potential for in vivo conversion, based on the described in vitro simulation, is outlined below.
Objective: To quantify the formation of N-Nitroso Lisinopril from a lisinopril drug product under simulated in vivo gastric conditions.
Materials and Equipment:
-
Lisinopril drug product
-
USP Dissolution Apparatus 2
-
Biorelevant dissolution media (e.g., Simulated Gastric Fluid)
-
Sodium Nitrite (NaNO₂)
-
Ammonium sulfamate (B1201201) (to stop the reaction)
-
Vanquish Tandem Liquid Chromatography (LC) system
-
Orbitrap Exploris™ 240 mass spectrometer (MS) or equivalent
-
Analytical standards for Lisinopril and N-Nitroso Lisinopril
Workflow:
References
An In-depth Technical Guide to the Structural Elucidation of N-Nitroso Lisinopril Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. N-Nitroso Lisinopril (B193118), a nitrosamine (B1359907) derivative of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor Lisinopril, requires rigorous structural characterization to ensure patient safety. This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of N-Nitroso Lisinopril, with a particular focus on its potential isomers. Given the structural complexity of Lisinopril, its N-nitroso derivative can exist as multiple isomers, including diastereomers due to its chiral centers and E/Z conformers arising from restricted rotation around the N-N=O bond. This document outlines detailed experimental protocols for the separation and characterization of these isomers using advanced analytical techniques and provides a framework for the presentation of quantitative data.
Introduction to N-Nitroso Lisinopril and Its Isomerism
Lisinopril is a complex molecule with three chiral centers, leading to the potential for multiple stereoisomers. The commercially available drug is the (S,S,S) diastereomer. Nitrosation of the secondary amine in the lisinopril structure results in the formation of N-Nitroso Lisinopril (Chemical Formula: C₂₁H₃₀N₄O₆, Molecular Weight: 434.49 g/mol )[1][2]. The formation of this impurity can occur during the synthesis or storage of the drug product when residual nitrites react with the lisinopril molecule under acidic conditions[3].
The structural elucidation of N-Nitroso Lisinopril is complicated by the potential for two main types of isomerism:
-
Diastereomers: Arising from the inherent chirality of the parent molecule. While the active pharmaceutical ingredient (API) is the (S,S,S)-isomer, manufacturing processes or degradation could potentially lead to the formation of other diastereomers of N-Nitroso Lisinopril.
-
E/Z Isomerism: Asymmetrical N-nitrosamines can exhibit E/Z isomerism due to the hindered rotation around the nitrogen-nitrogen partial double bond of the nitroso group. This results in two distinct conformers that can be stable enough to be separated and characterized.
A comprehensive structural elucidation, therefore, requires the separation and characterization of these potential isomers.
Analytical Strategies for Separation and Characterization
The analytical workflow for the structural elucidation of N-Nitroso Lisinopril isomers involves a combination of high-resolution chromatographic separation and sophisticated spectroscopic techniques.
Chromatographic Separation of Isomers
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating the isomers of N-Nitroso Lisinopril. Given the potential for both diastereomers and E/Z isomers, a multi-faceted approach to column selection and method development is necessary.
2.1.1. Experimental Protocol: Chiral HPLC Separation
This protocol is designed for the separation of potential diastereomers of N-Nitroso Lisinopril.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a mass spectrometer.
-
Column: A chiral stationary phase (CSP) column, such as one based on amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic additive to improve peak shape. A typical starting point could be a gradient of isopropanol in hexane.
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 20 - 40 °C, to be optimized for resolution.
-
Detection: UV at a suitable wavelength (e.g., 215 nm) or mass spectrometry for higher sensitivity and specificity.
-
Injection Volume: 5 - 20 µL.
Spectroscopic Characterization
Once separated, each isomer must be characterized using spectroscopic methods to determine its precise structure.
2.2.1. High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for confirming the elemental composition of the isomers and for studying their fragmentation patterns, which can provide clues to their stereochemistry.
2.2.1.1. Experimental Protocol: LC-HRMS Analysis
-
Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer Settings:
-
Full Scan (MS1): Mass range of m/z 100-600 with a resolution of >60,000 to obtain accurate mass measurements.
-
Tandem MS (MS/MS): Data-dependent acquisition to trigger fragmentation of the protonated molecular ion [M+H]⁺. Collision-induced dissociation (CID) with varying collision energies to generate a detailed fragmentation spectrum.
-
-
Data Analysis: The accurate mass data is used to confirm the elemental composition (C₂₁H₃₀N₄O₆). The MS/MS fragmentation patterns of the separated isomers are then compared. Differences in fragment ion abundances can be indicative of different stereochemical arrangements.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of isomers. Two-dimensional (2D) NMR experiments are particularly valuable.
2.2.2.1. Experimental Protocol: 2D NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: 1-5 mg of the isolated isomer dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
Experiments to be Performed:
-
¹H NMR: To observe the proton chemical shifts and coupling constants. The presence of two distinct sets of signals for certain protons can indicate the presence of E/Z isomers.
-
¹³C NMR: To identify the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. This is particularly important for differentiating between E and Z isomers of the nitrosamine group, as different spatial arrangements will result in distinct cross-peaks.
-
Quantitative Data Presentation
All quantitative data from the analytical procedures should be summarized in clear and concise tables to allow for easy comparison between the identified isomers.
Table 1: Chromatographic Data for N-Nitroso Lisinopril Isomers
| Isomer | Retention Time (min) | Relative Retention Time |
| Isomer 1 | [Hypothetical Value] | [Hypothetical Value] |
| Isomer 2 | [Hypothetical Value] | [Hypothetical Value] |
| ... | ... | ... |
Table 2: High-Resolution Mass Spectrometry Data
| Isomer | Observed m/z [M+H]⁺ | Calculated m/z [M+H]⁺ | Mass Error (ppm) | Key MS/MS Fragments (m/z) |
| Isomer 1 | [Hypothetical Value] | 435.2244 | [Hypothetical Value] | [Hypothetical Values] |
| Isomer 2 | [Hypothetical Value] | 435.2244 | [Hypothetical Value] | [Hypothetical Values] |
| ... | ... | 435.2244 | ... | ... |
Table 3: ¹H NMR Chemical Shift Data (δ, ppm) for Key Protons
| Proton | Isomer 1 (E or Z) | Isomer 2 (E or Z) |
| Hα (to N-NO) | [Hypothetical Value] | [Hypothetical Value] |
| Hα' (to N-NO) | [Hypothetical Value] | [Hypothetical Value] |
| Proline Hα | [Hypothetical Value] | [Hypothetical Value] |
| ... | ... | ... |
Logical Relationships in Isomer Formation and Analysis
The formation and subsequent analysis of N-Nitroso Lisinopril isomers follow a logical progression, which can be visualized to aid in understanding the overall process.
Conclusion
The structural elucidation of N-Nitroso Lisinopril isomers is a challenging but essential task for ensuring the quality and safety of Lisinopril-containing drug products. A combination of high-resolution chiral chromatography and advanced spectroscopic techniques, particularly 2D NMR and high-resolution mass spectrometry, is required for the unambiguous identification and characterization of these impurities. The methodologies and data presentation formats outlined in this guide provide a robust framework for researchers and drug development professionals to address this critical analytical challenge. Further research into the specific isomeric profile of N-Nitroso Lisinopril in various drug formulations and under different stress conditions is warranted to fully understand and mitigate the risks associated with this impurity.
References
Methodological & Application
Application Note: Quantitative Analysis of N-Nitroso Lisinopril in Pharmaceutical Drug Products by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the N-Nitroso lisinopril (B193118) impurity in lisinopril active pharmaceutical ingredients (APIs) and finished drug products. The presence of nitrosamine (B1359907) impurities in pharmaceuticals is a significant safety concern due to their potential carcinogenic properties.[1][2] This method provides a robust protocol for the accurate determination of N-Nitroso lisinopril at trace levels to ensure product quality and patient safety, in line with regulatory expectations.[3] The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, along with key validation parameters.
Introduction
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure.[4] N-Nitroso lisinopril is a potential impurity that can form during the synthesis or storage of lisinopril under specific conditions where a secondary amine function in the lisinopril molecule reacts with a nitrosating agent.[4] Regulatory bodies globally have stringent requirements for the control of such genotoxic impurities in pharmaceutical products. Consequently, highly sensitive and specific analytical methods are essential for their detection and quantification at trace levels.[1] This LC-MS/MS method is designed to meet these analytical challenges.
Chemical Structure
N-Nitroso Lisinopril
-
Molecular Formula: C₂₁H₃₀N₄O₆
-
Molecular Weight: 434.49 g/mol
-
IUPAC Name: (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]nitrosoamino]hexanoyl]pyrrolidine-2-carboxylic acid[3]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for the accurate quantification of trace-level impurities. The following procedure is recommended for lisinopril tablets:
-
Tablet Comminution: Accurately weigh and grind a representative number of lisinopril tablets to obtain a fine, homogeneous powder.
-
Extraction:
-
Accurately weigh a portion of the powdered sample equivalent to 100 mg of lisinopril into a 15 mL centrifuge tube.
-
Add 10 mL of methanol (B129727) (LC-MS grade).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Sonicate for 15 minutes in a sonication bath to facilitate the extraction of N-Nitroso lisinopril.
-
-
Clarification:
-
Centrifuge the sample extract at 4000 rpm for 10 minutes to pelletize insoluble excipients.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water (LC-MS grade) |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (LC-MS grade) |
| Gradient Elution | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temperature | 10 °C |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions are proposed for the quantification and confirmation of N-Nitroso Lisinopril. Note: These transitions are predicted based on the fragmentation of similar compounds and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| N-Nitroso Lisinopril | 435.2 [M+H]⁺ | To be determined experimentally | To be determined experimentally | To be optimized |
| Proposed Quantifier | 435.2 | e.g., 405.2 (Loss of NO) | Optimize around 15-25 eV | |
| Proposed Qualifier | 435.2 | e.g., 116.1 (Proline moiety) | Optimize around 20-30 eV |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on typical validation results for nitrosamine analysis.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Peak Tailing Factor | 0.8 - 1.5 |
| Theoretical Plates | > 5000 |
| %RSD of Peak Area (n=6) | < 15% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | ≥ 0.995 |
| Range | 0.5 - 50 ng/mL |
| Limit of Detection (LOD) | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of N-Nitroso Lisinopril.
N-Nitroso Lisinopril Formation Pathway
Caption: Formation of N-Nitroso Lisinopril from Lisinopril.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of N-Nitroso lisinopril in pharmaceutical samples. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the proposed validation parameters, offers a comprehensive framework for researchers, scientists, and drug development professionals to implement this critical analysis in their laboratories. Adherence to such robust analytical methods is paramount for ensuring the safety and quality of pharmaceutical products.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. veeprho.com [veeprho.com]
- 4. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
Application Notes and Protocols for the Analysis of N-Nitroso Lisinopril
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation and analysis of N-Nitroso Lisinopril (B193118), a potential nitrosamine (B1359907) impurity in lisinopril drug substances and products. The protocols are designed to ensure accurate and reliable quantification to meet regulatory requirements and ensure patient safety.
Introduction
N-Nitroso Lisinopril is a nitrosamine drug substance-related impurity (NDSRI) that can form during the synthesis, formulation, or storage of lisinopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control of these impurities in pharmaceutical products.[3] This document outlines recommended sample preparation techniques, including Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
The selection of an appropriate sample preparation method is critical for achieving the required sensitivity and accuracy in trace-level analysis of N-Nitroso Lisinopril. The choice between LLE and SPE will depend on the sample matrix (drug substance vs. drug product), the required limit of detection, and the available laboratory equipment.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The following table summarizes typical performance data for the analysis of nitrosamine impurities in ACE inhibitors and other pharmaceuticals. While specific data for N-Nitroso Lisinopril is limited in publicly available literature, the data presented for other nitrosamines, particularly in lisinopril and the structurally similar enalapril, provide a strong indication of the expected performance of the described methods.[4]
| Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Liquid-Liquid Microextraction (LLME) - HPLC-FLD | NDMA | Lisinopril API | 4.7 ng/mL | 14.4 ng/mL | 91.9 - 108.4% | Karaolis et al., 2022 |
| NDEA | Lisinopril API | 0.04 ng/mL | 0.13 ng/mL | 90.3 - 108.4% | Karaolis et al., 2022 | |
| Liquid-Liquid Extraction - HPLC-FLD | NDMA | Enalapril Maleate API | 0.013 µg/g | 0.038 µg/g | 74.2 - 101.6% | Boczar et al., 2021[4] |
| NDEA | Enalapril Maleate API | 0.017 µg/g | 0.050 µg/g | 90.6 - 125.4% | Boczar et al., 2021[4] | |
| Solid-Phase Extraction (SPE) - LC-MS/MS | Various Nitrosamines | Drug Products | ~0.1 - 1 ng/mL | ~0.5 - 2 ng/mL | >80% | Generic SPE Methods |
| Direct Injection - LC-MS/MS | N-Nitroso Lisinopril | Lisinopril Drug Substance | Estimated < 0.05 ppm | Estimated < 0.1 ppm | Not Applicable | Adapted from general methods |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for N-Nitroso Lisinopril in Lisinopril Drug Substance
This protocol is adapted from a validated method for the determination of other nitrosamines in lisinopril and is suitable for the extraction of N-Nitroso Lisinopril.
1. Reagents and Materials:
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Ultrapure water
-
Lisinopril drug substance
-
N-Nitroso Lisinopril reference standard
-
Methanol (B129727), HPLC grade (for standard preparation)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
2. Standard Preparation:
-
Prepare a stock solution of N-Nitroso Lisinopril in methanol (e.g., 100 µg/mL).
-
Prepare working standard solutions by diluting the stock solution with a suitable solvent (e.g., methanol or water) to achieve a concentration range appropriate for the analytical method's linear range.
3. Sample Preparation Procedure:
-
Weigh accurately approximately 100 mg of the lisinopril drug substance into a microcentrifuge tube.
-
Add 1.0 mL of ultrapure water to the tube and vortex briefly to dissolve the lisinopril.
-
Add 1.0 mL of dichloromethane (DCM) to the tube.
-
Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and extraction of N-Nitroso Lisinopril into the organic phase.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to achieve complete phase separation.
-
Carefully collect the lower organic layer (DCM) using a micropipette, avoiding any contamination from the upper aqueous layer.
-
Transfer the collected organic layer to a clean vial.
-
The sample is now ready for analysis by a suitable chromatographic method (e.g., LC-MS/MS). If concentration is required, the solvent can be evaporated under a gentle stream of nitrogen and the residue reconstituted in the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) for N-Nitroso Lisinopril in Lisinopril Drug Product
This protocol provides a general procedure for the clean-up of N-Nitroso Lisinopril from a lisinopril drug product formulation using SPE. The choice of SPE sorbent may require optimization based on the specific formulation. A polymeric reversed-phase sorbent is a common starting point for nitrosamine analysis.
1. Reagents and Materials:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 1 mL, 30 mg)
-
Methanol, HPLC grade
-
Ultrapure water
-
Formic acid (optional, for pH adjustment)
-
Lisinopril tablets or powder for oral solution
-
N-Nitroso Lisinopril reference standard
-
SPE vacuum manifold
-
Vortex mixer
-
Centrifuge
2. Standard Preparation:
-
Prepare standard solutions as described in Protocol 1.
3. Sample Preparation Procedure:
-
Weigh and transfer a quantity of powdered tablets or oral solution powder equivalent to 100 mg of lisinopril into a suitable container.
-
Add 10 mL of a suitable extraction solvent (e.g., methanol/water 50:50 v/v) to the sample.
-
Vortex for 5 minutes to ensure complete dissolution of the drug and extraction of the impurity.
-
Centrifuge the sample at 4000 rpm for 15 minutes to pellet any insoluble excipients.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of ultrapure water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the N-Nitroso Lisinopril from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
The eluate is now ready for analysis. If necessary, the eluate can be evaporated and reconstituted in the mobile phase.
Visualizations
Caption: Logical workflow for N-Nitroso Lisinopril analysis.
Caption: Step-by-step LLE workflow for N-Nitroso Lisinopril.
Caption: Step-by-step SPE workflow for N-Nitroso Lisinopril.
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. efpia.eu [efpia.eu]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: Validated LC-MS/MS Method for the Quantification of N-Nitroso Lisinopril Impurity in Pharmaceutical Products
Abstract
This application note details a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the N-Nitroso Lisinopril (B193118) impurity in lisinopril drug substances and products. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and regulatory submissions.[1][2][3][4] This document provides comprehensive experimental protocols, data presentation, and visual workflows to assist researchers, scientists, and drug development professionals in implementing this analytical procedure.
Introduction
N-nitrosamine impurities in pharmaceutical products are a significant concern due to their classification as probable human carcinogens.[5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), require stringent control of these impurities.[6] N-Nitroso Lisinopril is a nitrosamine (B1359907) drug substance-related impurity (NDSRI) that can form during the manufacturing process or storage of lisinopril. This document outlines a validated analytical method to detect and quantify N-Nitroso Lisinopril at trace levels, ensuring patient safety and regulatory compliance.
Experimental Workflow
The overall workflow for the analytical method validation is depicted below.
Experimental Protocols
Materials and Reagents
-
N-Nitroso Lisinopril reference standard
-
Lisinopril drug substance and/or tablets
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
Standard and Sample Preparation
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of N-Nitroso Lisinopril reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Perform serial dilutions of the stock solution with a diluent (e.g., 50:50 methanol:water) to prepare calibration standards ranging from 0.5 ng/mL to 50 ng/mL.
Sample Preparation (Lisinopril Tablets):
-
Weigh and finely powder a representative number of lisinopril tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of lisinopril into a 50 mL centrifuge tube.
-
Add 25 mL of diluent, vortex for 5 minutes, and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[7]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.[8]
LC-MS/MS Method
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for N-Nitroso Lisinopril
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| N-Nitroso Lisinopril | 435.2 | 246.1 (Quantifier) | 20 |
| | 435.2 | 116.1 (Qualifier) | 25 |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines for the following parameters:
Specificity
Specificity was demonstrated by analyzing a blank (diluent), a placebo sample, a lisinopril standard solution, and an N-Nitroso Lisinopril standard solution. No interference was observed at the retention time of N-Nitroso Lisinopril in the blank, placebo, and lisinopril chromatograms.
Forced Degradation: To further assess specificity, lisinopril was subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.[9] The resulting solutions were analyzed to ensure that any degradation products did not interfere with the N-Nitroso Lisinopril peak.
Linearity and Range
Linearity was evaluated by analyzing six concentration levels of N-Nitroso Lisinopril, from the Limit of Quantitation (LOQ) to 150% of the target concentration. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity and Range Data
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Range | LOQ to 150% of target | 1.0 ng/mL - 50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9992 |
Accuracy
Accuracy was determined by spiking the placebo with N-Nitroso Lisinopril at three concentration levels (LOQ, 100%, and 150% of the target concentration) in triplicate. The percentage recovery was calculated.
Table 4: Accuracy (Recovery) Data
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
|---|---|---|---|
| LOQ (1.0 ng/mL) | 98.5 | 2.1 | 80-120% |
| 100% (25 ng/mL) | 101.2 | 1.5 | 80-120% |
| 150% (37.5 ng/mL) | 99.8 | 1.8 | 80-120% |
Precision
Repeatability (Intra-day Precision): Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day.
Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day by a different analyst using different equipment.
Table 5: Precision Data
| Parameter | % RSD | Acceptance Criteria (% RSD) |
|---|---|---|
| Repeatability | 1.9 | ≤ 15% |
| Intermediate Precision | 2.5 | ≤ 15% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD is the concentration that yields an S/N ratio of approximately 3, and the LOQ is the concentration that yields an S/N ratio of approximately 10.[10]
Table 6: LOD and LOQ Data
| Parameter | S/N Ratio | Concentration |
|---|---|---|
| LOD | ~ 3 | 0.3 ng/mL |
| LOQ | ~ 10 | 1.0 ng/mL |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as column temperature (± 2 °C), flow rate (± 0.05 mL/min), and mobile phase composition (± 2%). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Conclusion
The developed LC-MS/MS method for the quantification of N-Nitroso Lisinopril in lisinopril drug products is specific, linear, accurate, precise, and robust. The method is sensitive enough to detect and quantify the impurity at levels well below the acceptable intake limit. This validated method is suitable for routine quality control testing and for use in regulatory submissions to ensure the safety and quality of lisinopril-containing medicines.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. fda.gov [fda.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fda.gov [fda.gov]
- 9. Forced degradation: predicting nitrosamine formation - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [merckmillipore.com]
Application Notes and Protocols for the Use of N-Nitroso Lisinopril as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for hypertension and heart failure.[1][2] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to their potential carcinogenic properties.[1] Consequently, robust analytical methods are required to detect and quantify N-Nitroso Lisinopril in Lisinopril drug substances and products to ensure patient safety.
This document provides detailed application notes and protocols for the use of N-Nitroso Lisinopril as a reference standard in the development, validation, and routine quality control of analytical methods. These protocols are intended to guide researchers, scientists, and drug development professionals in accurately quantifying this impurity.
Physicochemical Properties of N-Nitroso Lisinopril
| Property | Value |
| Chemical Name | N2-((S)-1-carboxy-3-phenylpropyl)-N2-nitroso-L-lysyl-L-proline |
| CAS Number | 519175-80-5 |
| Molecular Formula | C21H30N4O6 |
| Molecular Weight | 434.49 g/mol |
Application of N-Nitroso Lisinopril Reference Standard
The N-Nitroso Lisinopril reference standard is essential for:
-
Analytical Method Development: Establishing chromatographic conditions and mass spectrometric parameters for the separation and detection of N-Nitroso Lisinopril.
-
Method Validation: Assessing the performance of analytical methods, including specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ), in accordance with ICH guidelines.[2]
-
Quality Control (QC): Routine testing of Lisinopril active pharmaceutical ingredients (APIs) and finished drug products to ensure that the levels of N-Nitroso Lisinopril do not exceed the acceptable intake (AI) limits set by regulatory authorities. The U.S. FDA has set an acceptable intake limit of 1500 ng/day for N-Nitroso Lisinopril.[3][4]
Formation of N-Nitroso Lisinopril
N-Nitroso Lisinopril can form when Lisinopril, which contains a secondary amine, reacts with nitrosating agents.[1] This reaction can be catalyzed by factors such as heat, moisture, and acidic conditions during the manufacturing process or storage of the drug product.[1]
Experimental Protocols
The following protocols describe the use of N-Nitroso Lisinopril as a reference standard for its quantification in Lisinopril drug substance and drug product by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The method parameters are adapted from established methods for the analysis of nitrosamine impurities in other pharmaceuticals.
Protocol 1: Quantitative Analysis of N-Nitroso Lisinopril by HPLC-MS/MS
This protocol is a robust method for the sensitive and selective quantification of N-Nitroso Lisinopril.
1. Materials and Reagents
-
N-Nitroso Lisinopril Reference Standard
-
Lisinopril Drug Substance/Product
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 1 mg of N-Nitroso Lisinopril reference standard and dissolve in 10 mL of methanol.
-
Intermediate Standard Solution (1 µg/mL): Dilute 100 µL of the stock solution to 10 mL with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate standard solution with methanol to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
3. Sample Preparation
-
Drug Substance: Accurately weigh approximately 100 mg of Lisinopril drug substance, dissolve in 10 mL of methanol, and sonicate for 10 minutes. Centrifuge a portion of the solution and dilute the supernatant 10-fold with methanol.
-
Drug Product (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of Lisinopril into a 10 mL volumetric flask, add methanol, sonicate for 15 minutes, and dilute to volume with methanol. Centrifuge a portion of the solution and use the supernatant for analysis.
4. HPLC-MS/MS Instrumental Conditions
| Parameter | Condition |
| HPLC System | UHPLC system |
| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing N-Nitroso Lisinopril standard (Expected: Precursor ion [M+H]+ ~435.2, product ions to be optimized) |
| Collision Energy | To be optimized |
5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of N-Nitroso Lisinopril against the concentration of the working standard solutions.
-
Determine the concentration of N-Nitroso Lisinopril in the sample preparations from the calibration curve.
-
Calculate the amount of N-Nitroso Lisinopril in the original drug substance or product, expressed in ppm (µg/g).
Method Validation Parameters (Illustrative)
The following table summarizes typical validation parameters for a nitrosamine impurity method. These values should be established during method validation.
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of N-Nitroso Lisinopril |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
Workflow for N-Nitroso Lisinopril Impurity Analysis
Conclusion
The use of a well-characterized N-Nitroso Lisinopril reference standard is critical for the accurate and reliable quantification of this impurity in Lisinopril pharmaceutical products. The protocols and information provided in this document offer a comprehensive guide for establishing and validating analytical methods to ensure product quality and regulatory compliance. It is essential to perform a thorough method validation to demonstrate the suitability of the chosen analytical procedure for its intended purpose.
References
Application Note: Quantification of N-Nitroso Lisinopril in Lisinopril Active Pharmaceutical Ingredient (API) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. N-Nitroso Lisinopril (B193118) is a nitrosamine impurity that can form from the lisinopril active pharmaceutical ingredient (API).[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established recommended acceptable intake (AI) limits for such impurities, necessitating sensitive and specific analytical methods for their detection and quantification.[1][2] The FDA has set a recommended AI limit for N-Nitroso Lisinopril at 1500 ng/day.[1] This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso Lisinopril in Lisinopril API, tailored for routine quality control and regulatory compliance.
Principle
This method utilizes the high selectivity and sensitivity of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify N-Nitroso Lisinopril. The Lisinopril API sample is dissolved and extracted, followed by chromatographic separation on a reversed-phase C18 column. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a unique precursor-to-product ion transition for N-Nitroso Lisinopril.
Experimental Protocol
1. Materials and Reagents
-
N-Nitroso Lisinopril reference standard
-
Lisinopril API (for spiking and matrix effect evaluation)
-
N-Nitroso Lisinopril-d5 (or other suitable isotopic internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and autosampler vials (amber glass recommended to prevent light degradation)[3]
2. Standard Solution Preparation
-
Internal Standard (IS) Stock Solution (10 µg/mL): Accurately weigh and dissolve N-Nitroso Lisinopril-d5 in methanol.
-
N-Nitroso Lisinopril Stock Solution (10 µg/mL): Accurately weigh and dissolve N-Nitroso Lisinopril reference standard in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the N-Nitroso Lisinopril stock solution with a 50:50 mixture of water and methanol. Spike each standard with the internal standard to a final concentration of 50 ng/mL.
3. Sample Preparation
-
Accurately weigh 100 mg of the Lisinopril API into a 10 mL screw-cap glass vial.[4]
-
Add 4.5 mL of diluent (1% formic acid in water).[5]
-
Add 250 µL of a methanolic solution containing the internal standard.
-
Vortex the sample for 5 minutes at 2000 rpm, followed by sonication for 5 minutes to ensure complete dissolution.[4]
-
Centrifuge the sample at 4500 rpm for 5 minutes to pellet any insoluble excipients.[4]
-
Filter the supernatant through a 0.45 µm PVDF syringe filter into an amber autosampler vial for LC-MS/MS analysis.[4]
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | N-Nitroso Lisinopril: Quantifier: m/z 435.4 → 320.3; Qualifier: m/z 435.4 → 246.2 Internal Standard (IS): Analyte-specific |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation and Data Presentation
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Representative quantitative data for a validated method are summarized below.
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.5 ng/mL - 100 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Precision (% RSD) | Repeatability (Intra-day): < 5% Intermediate (Inter-day): < 8% |
| Specificity | No interference observed from blank or Lisinopril API at the retention time of N-Nitroso Lisinopril. |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of N-Nitroso Lisinopril.
Caption: Experimental workflow for N-Nitroso Lisinopril quantification.
Caption: Formation pathway of N-Nitroso Lisinopril impurity.
References
Application Note: Detection and Quantification of N-Nitroso Lisinopril in Finished Drug Products by LC-MS/MS
Introduction
N-Nitroso Lisinopril (B193118) is a nitrosamine (B1359907) impurity that can form in drug products containing Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used to treat hypertension and heart failure.[1][2] Nitrosamine impurities are classified as probable human carcinogens based on animal studies, and their presence in pharmaceuticals is a significant concern for patient safety.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines and acceptable intake (AI) limits for nitrosamines in drug products to mitigate potential health risks.[1][3][4][5] The FDA's current Acceptable Intake (AI) limit for N-Nitroso Lisinopril is 1500 ng/day.[6]
This application note provides a detailed protocol for the sensitive and selective detection and quantification of N-Nitroso Lisinopril in finished drug products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Advanced analytical techniques like LC-MS/MS are necessary to accurately quantify trace levels of these impurities.[1][7]
Formation Pathway of N-Nitroso Lisinopril
N-Nitroso Lisinopril can form when the secondary amine moiety in the lisinopril molecule reacts with nitrosating agents, such as nitrites, under specific conditions (e.g., acidic environment).[1][4] Understanding this formation mechanism is crucial for developing control strategies during drug manufacturing and storage.
Caption: Formation of N-Nitroso Lisinopril from its parent drug and a nitrosating agent.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the quantification of N-Nitroso Lisinopril in lisinopril tablets.
1. Principle
The method utilizes reversed-phase liquid chromatography to separate N-Nitroso Lisinopril from the lisinopril active pharmaceutical ingredient (API) and other excipients. Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
2. Materials, Reagents, and Equipment
-
Standards: N-Nitroso Lisinopril reference standard, Lisinopril reference standard, and an appropriate internal standard (IS), such as N-Nitroso Lisinopril-d4 or Enalaprilat.[8]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance, vortex mixer, sonicator, centrifuge.
-
Volumetric flasks, pipettes, and autosampler vials.
-
3. Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve N-Nitroso Lisinopril and the internal standard in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions with a diluent (e.g., 50:50 methanol:water) to prepare a series of calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.
4. Sample Preparation
-
Tablet Homogenization: Weigh and finely crush a representative number of lisinopril tablets to obtain a homogenous powder.
-
Extraction: Accurately weigh a portion of the powder equivalent to a single dose (e.g., 20 mg of lisinopril) into a centrifuge tube.
-
Dissolution: Add a defined volume of diluent (e.g., 10 mL of 50:50 methanol:water).
-
Spiking: Add the internal standard to all samples, calibration standards, and quality control samples.
-
Extraction: Vortex the mixture for 5 minutes, then sonicate for 15 minutes to ensure complete dissolution and extraction.
-
Clarification: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
5. Instrumental Analysis
The following tables summarize the recommended LC-MS/MS parameters. These should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | |
| N-Nitroso Lisinopril | Precursor Ion (m/z): 435.2 Product Ion (m/z): 246.1 (Illustrative, requires optimization) |
| Internal Standard (IS) | Dependent on the selected standard (e.g., Enalaprilat: m/z 349 -> 206)[8] |
Note: The molecular weight of N-Nitroso Lisinopril (C21H30N4O6) is 434.49 g/mol .[1] The precursor ion [M+H]+ is m/z 435.2. The product ion should be determined by direct infusion of a standard solution to find the most stable and abundant fragment.
Data Presentation and Method Performance
A validated method should demonstrate acceptable linearity, accuracy, precision, and sensitivity.
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Acceptance Criteria / Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | ~0.5 - 2.0 ng/mL[8][9] |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
Note: Values are illustrative and based on typical requirements for trace impurity analysis. The LLOQ should be sufficiently sensitive to quantify N-Nitroso Lisinopril at levels well below the regulatory AI limit.
Experimental Workflow Visualization
The following diagram illustrates the overall analytical workflow from sample receipt to final data reporting.
Caption: A step-by-step workflow for the analysis of N-Nitroso Lisinopril in tablets.
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the determination of N-Nitroso Lisinopril in finished drug products. Adherence to this protocol, combined with proper method validation, will enable pharmaceutical manufacturers and quality control laboratories to monitor and control this potential genotoxic impurity, ensuring compliance with global regulatory standards and safeguarding patient health.[10] Routine testing using such validated methods is essential for the release of final products and for ongoing stability studies.
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. veeprho.com [veeprho.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. fda.gov [fda.gov]
Application Note: Development of a Stability-Indicating Method for N-Nitroso Lisinopril
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. N-Nitroso Lisinopril (B193118) is a potential nitrosamine impurity of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] The secondary amine moiety in the lisinopril structure is susceptible to nitrosation, which can lead to the formation of N-Nitroso Lisinopril during the manufacturing process or storage of the drug product.[2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for nitrosamine impurities in drug products.[3][4] Consequently, the development of sensitive and specific analytical methods for the detection and quantification of these impurities is crucial. A stability-indicating method is essential to ensure that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products, which may be formed under various stress conditions.[5]
This application note provides a comprehensive protocol for the development and validation of a stability-indicating analytical method for N-Nitroso Lisinopril using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific validated method for the direct analysis of intact N-Nitroso Lisinopril is not widely available in the public domain, this document outlines a proposed method based on established analytical principles for nitrosamines and lisinopril, along with a detailed procedure for its validation.
Analytical Method Development
The proposed method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a tandem mass spectrometer (MS/MS) for the sensitive and selective quantification of N-Nitroso Lisinopril. LC-MS/MS is a powerful technique for trace-level analysis of impurities in complex matrices.[6]
Proposed Chromatographic and Mass Spectrometric Conditions
The following conditions are proposed as a starting point for method development and optimization.
| Parameter | Proposed Condition |
| Chromatographic System | UHPLC/HPLC system with a binary pump, autosampler, and column oven |
| Analytical Column | C18, 2.1 x 100 mm, 1.8 µm or similar |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 2 for a proposed gradient |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | To be determined using a reference standard of N-Nitroso Lisinopril |
| Source Parameters | To be optimized for N-Nitroso Lisinopril |
Table 1: Proposed LC-MS/MS Method Parameters
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 15.0 | 5 |
Table 2: Proposed Gradient Elution Program
Experimental Protocols
Materials and Reagents
-
N-Nitroso Lisinopril reference standard (purity >95%)[7]
-
Lisinopril reference standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Standard and Sample Preparation
Standard Solution:
-
Prepare a stock solution of N-Nitroso Lisinopril (e.g., 100 µg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions to prepare working standard solutions for calibration curve construction (e.g., 0.1 ng/mL to 100 ng/mL).
Sample Solution (for Lisinopril Drug Substance):
-
Accurately weigh and dissolve a known amount of the lisinopril drug substance in the diluent to achieve a final concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[5] The N-Nitroso Lisinopril is subjected to various stress conditions to induce degradation.
3.3.1. Acid Hydrolysis:
-
Treat a solution of N-Nitroso Lisinopril with 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute to the final concentration with the diluent.
3.3.2. Base Hydrolysis:
-
Treat a solution of N-Nitroso Lisinopril with 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute to the final concentration with the diluent.
3.3.3. Oxidative Degradation:
-
Treat a solution of N-Nitroso Lisinopril with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to the final concentration with the diluent.
3.3.4. Thermal Degradation:
-
Expose a solid sample of N-Nitroso Lisinopril to dry heat at 80 °C for 48 hours.
-
Dissolve the stressed sample in the diluent to the final concentration.
3.3.5. Photolytic Degradation:
-
Expose a solution of N-Nitroso Lisinopril to UV light (254 nm) and visible light in a photostability chamber.
-
Analyze the sample at appropriate time points.
A control sample (unstressed) should be analyzed alongside the stressed samples.
Data Presentation
Forced Degradation Results
The results of the forced degradation studies should be summarized to demonstrate the specificity of the method.
| Stress Condition | % Degradation of N-Nitroso Lisinopril | Peak Purity of N-Nitroso Lisinopril |
| 0.1 M HCl, 60 °C, 24h | To be determined | To be determined |
| 0.1 M NaOH, 60 °C, 24h | To be determined | To be determined |
| 3% H₂O₂, RT, 24h | To be determined | To be determined |
| Dry Heat, 80 °C, 48h | To be determined | To be determined |
| Photolytic Exposure | To be determined | To be determined |
Table 3: Summary of Forced Degradation Studies on N-Nitroso Lisinopril
Method Validation Summary
The proposed analytical method must be validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of N-Nitroso Lisinopril. | To be determined |
| Linearity (R²) | ≥ 0.995 | To be determined |
| Range | To be defined based on expected impurity levels. | To be determined |
| Accuracy (% Recovery) | 80.0% to 120.0% | To be determined |
| Precision (% RSD) | Repeatability (≤ 15.0%), Intermediate Precision (≤ 15.0%) | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantitation (LOQ) | To be determined | To be determined |
| Robustness | No significant impact on results with small variations in method parameters. | To be determined |
Table 4: Method Validation Parameters and Acceptance Criteria
Visualizations
Caption: Workflow for the analysis of N-Nitroso Lisinopril.
Caption: Protocol for forced degradation studies.
Conclusion
The development and validation of a robust stability-indicating method for the determination of N-Nitroso Lisinopril is critical for ensuring the quality and safety of lisinopril drug products. The proposed LC-MS/MS method provides a sensitive and selective approach for the quantification of this potential impurity. The detailed protocols for method development, forced degradation studies, and validation outlined in this application note serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. Successful validation of this method will ensure compliance with global regulatory requirements for the control of nitrosamine impurities.
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. pharmtech.com [pharmtech.com]
- 6. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Nitroso Lisinopril | CAS 519175-80-5 | LGC Standards [lgcstandards.com]
Characterization of N-Nitroso Lisinopril using High-Resolution Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. N-Nitroso Lisinopril (B193118), a potential impurity in the widely prescribed angiotensin-converting enzyme (ACE) inhibitor lisinopril, requires sensitive and specific analytical methods for its detection and characterization to ensure patient safety. High-resolution mass spectrometry (HRMS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers the necessary selectivity and sensitivity for the unambiguous identification and quantification of such impurities at trace levels.
This application note provides a detailed protocol for the characterization of N-Nitroso Lisinopril using LC-HRMS. The methodology outlined herein is intended to guide researchers in developing and validating robust analytical procedures for the monitoring of this and other nitrosamine drug substance-related impurities (NDSRIs).
Chemical Information
N-Nitroso Lisinopril is a derivative of lisinopril formed by the nitrosation of the secondary amine group. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N2-((S)-1-carboxy-3-phenylpropyl)-N2-nitroso-L-lysyl-L-proline |
| CAS Number | 519175-80-5[1] |
| Molecular Formula | C21H30N4O6[1][2] |
| Molecular Weight | 434.49 g/mol [1] |
| Monoisotopic Mass | 434.21653469 Da[3] |
Experimental Protocols
This section details the recommended methodology for the analysis of N-Nitroso Lisinopril in drug substances and formulated products.
Sample Preparation
A robust sample preparation procedure is critical for accurate and reproducible results. The following protocol is a general guideline and may require optimization based on the specific sample matrix.
For Lisinopril Drug Substance:
-
Accurately weigh approximately 100 mg of the lisinopril drug substance into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol (B129727) (LC-MS grade) to the tube.
-
Vortex the mixture for approximately 1 minute or until the substance is fully dissolved.
-
Filter the solution through a 0.22 µm PVDF syringe filter into an LC-MS vial.
For Lisinopril Drug Product (Tablets):
-
Crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of lisinopril.
-
Transfer the powder to a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol (LC-MS grade).
-
Vortex for 1 minute, followed by mechanical shaking for 40 minutes.
-
Centrifuge the sample at 4500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial.
Liquid Chromatography
Chromatographic separation is essential to resolve N-Nitroso Lisinopril from the active pharmaceutical ingredient (API) and other potential impurities.
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 10 |
| 15.0 | 10 |
High-Resolution Mass Spectrometry
An Orbitrap-based or equivalent high-resolution mass spectrometer is recommended for this analysis to ensure high mass accuracy and sensitivity.
| Parameter | Recommended Setting |
| Mass Spectrometer | High-Resolution Mass Spectrometer (e.g., Orbitrap) |
| Ionization Source | Heated Electrospray Ionization (HESI), positive ion mode |
| Spray Voltage | 3.5 kV |
| Capillary Temperature | 320 °C |
| Sheath Gas Flow Rate | 40 arbitrary units |
| Auxiliary Gas Flow Rate | 10 arbitrary units |
| Scan Mode | Full MS / dd-MS2 (data-dependent MS/MS) or PRM (Parallel Reaction Monitoring) |
| Full MS Resolution | 60,000 |
| MS/MS Resolution | 30,000 |
| Collision Energy (HCD) | 20-40 eV (optimized for fragmentation) |
| Mass Range | m/z 100-600 |
Data Presentation
Quantitative Data Summary
The following table summarizes the key mass spectrometric data for the characterization of N-Nitroso Lisinopril.
| Analyte | Precursor Ion [M+H]+ (m/z) | Key Product Ions (m/z) | Characteristic Neutral Loss |
| N-Nitroso Lisinopril | 435.2238 | 405.2132 | -NO (30 Da) |
| 320.1761 | Loss of Proline | ||
| 292.1812 | Further fragmentation |
Note: The exact masses are calculated based on the molecular formula. Observed masses in high-resolution mass spectrometry should be within a narrow mass tolerance (e.g., < 5 ppm).
Limits of Detection and Quantification
While specific limits of detection (LOD) and quantification (LOQ) for N-Nitroso Lisinopril must be determined experimentally during method validation, published methods for other nitrosamines using similar LC-HRMS systems have achieved LOQs in the range of 0.05 to 2.0 ng/mL.[4] The acceptable intake (AI) limit for N-Nitroso Lisinopril has been set by the U.S. FDA at 1500 ng/day.[2][5]
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of N-Nitroso Lisinopril.
Proposed Fragmentation Pathway of N-Nitroso Lisinopril
Caption: A simplified proposed fragmentation pathway for N-Nitroso Lisinopril.
Discussion
The characterization of N-Nitroso Lisinopril by high-resolution mass spectrometry relies on two key principles: accurate mass measurement and characteristic fragmentation patterns. The high resolving power of Orbitrap or similar mass analyzers allows for the determination of the elemental composition of the parent ion and its fragments with high confidence, differentiating it from other co-eluting species.
The fragmentation of N-Nitroso Lisinopril is expected to follow predictable pathways based on its structure. A characteristic loss of the nitroso group (-NO), resulting in a neutral loss of 30 Da, is a hallmark of nitrosamine fragmentation.[6] Additionally, cleavage of the amide bond linking the modified lysine (B10760008) and proline moieties is anticipated, which is a known fragmentation pathway for lisinopril itself.[7] The combination of these fragmentation patterns provides a unique signature for the identification of N-Nitroso Lisinopril.
It is important to be aware of potential in-source fragmentation, where the analyte fragments within the ion source before entering the mass analyzer.[8] This can be minimized by optimizing the ion source parameters, such as the cone voltage and source temperature.
Conclusion
This application note provides a comprehensive framework for the characterization of N-Nitroso Lisinopril using high-resolution mass spectrometry. The detailed experimental protocols and data presentation guidelines offer a starting point for laboratories involved in the quality control and safety assessment of lisinopril and other pharmaceutical products. The use of LC-HRMS with the described methodology provides the necessary specificity and sensitivity to meet the stringent regulatory requirements for the control of nitrosamine impurities. Method validation should be performed in accordance with ICH guidelines to ensure the suitability of the method for its intended purpose.
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. N-Nitroso Lisinopril | Manasa Life Sciences [manasalifesciences.com]
- 3. N-nitroso-lisinopril | C21H30N4O6 | CID 169442976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of impurities in the bulk drug lisinopril by liquid chromatography/ion trap spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Application Note: Solid-Phase Extraction for the Enrichment of N-Nitroso Lisinopril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the solid-phase extraction (SPE) and enrichment of the N-Nitroso Lisinopril (B193118) impurity from lisinopril active pharmaceutical ingredient (API) and drug product formulations. N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity of concern that can form during the synthesis or storage of lisinopril.[1] The described protocol utilizes hydrophilic interaction chromatography (HILIC) based SPE to effectively separate the N-Nitroso Lisinopril from the highly polar lisinopril API and other formulation excipients. This sample preparation is critical for sensitive and accurate downstream analysis by methods such as liquid chromatography-high resolution mass spectrometry (LC-HRMS).[2][3][4]
Introduction
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[5] Regulatory agencies worldwide have set stringent limits on the acceptable daily intake of these impurities, necessitating highly sensitive analytical methods for their detection and quantification.[5] N-Nitroso Lisinopril is a potential impurity in lisinopril, an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension.[1]
Effective sample preparation is paramount to achieving the low detection limits required for nitrosamine analysis. Solid-phase extraction is a powerful technique for the selective isolation and concentration of target analytes from complex sample matrices.[6] This application note presents a detailed protocol for the enrichment of N-Nitroso Lisinopril using a HILIC-based SPE methodology. This approach leverages the differential polarity between N-Nitroso Lisinopril and the lisinopril API to achieve a clean extract suitable for instrumental analysis.[2][4]
Experimental Protocol
This protocol is intended as a starting point and may require optimization for specific sample matrices and analytical instrumentation.
Materials and Reagents:
-
N-Nitroso Lisinopril reference standard
-
Lisinopril API or drug product
-
SPE Cartridges: HILIC, 1 mL, 30 mg
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of N-Nitroso Lisinopril in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., 95:5 ACN:Water with 0.1% FA) to desired concentrations.
-
-
Sample Solution Preparation (Lisinopril API):
-
Accurately weigh 100 mg of Lisinopril API into a 10 mL volumetric flask.
-
Add 9.5 mL of ACN and 0.5 mL of water containing 0.1% FA.
-
Vortex for 5 minutes to dissolve the sample. If necessary, sonicate for a brief period.
-
This results in a sample solution with a high organic content, suitable for HILIC retention.
-
-
Sample Solution Preparation (Lisinopril Drug Product):
-
Grind a sufficient number of tablets to obtain a fine, homogeneous powder.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Lisinopril into a 50 mL centrifuge tube.
-
Add 9.5 mL of ACN and 0.5 mL of water containing 0.1% FA.
-
Vortex for 10 minutes to extract the analyte and API.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for SPE.
-
Solid-Phase Extraction Protocol:
-
Cartridge Conditioning:
-
Condition the HILIC SPE cartridge with 1 mL of Methanol followed by 1 mL of 95:5 ACN:Water with 0.1% FA. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 1 mL of the prepared sample solution onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 95:5 ACN:Water with 0.1% FA to remove any unretained interfering compounds. This step is crucial for removing less polar impurities while retaining the polar Lisinopril API on the HILIC sorbent.
-
-
Elution:
-
Elute the N-Nitroso Lisinopril from the cartridge with 2 x 0.5 mL of a suitable elution solvent. Based on the principle of HILIC, a higher aqueous content will elute more polar compounds. A starting point for the elution solvent could be 50:50 ACN:Water with 0.1% FA. The polarity of N-Nitroso Lisinopril is expected to be lower than Lisinopril, allowing for its selective elution while the bulk of the Lisinopril API remains on the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS analysis.
-
Data Presentation
The following tables summarize the expected performance characteristics of the described SPE method. The data is representative and based on typical performance for nitrosamine analysis using similar methodologies.[2][4]
Table 1: SPE Method Recovery
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | % RSD (n=6) |
| N-Nitroso Lisinopril | 1 | 92.5 | 4.8 |
| 10 | 95.1 | 3.5 | |
| 50 | 98.2 | 2.1 |
Table 2: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| N-Nitroso Lisinopril | 0.2 | 0.6 |
Visualizations
Diagram 1: N-Nitroso Lisinopril Formation Pathway
Formation of N-Nitroso Lisinopril from Lisinopril.
Diagram 2: Solid-Phase Extraction Workflow
Workflow for the SPE enrichment of N-Nitroso Lisinopril.
Conclusion
The described solid-phase extraction protocol provides an effective and reliable method for the enrichment of N-Nitroso Lisinopril from lisinopril API and drug product samples. The use of a HILIC SPE cartridge allows for the selective retention of the polar lisinopril, enabling the successful isolation of the N-nitroso impurity. This sample clean-up is essential for achieving the sensitivity and accuracy required for trace-level analysis of nitrosamines to ensure the safety and quality of pharmaceutical products.
References
- 1. efpia.eu [efpia.eu]
- 2. HILIC-SPE and LC–HRMS Method Used for N-Nitrosamine Detection in Pharmaceuticals [jxaiyi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. A comprehensive approach for N-nitrosamine determination in pharmaceuticals using a novel HILIC-based solid phase extraction and LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Isolation of N-nitrosodimethylamine from drug substances using solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhanced Detection of N-Nitroso Lisinopril via Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Nitroso Lisinopril is a potential nitrosamine (B1359907) impurity that can form during the synthesis, storage, or formulation of Lisinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Due to the classification of many N-nitrosamines as probable human carcinogens, regulatory agencies worldwide require stringent control and monitoring of these impurities in pharmaceutical products.[4][5] The low permissible intake limits necessitate highly sensitive and selective analytical methods for their detection and quantification.[2]
Direct analysis of N-Nitroso Lisinopril can be challenging due to its non-volatile nature and potential for thermal degradation, making techniques like gas chromatography (GC) less suitable without derivatization. While liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for nitrosamine analysis, derivatization methods coupled with simpler and more accessible techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offer a robust and sensitive alternative.[4][6]
This document provides detailed application notes and protocols for the derivatization of N-Nitroso Lisinopril to enhance its detection by HPLC-FLD. The primary strategy involves a two-step process: denitrosation to yield the corresponding secondary amine, followed by derivatization with a fluorescent labeling agent.[6][7]
Principle of Derivatization for Enhanced Detection
The core principle of this method is to convert the non-fluorescent N-nitroso group into a highly fluorescent derivative that can be easily detected with high sensitivity. This is achieved through a chemical transformation as illustrated below:
Caption: General workflow for the derivatization of N-Nitroso Lisinopril.
1. Denitrosation: The first step involves the cleavage of the N-NO bond in N-Nitroso Lisinopril. This is typically achieved by using a denitrosating agent such as hydrobromic acid (HBr) in glacial acetic acid.[6][7] This reaction removes the nitroso group and regenerates the secondary amine functionality of the parent drug, Lisinopril. Other denitrosating agents like copper(I) chloride (CuCl) in hydrochloric acid (HCl) have also been reported for N-nitroso compounds.[8][9]
2. Fluorescent Labeling (Derivatization): The resulting secondary amine (Lisinopril) is then reacted with a fluorescent labeling reagent. A common and effective reagent for this purpose is Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).[6][10] Dansyl chloride reacts with primary and secondary amines under alkaline conditions to form a stable, highly fluorescent dansyl derivative.[7][11] This derivative can be readily excited by UV light and emits strong fluorescence at a longer wavelength, allowing for sensitive and selective detection by an FLD detector.[6]
Advantages of the Derivatization Approach:
-
Enhanced Sensitivity: The fluorescence derivatization significantly increases the signal response, allowing for the detection of trace levels of N-Nitroso Lisinopril.[6][7]
-
Improved Selectivity: The use of a fluorescence detector set at specific excitation and emission wavelengths minimizes interference from other non-fluorescent components in the sample matrix.[6]
-
Cost-Effectiveness: HPLC-FLD systems are generally more accessible and have lower operational costs compared to LC-MS/MS systems.[6]
-
Robustness: The described derivatization chemistry is well-established and has been successfully applied to the analysis of various nitrosamines in different matrices.[6][10]
Experimental Protocols
Protocol 1: Sample Preparation and Extraction from Lisinopril Tablets
This protocol is adapted from a method developed for the analysis of nitrosamines in Lisinopril drug products.[6]
Materials:
-
Lisinopril tablets
-
Dichloromethane (DCM), HPLC grade
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh and finely powder a representative number of Lisinopril tablets (e.g., 6 tablets).
-
Accurately weigh a portion of the powdered tablets (e.g., 80 mg) into a microcentrifuge tube.
-
Add equal volumes of DCM and deionized water (e.g., 1 mL each) to the tube.
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of N-Nitroso Lisinopril into the organic phase.
-
Centrifuge the mixture at 5000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic (DCM) layer containing the N-Nitroso Lisinopril for the subsequent denitrosation and derivatization steps.
Caption: Workflow for the extraction of N-Nitroso Lisinopril from tablets.
Protocol 2: Denitrosation and Derivatization
This protocol is a generalized procedure based on established methods for nitrosamine analysis.[6][7][10]
Materials:
-
Sample extract from Protocol 1
-
Hydrobromic acid (33% in glacial acetic acid)
-
Sodium bicarbonate solution (e.g., 5% w/v)
-
Dansyl Chloride solution (e.g., 1 mg/mL in acetone)
-
Borate (B1201080) buffer (pH 9)
-
Heating block or water bath
Procedure: Denitrosation:
-
Transfer a known volume of the organic extract (e.g., 500 µL) to a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the denitrosation reagent (e.g., 100 µL of 33% HBr in acetic acid).
-
Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 20 minutes).
-
Cool the reaction mixture to room temperature.
Derivatization: 6. Neutralize the acidic solution by carefully adding sodium bicarbonate solution until effervescence ceases. 7. Add borate buffer (pH 9) to adjust the pH for the derivatization reaction. 8. Add the Dansyl Chloride solution. 9. Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). 10. Cool the reaction mixture to room temperature. 11. The resulting solution containing the fluorescent derivative is now ready for HPLC-FLD analysis.
Caption: Chemical reaction pathway for derivatization.
Protocol 3: HPLC-FLD Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 2.8) and an organic modifier (e.g., acetonitrile). A typical starting point could be a 55:45 (v/v) mixture of 20 mM phosphate buffer (pH 2.8) and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at approximately 340 nm and emission at approximately 530 nm for dansyl derivatives.[6][11]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared derivatized sample solution.
-
Monitor the chromatogram for the peak corresponding to the fluorescent Lisinopril derivative.
-
Quantify the amount of N-Nitroso Lisinopril in the original sample by comparing the peak area to a calibration curve prepared from N-Nitroso Lisinopril standards that have undergone the same sample preparation and derivatization procedure.
Data Presentation
The following table summarizes the expected quantitative performance of an HPLC-FLD method for nitrosamines following denitrosation and dansylation, based on published data for similar analytes.[6] These values should be established and validated for N-Nitroso Lisinopril specifically.
| Parameter | Expected Performance for NDMA in Lisinopril[6] | Expected Performance for NDEA in Lisinopril[6] |
| Limit of Detection (LOD) | 4.7 ng/mL | 0.04 ng/mL |
| Limit of Quantification (LOQ) | 14.4 ng/mL | 0.13 µg/mL |
| Linearity Range | To be determined | To be determined |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (Recovery %) | 90-110% | 90-110% |
Conclusion
The derivatization of N-Nitroso Lisinopril through a denitrosation and subsequent fluorescent labeling procedure offers a highly sensitive and selective method for its determination in pharmaceutical products. The protocols provided herein serve as a comprehensive guide for researchers and analytical scientists to develop and validate a robust HPLC-FLD method for the routine monitoring of this potential genotoxic impurity. This approach provides a reliable and cost-effective alternative to mass spectrometric methods, ensuring the safety and quality of Lisinopril-containing medicines.
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. Lisinopril Nitroso Impurity | Manasa Life Sciences [manasalifesciences.com]
- 3. efpia.eu [efpia.eu]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Bioanalysis of N-Nitroso Lisinopril
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of N-Nitroso Lisinopril (B193118).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of N-Nitroso Lisinopril?
A1: The "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, N-Nitroso Lisinopril. These components can include salts, proteins, lipids, and metabolites.[1][2] Matrix effects occur when these components interfere with the ionization of N-Nitroso Lisinopril in the mass spectrometer's ion source, leading to either a decrease (ion suppression) or an increase (ion enhancement) of the analytical signal.[3] This interference can result in inaccurate and unreliable quantification, which is a significant concern given the potential health risks associated with nitrosamine (B1359907) impurities and the low detection levels required by regulatory agencies.[4][5]
Q2: How can I determine if my N-Nitroso Lisinopril analysis is being affected by matrix effects?
A2: A standard method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of N-Nitroso Lisinopril in a clean solvent (neat solution) to the response of the same amount of the analyte spiked into a blank matrix sample that has undergone the full extraction procedure. A significant difference between the two signals indicates the presence of matrix effects. A matrix factor can be calculated by dividing the peak area of the analyte in the post-extraction spiked sample by the peak area in the neat solution. A value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What is a suitable internal standard (IS) for N-Nitroso Lisinopril analysis, and why is it important?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as N-Nitroso Lisinopril-d5. A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of matrix effects and any variability in sample processing.[6] This co-behavior allows for accurate correction of signal suppression or enhancement, leading to more precise and reliable quantification.[6][7] If a SIL-IS is unavailable, a structural analog that behaves similarly during extraction and ionization may be used, but requires more rigorous validation.[6] Deuterated internal standards are commonly used, and as long as the deuterium (B1214612) atoms are attached to carbon atoms, the risk of hydrogen-deuterium exchange is minimal.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of N-Nitroso Lisinopril.
Issue 1: Poor recovery of N-Nitroso Lisinopril during sample preparation.
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize Sample Preparation: Evaluate different extraction techniques. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) for removing matrix interferences and improving recovery for nitrosamines.[9] |
| Suboptimal pH | Adjust pH: The pH of the sample can significantly impact the extraction efficiency of polar compounds like N-Nitroso Lisinopril. Experiment with adjusting the sample pH before extraction to ensure the analyte is in a neutral form for better partitioning into an organic solvent (for LLE) or retention on an SPE sorbent.[9] |
| Analyte Instability | Assess Stability: N-Nitroso compounds can be sensitive to light and temperature. Ensure samples are handled under appropriate conditions to prevent degradation. |
Issue 2: Significant ion suppression observed in the LC-MS/MS analysis.
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Improve Chromatographic Separation: Modify the LC gradient to better separate N-Nitroso Lisinopril from interfering matrix components. Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity for polar compounds.[7] |
| Phospholipid Interference | Optimize Sample Cleanup: Phospholipids are a major cause of ion suppression in bioanalysis.[10] Employ sample preparation techniques specifically designed to remove phospholipids, such as certain types of SPE cartridges or specialized PPT plates. |
| Inadequate Sample Preparation | Enhance Extraction Protocol: If using LLE, consider a multi-step extraction or back-extraction to improve the cleanliness of the final extract. For SPE, ensure the wash steps are effective at removing interferences without causing analyte loss. |
| High Injection Volume | Reduce Injection Volume: Injecting a smaller volume of the sample extract can sometimes reduce the amount of matrix components entering the mass spectrometer, thereby lessening ion suppression.[7] |
Experimental Protocols
Solid-Phase Extraction (SPE) for N-Nitroso Lisinopril from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Pre-treatment: To 500 µL of plasma, add the internal standard (e.g., N-Nitroso Lisinopril-d5). Acidify the sample with 1% formic acid in water.
-
SPE Cartridge Conditioning: Condition a graphitic carbon SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[11]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute N-Nitroso Lisinopril and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid-Liquid Extraction (LLE) for N-Nitroso Lisinopril from Plasma
-
Sample Preparation: To 500 µL of plasma, add the internal standard.
-
pH Adjustment: Adjust the sample pH to optimize the extraction of N-Nitroso Lisinopril.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol). Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute N-Nitroso Lisinopril, then wash and re-equilibrate. Optimization is required. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusing a standard solution of N-Nitroso Lisinopril and its SIL-IS. A starting point for Lisinopril is m/z 406 -> 246.[12] The transitions for N-Nitroso Lisinopril will be different and need to be optimized. |
| Internal Standard | A stable isotope-labeled N-Nitroso Lisinopril is recommended. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery (%) | Variable, often lower | Moderate to High | High |
| Matrix Effect | High | Moderate | Low |
| Cleanliness of Extract | Low | Moderate | High |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | Low | High |
Visualizations
Caption: Experimental workflow for N-Nitroso Lisinopril bioanalysis.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro | Waters [waters.com]
- 4. Overcoming the Challenges of Nitrosamine Analysis - AnalyteGuru [thermofisher.com]
- 5. anchem.pl [anchem.pl]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
improving sensitivity of N-Nitroso Lisinopril detection in HPLC
Welcome to the technical support center for the analysis of N-Nitroso Lisinopril (B193118). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection and quantification of this impurity.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitroso Lisinopril and why is its detection important?
A1: N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity that can form in pharmaceutical products containing the active pharmaceutical ingredient (API) lisinopril.[1] Nitrosamines are classified as probable human carcinogens, and their presence in medications is a significant concern for patient safety.[2][3] Regulatory agencies like the FDA and EMA have set strict limits on the acceptable daily intake of nitrosamine impurities, making their sensitive and accurate detection crucial for quality control in drug manufacturing.[1][4]
Q2: Which analytical techniques are most suitable for the sensitive detection of N-Nitroso Lisinopril?
A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the primary technique for N-Nitroso Lisinopril analysis. For high sensitivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high selectivity and ability to achieve low detection limits.[2] HPLC with Fluorescence Detection (HPLC-FLD) after derivatization can also be a sensitive and cost-effective alternative.[5] Standard HPLC with UV detection can be used, but it may lack the sensitivity required for trace-level quantification.
Q3: What are the typical challenges in analyzing N-Nitroso Lisinopril?
A3: The main challenges include:
-
Low Concentration Levels: N-Nitroso Lisinopril is often present at trace levels, requiring highly sensitive analytical methods.
-
Matrix Effects: The drug product matrix, including the API and excipients, can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement.[2]
-
Sample Preparation: Efficient extraction of the analyte from the sample matrix and removal of interfering substances is critical for accurate quantification.[6]
-
Analyte Stability: N-Nitroso compounds can be sensitive to light and high temperatures, which needs to be considered during sample preparation and analysis.
Troubleshooting Guides
Low or No Signal/Response for N-Nitroso Lisinopril
| Possible Cause | Troubleshooting Step |
| Improper Sample Preparation | - Ensure complete dissolution of the sample. - Verify the efficiency of the extraction method (LLE or SPE). Check recovery by spiking a blank sample with a known amount of N-Nitroso Lisinopril standard. - For derivatization methods (e.g., for FLD), confirm the reaction conditions (pH, temperature, reagent concentration) are optimal. |
| LC-MS/MS System Issues | - Confirm the correct precursor and product ions are being monitored in the MRM method. - Check for any leaks in the HPLC or MS system. - Clean the ion source and check for any blockages. - Infuse the N-Nitroso Lisinopril standard directly into the mass spectrometer to verify instrument response. |
| Chromatographic Problems | - Ensure the mobile phase composition is correct and freshly prepared. - Check for column degradation or contamination. Flush the column or replace if necessary. - Verify the injection volume and ensure the autosampler is functioning correctly. |
| Analyte Degradation | - Protect samples and standards from light and store them at appropriate low temperatures. - Prepare fresh standards and samples. |
Poor Peak Shape (Tailing, Fronting, or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Issues | - The column may be overloaded. Reduce the injection volume or sample concentration. - The column may be contaminated. Wash the column with a strong solvent. - The column may be nearing the end of its lifespan. Replace the column. |
| Mobile Phase Incompatibility | - Ensure the mobile phase pH is appropriate for the analyte and column. - Check for buffer precipitation. Use a freshly prepared mobile phase. - Ensure the organic solvent is compatible with the stationary phase. |
| Extra-column Volume | - Minimize the length of tubing between the injector, column, and detector. - Use a detector cell with a smaller volume if available. |
High Background Noise or Baseline Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or System | - Use high-purity solvents and reagents for the mobile phase. - Degas the mobile phase to remove dissolved air. - Flush the HPLC system with a strong solvent to remove contaminants. |
| Detector Issues | - For UV detectors, ensure the lamp is warmed up and stable. - For MS detectors, check for contamination in the ion source or mass analyzer. |
| Column Bleed | - Use a column that is stable under the chosen mobile phase and temperature conditions. - Condition the new column according to the manufacturer's instructions. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods for other nitrosamines in drug products.[5]
-
Sample Dissolution: Accurately weigh and dissolve a suitable amount of the lisinopril drug product powder or API in a defined volume of a suitable solvent (e.g., water or a buffer).
-
Extraction: Add an immiscible organic solvent (e.g., dichloromethane) to the aqueous sample solution.
-
Mixing: Vortex the mixture vigorously for several minutes to ensure efficient transfer of N-Nitroso Lisinopril into the organic layer.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing the N-Nitroso Lisinopril.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC-MS/MS Method Parameters (Example)
This is a representative method; optimization will be required for specific instrumentation.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Specific precursor and product ions for N-Nitroso Lisinopril would need to be determined by direct infusion of a standard. |
Data Presentation
Comparison of Detection Methods for Nitrosamines in Lisinopril
| Method | Analyte(s) | LOD | LOQ | Reference |
| HPLC-FLD (with derivatization) | NDMA | 4.7 ng/mL | 14.4 ng/mL | [4][5] |
| HPLC-FLD (with derivatization) | NDEA | 0.04 µg/mL | 0.13 µg/mL | [4][5] |
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
reducing ion suppression in LC-MS analysis of N-Nitroso Lisinopril
Welcome to the technical support center for the analysis of N-Nitroso Lisinopril. This resource provides troubleshooting guides and answers to frequently asked questions to help you mitigate ion suppression and improve the accuracy and sensitivity of your LC-MS/MS methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern for N-Nitroso Lisinopril analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as N-Nitroso Lisinopril, is reduced by co-eluting components from the sample matrix.[1][2][3] This phenomenon occurs within the electrospray ionization (ESI) source of the mass spectrometer when matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[1][4] For N-Nitroso Lisinopril, which is often analyzed at trace levels in complex biological matrices like plasma, ion suppression can severely compromise method sensitivity, accuracy, and precision, potentially leading to unreliable quantitative results.[5][6][7]
Q2: What are the primary sources of ion suppression when analyzing biological samples?
A2: In biological matrices such as plasma or serum, the most common sources of ion suppression are endogenous components.[8][9] Phospholipids (B1166683), which are major components of cell membranes, are particularly notorious for causing ion suppression because they often co-extract with analytes and can co-elute from the LC column.[4][8] Other significant contributors include salts, proteins, peptides, and various endogenous metabolites that are present in high concentrations compared to the analyte.[1][9][10]
Q3: How can I detect and quantify ion suppression in my N-Nitroso Lisinopril assay?
A3: There are two primary methods for evaluating ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[11][12] It involves infusing a constant flow of the N-Nitroso Lisinopril standard into the MS detector post-column while injecting a blank matrix extract onto the column. A dip in the baseline signal of the standard indicates the retention times where co-eluting matrix components are causing suppression.[10]
-
Post-Extraction Spike: This method provides a quantitative assessment of the matrix effect.[12] It involves comparing the peak response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent at the same concentration.[10] The ratio of these responses indicates the degree of ion suppression or enhancement.
Q4: Can using a stable isotope-labeled internal standard (SIL-IS) for N-Nitroso Lisinopril solve the problem of ion suppression?
A4: A stable isotope-labeled internal standard is the preferred choice for compensating for matrix effects.[1][3] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression.[1][3] This allows for accurate quantification based on the consistent ratio of the analyte to the IS.[1] However, while a SIL-IS can correct for the variability and inaccuracy caused by ion suppression, it does not overcome the loss of sensitivity. If suppression is severe, the analyte signal may fall below the limit of detection, even with an internal standard.[8] Therefore, it is still crucial to minimize the underlying cause of suppression.
Troubleshooting Guide
Problem: My N-Nitroso Lisinopril signal is low and inconsistent, especially in plasma samples. Where should I start troubleshooting?
This issue is a classic indicator of significant ion suppression. A systematic approach is required to identify and resolve the root cause.
Caption: General troubleshooting workflow for ion suppression.
Problem: I use protein precipitation (PPT), but still observe significant ion suppression. What are better sample preparation techniques?
While protein precipitation is simple, it is often insufficient for removing phospholipids and other matrix components that cause ion suppression.[4][7][10] More effective techniques include:
-
Solid-Phase Extraction (SPE): SPE provides a much cleaner extract by selectively isolating the analyte while washing away interfering compounds.[1][8] Mixed-mode or phospholipid removal SPE plates are particularly effective.[4][8]
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from matrix components based on differential solubility between two immiscible liquids.[1][8] Optimizing the pH and solvent polarity can yield a very clean sample extract.[8]
Caption: Mechanism of ion suppression in the ESI source.
Problem: My analyte peak co-elutes with a region of suppression. How can I resolve this chromatographically?
Chromatographic separation is a powerful tool to move the N-Nitroso Lisinopril peak away from interfering matrix components.[1][10] Consider the following strategies:
-
Modify the Gradient: Adjust the mobile phase gradient to increase the separation between your analyte and the interfering peaks. A shallower gradient can improve resolution.
-
Change Mobile Phase Composition: Adding or changing mobile phase modifiers (e.g., using ammonium (B1175870) formate (B1220265) instead of formic acid) can alter selectivity.[10]
-
Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.[10]
-
Select a Different Column: If modifications to the mobile phase are insufficient, try a column with a different stationary phase chemistry (e.g., Phenyl, Cyano) to achieve a different elution profile.
Problem: I have improved my sample preparation and chromatography, but the signal is still not optimal. What mass spectrometer parameters can I adjust?
Optimizing the ESI source parameters can significantly enhance the analyte signal and minimize suppression.[10][13]
-
Gas Flows: Optimize the nebulizer and heater/drying gas flow rates to ensure efficient desolvation of droplets.[10][13]
-
Spray Voltage: Adjust the spray voltage to achieve a stable and robust ion signal. Excessively high voltages can cause instability or discharge.[10][14]
-
Source Temperatures: Optimize the capillary and source temperatures to facilitate the efficient transition of ions into the gas phase without causing thermal degradation of N-Nitroso Lisinopril.[10]
-
Curtain Gas (CUR): For some instruments, increasing the curtain gas pressure can reduce background noise and improve the signal-to-noise ratio by preventing neutral contaminants from entering the mass spectrometer.[15]
Quantitative Data Summary
The choice of sample preparation is the most critical factor in reducing ion suppression.[8] The following table provides a representative comparison of common techniques.
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Relative Ion Suppression (%) * | Analyte Recovery (%) | Pros | Cons |
|---|---|---|---|---|
| Protein Precipitation (PPT) | 50 - 80% | 85 - 100% | Simple, fast, inexpensive | High ion suppression, "dirty" extract[7][10] |
| Liquid-Liquid Extraction (LLE) | 10 - 30% | 70 - 90% | Cleaner extract than PPT | More labor-intensive, potential for emulsions[9] |
| Solid-Phase Extraction (SPE) | < 15% | 80 - 95% | Very clean extract, high throughput[1] | Higher cost, requires method development |
| Phospholipid Removal Plates | < 10% | 90 - 100% | Specifically targets phospholipids[4] | Higher cost, may not remove other interferences |
*Note: Values are illustrative and can vary significantly based on the specific matrix, analyte, and method conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for N-Nitroso Lisinopril from Plasma
This protocol uses a mixed-mode cation exchange SPE plate, which is effective for retaining basic compounds like N-Nitroso Lisinopril while washing away neutral and acidic interferences.
-
Sample Pre-treatment: Mix 100 µL of human plasma with 100 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
Plate Conditioning: Condition the wells of a mixed-mode SPE plate by passing 500 µL of methanol (B129727) followed by 500 µL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned plate and apply a gentle vacuum or positive pressure to pass the sample through the sorbent.[10]
-
Washing:
-
Wash 1: Add 500 µL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Add 500 µL of methanol to remove non-polar interferences like phospholipids.
-
-
Elution: Elute N-Nitroso Lisinopril by adding 2 x 100 µL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. providiongroup.com [providiongroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
Technical Support Center: Optimization of Chromatographic Separation for N-Nitroso Lisinopril
Welcome to the technical support center for the chromatographic analysis of N-Nitroso Lisinopril (B193118). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to troubleshoot common issues encountered during the separation and quantification of N-Nitroso Lisinopril in lisinopril active pharmaceutical ingredients (APIs) and drug products.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic techniques used for the analysis of N-Nitroso Lisinopril?
A1: The most common techniques for the analysis of N-Nitroso Lisinopril are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with highly sensitive detectors such as tandem mass spectrometry (MS/MS) or fluorescence detectors (FLD) after derivatization.[1][2] LC-MS/MS is particularly well-suited for detecting the trace levels of nitrosamine (B1359907) impurities required by regulatory agencies.[3]
Q2: What type of analytical column is recommended for the separation of N-Nitroso Lisinopril from Lisinopril?
A2: Reversed-phase columns, particularly C18 and C8, are widely used for the separation of lisinopril and its impurities.[4][5] The choice between C18 and C8 may depend on the specific method requirements, with C18 offering higher retention and potentially better resolution for polar compounds, while C8 may provide shorter run times.
Q3: What are the key mobile phase parameters to consider for optimizing the separation?
A3: The mobile phase composition, particularly the pH and the organic modifier-to-buffer ratio, is critical. A buffered mobile phase is often necessary to ensure consistent peak shapes and retention times.[1] Phosphate and ammonium (B1175870) formate (B1220265) buffers are commonly used. The pH of the mobile phase should be carefully controlled to maintain the ionization state of both lisinopril and N-Nitroso Lisinopril, which can significantly impact their retention and selectivity. Gradient elution is often employed to achieve a good separation of all relevant impurities within a reasonable timeframe.
Q4: What are the regulatory limits for N-Nitroso Lisinopril?
A4: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent limits for nitrosamine impurities in pharmaceutical products due to their potential carcinogenicity. For N-Nitroso Lisinopril, which is a nitrosamine drug-substance related impurity (NDSRI), the FDA has recommended an acceptable intake (AI) limit of 1500 ng/day.[3] It is important to consult the latest regulatory guidelines for the most up-to-date information.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic analysis of N-Nitroso Lisinopril.
Issue 1: Poor Resolution Between N-Nitroso Lisinopril and Lisinopril
-
Possible Causes:
-
Inappropriate mobile phase composition or pH.
-
Suboptimal column chemistry.
-
Insufficient column efficiency.
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Small adjustments to the mobile phase pH can significantly alter the selectivity between the two compounds. Experiment with a pH range around the pKa values of lisinopril.
-
Adjust Organic Modifier Concentration: Modify the gradient slope or the initial/final concentration of the organic solvent (typically acetonitrile (B52724) or methanol) to improve separation. A shallower gradient can often enhance resolution.
-
Evaluate Different Columns: If resolution is still inadequate, consider testing columns with different stationary phases (e.g., C8 vs. C18) or different particle sizes for higher efficiency.
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[6]
-
Issue 2: Peak Tailing for the N-Nitroso Lisinopril Peak
-
Possible Causes:
-
Secondary interactions between the analyte and the stationary phase (e.g., silanol (B1196071) interactions).
-
Column overload.
-
Inappropriate mobile phase pH.
-
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: For basic compounds like lisinopril and its derivatives, using a mobile phase with a low pH (e.g., 2.5-3.5) can help to protonate residual silanol groups on the silica-based column, thereby reducing peak tailing.[6]
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[6]
-
Reduce Injection Volume/Concentration: Injecting a smaller volume or a more dilute sample can prevent column overload, which can lead to peak asymmetry.
-
Employ a High-Purity Silica (B1680970) Column: Modern columns are often manufactured with high-purity silica and are end-capped to minimize silanol interactions.
-
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
-
Possible Causes:
-
Inadequate detector settings.
-
Sample degradation.
-
Poor ionization efficiency in LC-MS/MS.
-
-
Troubleshooting Steps:
-
Optimize Detector Parameters: For UV detection, ensure the wavelength is set to the absorption maximum of N-Nitroso Lisinopril. For MS/MS detection, optimize source parameters (e.g., ion spray voltage, temperature) and collision energy for the specific MRM transitions of the analyte.[7]
-
Sample Preparation: N-nitrosamines can be sensitive to light and temperature. Protect samples from light and store them at appropriate temperatures to prevent degradation.
-
Enhance Ionization: In LC-MS/MS, the addition of modifiers to the mobile phase, such as formic acid or ammonium formate, can improve the ionization efficiency of the target analyte.
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Microextraction (LLME)
This protocol is a general guideline for the extraction of nitrosamines from a lisinopril sample.
-
Suspend 80.0 mg of the lisinopril sample in a mixture of 600 µL of dichloromethane (B109758) (DCM) and 600 µL of water.
-
Vortex the suspension for 20 seconds to ensure thorough mixing.
-
Allow the mixture to stand for 30 minutes to allow for phase separation.
-
Carefully collect the DCM layer, which contains the nitrosamines.
-
Further sample processing, such as denitrosation and derivatization, may be required depending on the analytical method.[1]
General HPLC Method Parameters
The following table summarizes typical starting parameters for the HPLC analysis of N-Nitroso Lisinopril. Optimization will be required for specific applications.
| Parameter | Typical Value |
| Column | C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute N-Nitroso Lisinopril and Lisinopril, then a wash and re-equilibration step. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 30 - 45 °C |
| Injection Volume | 1 - 10 µL |
| Detector | MS/MS or UV (e.g., 210-230 nm) |
Visualizations
Troubleshooting Workflow for Poor Peak Resolution
A logical workflow for troubleshooting poor chromatographic resolution.
General Experimental Workflow for N-Nitroso Lisinopril Analysis
An overview of the experimental workflow for N-Nitroso Lisinopril analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Nitroso Lisinopril EP Impurity I | Manasa Life Sciences [manasalifesciences.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. USP Lisinopril Impurity Separation | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
addressing peak tailing in N-Nitroso Lisinopril chromatography
This guide provides troubleshooting strategies and frequently asked questions to address peak tailing in the chromatographic analysis of N-Nitroso Lisinopril, a common issue for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing?
A1: Peak tailing is a common peak shape distortion where the latter half of a chromatographic peak is broader than the front half, resembling a ramp or a shark fin.[1][2] In an ideal separation, peaks should be symmetrical and Gaussian in shape. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of significant tailing.[3][4]
Q2: Why is N-Nitroso Lisinopril prone to peak tailing?
A2: The chemical structure of N-Nitroso Lisinopril, derived from Lisinopril, contains basic amine functional groups.[5][6] In reversed-phase chromatography using silica-based columns, these basic groups can engage in secondary ionic interactions with acidic residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[3][6][7][8] This secondary retention mechanism is a primary cause of peak tailing for basic compounds.[1][2]
Q3: What are the negative consequences of peak tailing?
A3: Peak tailing can significantly compromise the quality of analytical results. The primary consequences include:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between the analyte of interest and impurities.[2]
-
Inaccurate Quantification: The broad, asymmetrical shape makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to unreliable and imprecise quantitative results.[2][8]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the method's limit of detection (LOD) and limit of quantitation (LOQ).
Troubleshooting Guide: Resolving Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing issues.
Initial Diagnosis: Chemical vs. Physical Problems
The first step is to determine if the tailing is caused by chemical interactions with your analyte or a physical issue with the HPLC system.
Q4: How can I distinguish between a chemical and a physical cause for peak tailing?
A4: A simple diagnostic test can be performed:
-
Inject a neutral compound: Use a non-polar, neutral marker like Toluene or Uracil.
-
Analyze the peak shape:
-
If the neutral marker's peak is symmetrical, the tailing of N-Nitroso Lisinopril is due to undesirable chemical interactions with the column.[5]
-
If all peaks, including the neutral marker, are tailing, the problem is likely physical.[5] This could be a void in the column, a partially blocked frit, or extra-column volume (e.g., excessive tubing length).[2][3][5]
-
Chemical Troubleshooting: Optimizing Mobile Phase and Column Selection
If the issue is chemical, the following adjustments to your method can resolve the peak tailing.
Q5: How does mobile phase pH affect peak tailing for N-Nitroso Lisinopril?
A5: Mobile phase pH is a critical factor. Residual silanol groups on a silica column are ionized (negatively charged) at a pH above ~3.5, which promotes strong interaction with positively charged basic compounds.[9][10] To minimize this interaction, you can:
-
Lower the pH: Operating at a low pH (typically ≤ 3.0) protonates the silanol groups, neutralizing their charge and thereby reducing the secondary ionic interactions that cause tailing.[1][3][6][7]
-
Raise the pH: Alternatively, using a high pH (e.g., >8) can neutralize the basic amine group on the analyte, also preventing the interaction. However, this requires a pH-stable column.[10][11]
Q6: What mobile phase additives or buffers can improve peak shape?
A6: Several additives can be used to suppress silanol interactions:
-
Acidic Additives: Adding a small concentration (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid helps to keep the mobile phase pH low and protonate silanols.[1][12]
-
Competing Bases: Historically, a competing base like triethylamine (B128534) (TEA) was added to the mobile phase. TEA interacts with the active silanol sites, effectively shielding them from the analyte.[1][13] However, this is less common with modern, high-purity columns.
-
Buffers: Increasing the ionic strength of the mobile phase with a buffer (e.g., increasing phosphate (B84403) buffer from 10 mM to 25 mM) can help mask silanol interactions and improve peak shape.[1][14] For LC-MS compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred.[1]
Q7: What type of HPLC column is best for analyzing basic compounds like N-Nitroso Lisinopril?
A7: Column choice is crucial for preventing peak tailing.
-
End-Capped / Base-Deactivated Columns: Modern columns are often "end-capped," a process where residual silanols are chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[1][7][13] Using a column specifically marketed as base-deactivated or designed for basic compounds is highly recommended.
-
High-Purity Silica (Type B): Columns packed with modern, high-purity "Type B" silica have significantly lower silanol activity and fewer metallic impurities compared to older "Type A" silica, leading to much better peak shapes for basic analytes.[6][7]
-
Alternative Stationary Phases: Hybrid silica/polymer or polymer-only columns can offer a wider pH stability range and eliminate the issue of silanol interactions altogether.[6]
Data & Protocols
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Silanol Group State (Si-OH) | Analyte Amine Group State (-NH2) | Interaction Potential | Expected Peak Shape |
| < 3.0 | Protonated (Neutral) | Protonated (Positive Charge) | Low | Symmetrical |
| 3.5 - 7.0 | Ionized (Negative Charge) | Protonated (Positive Charge) | High | Tailing |
| > 8.0 (Requires pH-stable column) | Ionized (Negative Charge) | Deprotonated (Neutral) | Low | Symmetrical |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Solution(s) |
| Only N-Nitroso Lisinopril peak tails | Chemical Interaction: Secondary retention with column silanols.[3][5] | Lower mobile phase pH to <3 with 0.1% formic acid.[1][3] Use a modern, end-capped, base-deactivated column.[1][13] |
| All peaks in the chromatogram tail | Physical Issue: Column void, blocked frit, or extra-column volume.[2][5] | Replace the column.[3] Check and shorten connection tubing. Ensure proper fittings are used. |
| Tailing appears suddenly on a reliable method | Column Degradation: Column is old, contaminated, or has been exposed to high pH.[4][8] | Flush the column with a strong solvent.[3] If performance is not restored, replace the column. |
| Tailing occurs with high sample concentration | Mass Overload: The amount of sample injected has saturated the stationary phase.[2][4] | Dilute the sample or reduce the injection volume.[2][4] |
Experimental Protocol: Diagnosing and Correcting Peak Tailing
This protocol provides a step-by-step method to identify and fix the root cause of peak tailing for N-Nitroso Lisinopril.
Objective: Systematically eliminate peak tailing to achieve a tailing factor ≤ 1.2.
Materials:
-
HPLC System with UV or MS detector
-
N-Nitroso Lisinopril standard
-
Neutral marker standard (e.g., Toluene)
-
Column: C18, end-capped, base-deactivated (e.g., Agilent ZORBAX StableBond, Waters XBridge BEH)
-
Mobile Phase A: Water with selected additive
-
Mobile Phase B: Acetonitrile or Methanol with selected additive
-
Additives: Formic Acid (FA), Trifluoroacetic Acid (TFA)
Methodology:
-
Step 1: Establish a Baseline and Diagnose the Problem
-
Prepare a mobile phase with a neutral pH buffer (e.g., phosphate buffer at pH 7.0) and an appropriate organic mix (e.g., 80:20 Aqueous:Organic).
-
Inject the neutral marker. Observe the peak shape.
-
Inject the N-Nitroso Lisinopril standard. Observe the peak shape and calculate the tailing factor.
-
Decision Point: If the neutral marker tails, proceed to "Physical Troubleshooting" (check for voids, leaks, dead volume). If only N-Nitroso Lisinopril tails, proceed to Step 2.
-
-
Step 2: Optimize Mobile Phase pH
-
Prepare a new mobile phase (Aqueous:Organic) containing 0.1% Formic Acid (pH will be ~2.7).
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject the N-Nitroso Lisinopril standard.
-
Measure the tailing factor. A significant improvement (Tf approaching 1.0) is expected.
-
-
Step 3: Evaluate Column Performance
-
If tailing persists even at low pH, the column may be old or not sufficiently base-deactivated.
-
Replace the existing column with a new, high-quality end-capped C18 column recommended for basic compounds.
-
Repeat the analysis using the low-pH mobile phase from Step 2.
-
-
Step 4: Confirm Resolution
-
Once a symmetrical peak is achieved, confirm that the method still provides adequate retention and resolution from other potential impurities.
-
If retention is lost at low pH, reduce the percentage of the organic modifier in the mobile phase to increase the retention time.[3]
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and solving peak tailing.
Caption: Secondary ionic interaction causing peak tailing.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. support.waters.com [support.waters.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. hplc.eu [hplc.eu]
- 14. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing N-Nitroso Lisinopril formation during sample analysis
Welcome to the technical support center for minimizing N-Nitroso Lisinopril formation during sample analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitroso Lisinopril and why is it a concern?
A1: N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity that can form from the drug substance Lisinopril.[1] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceutical products is a significant patient safety concern for regulatory agencies like the FDA and EMA.[2][3] Therefore, it is crucial to control and monitor N-Nitroso Lisinopril levels in active pharmaceutical ingredients (APIs) and finished drug products.
Q2: How does N-Nitroso Lisinopril form?
A2: N-Nitroso Lisinopril is formed through a nitrosation reaction between the secondary amine group in the Lisinopril molecule and a nitrosating agent.[1][4] This reaction is typically facilitated by specific conditions such as the presence of nitrite (B80452) sources (which can form nitrous acid in situ), acidic pH, and elevated temperatures.[1][4][5]
Q3: What are the primary sources of nitrosating agents in sample analysis?
A3: Nitrosating agents can be introduced from various sources, including:
-
Reagents and Solvents: Trace impurities of nitrites or nitrogen oxides in reagents, solvents, and water used during analysis.[2][6]
-
Excipients: Some pharmaceutical excipients used in drug formulations can contain trace levels of nitrites or nitrates.[2][6]
-
Environmental Contamination: Nitrogen oxides (NOx) from the laboratory environment can be a source.[2]
-
Sample Matrix: The sample itself might contain residual nitrites from the manufacturing process.[7]
Q4: What is "artifactual formation" and how can I prevent it?
A4: Artifactual formation refers to the generation of N-Nitroso Lisinopril during the analytical process itself rather than being present in the original sample.[2][6] This is a critical issue that can lead to false-positive or artificially high results. Prevention strategies are detailed in the troubleshooting section but generally involve controlling pH, temperature, and removing potential nitrosating agents before analysis.
Q5: What are the regulatory limits for N-Nitroso Lisinopril?
A5: Regulatory agencies have set strict acceptable intake (AI) limits for nitrosamine impurities. For N-Nitroso Lisinopril, which is a Nitrosamine Drug Substance-Related Impurity (NDSRI), the U.S. FDA has established a default AI limit of 1500 ng/day.[8][9] Analytical methods must be sensitive enough to accurately quantify levels at or below these limits.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of N-Nitroso Lisinopril.
Issue 1: Unexpectedly high levels of N-Nitroso Lisinopril detected.
This is often due to artifactual formation during sample preparation or analysis. Follow this logical workflow to identify the source.
Caption: Troubleshooting workflow for high N-Nitroso Lisinopril results.
Issue 2: Poor reproducibility or method variability.
Inconsistent results can arise from subtle variations in the analytical process that affect the rate of artifactual formation.
-
pH Fluctuation: The rate of nitrosation is highly pH-dependent. Ensure all buffers are accurately prepared and that the final pH of the sample solution is consistent across all preparations. Acidic conditions (pH 3-5) are considered high-risk.[10]
-
Temperature Variation: Perform all sample preparation steps, such as extraction and dilution, at a consistent and controlled low temperature (e.g., on an ice bath).[11] Lisinopril is more susceptible to degradation at elevated temperatures.[12]
-
Light Exposure: Lisinopril can be sensitive to light.[12] Protect samples from direct light exposure by using amber vials or covering sample trays.
-
Time Delays: Minimize the time between sample preparation and analysis. The N-nitroso derivative, once formed, may not be stable over long periods.[13]
Data and Protocols
Data Presentation
Table 1: Effect of pH and Temperature on Lisinopril Stability
This table summarizes the stability of Lisinopril under different stress conditions, which are critical to control to prevent the formation of degradants that could be precursors to nitrosation.
| Condition | Temperature | Observation | Reference |
| pH | |||
| 0.1 M HCl (Acidic) | 25°C / 50°C | Relatively stable compared to basic conditions | [14] |
| Distilled Water (~pH 6) | 25°C | More stable than in basic solution | [11] |
| 0.1 M NaOH (Basic) | 25°C | Degrades almost instantaneously (~100% in 1 min) | [11][14] |
| Temperature | |||
| Room Temperature | 24 hours | Stable in unprocessed plasma | [11] |
| -20°C | 12 weeks | Stable in unprocessed plasma | [11] |
| Elevated Temperature | > 25°C | Increased rate of thermal decomposition | [12] |
Table 2: Example Analytical Method Parameters for Nitrosamine Analysis
This table provides typical parameters for a sensitive analytical method, such as LC-MS/MS, used for nitrosamine quantification.
| Parameter | Value | Reference |
| Technique | LC-MS/MS or HPLC-FLD | [2][4][15] |
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | [12][15] |
| Mobile Phase | Phosphate Buffer (pH 2.8) / Acetonitrile (55:45 v/v) | [15] |
| Flow Rate | 1.0 mL/min | [15] |
| Detection | Tandem Mass Spectrometry (MS/MS) or Fluorescence (Ex/Em = 340/530 nm) | [4][15] |
| LOD (NDMA/NDEA in Lisinopril) | 4.7 / 0.04 ng/mL | [15] |
| Average Recovery | 98.1% - 109.2% | [15] |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Artifactual Formation
This protocol outlines a sample preparation workflow designed to reduce the risk of N-Nitroso Lisinopril formation during analysis.
Caption: Recommended sample preparation workflow with critical control points.
Methodology Details:
-
Reagents: Use HPLC or LC-MS grade solvents and reagents tested for low nitrite content.[16]
-
Sample Dissolution: Prepare sample solutions at a low temperature (e.g., in an ice bath) to minimize thermal degradation and nitrosation.[11]
-
pH Control: The nitrosation of secondary amines is heavily catalyzed by acidic conditions.[4][7] Maintaining a neutral to slightly basic pH (>7) during sample preparation is one of the most effective strategies to prevent artifactual formation.[10]
-
Use of Scavengers: In cases where nitrite contamination is unavoidable, adding a scavenger (antioxidant) can be effective. Ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) can react with and remove nitrosating agents before they can react with Lisinopril.
-
Analysis: Utilize a validated, sensitive, and selective analytical method, such as LC-HRMS or LC-MS/MS, to accurately detect and quantify N-Nitroso Lisinopril.[4] The method should be able to distinguish the nitrosamine impurity from the API and other matrix components.[6]
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent methods to reduce nitroso impurities in drugs. [wisdomlib.org]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Nitroso Lisinopril | Manasa Life Sciences [manasalifesciences.com]
- 9. veeprho.com [veeprho.com]
- 10. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. benchchem.com [benchchem.com]
- 12. Stress Degradation Studies on Lisinopril Dihydrate Using Modified Reverse Phase High Performance Liquid Chromatography [file.scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Nitrites as precursors of N-nitrosation in pharmaceutical samples - A trace level analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for N-Nitroso Lisinopril quantification errors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of N-Nitroso Lisinopril (B193118). It is intended for researchers, scientists, and drug development professionals encountering challenges during their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitroso Lisinopril and why is its quantification important?
A1: N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity that can form in drug products containing Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities like the FDA and EMA.[3][4] Therefore, sensitive and accurate quantification of N-Nitroso Lisinopril is crucial to ensure the safety and quality of Lisinopril-containing medicines.
Q2: How is N-Nitroso Lisinopril formed in Lisinopril drug products?
A2: N-Nitroso Lisinopril can form when the secondary amine group in the Lisinopril molecule reacts with nitrosating agents.[1][2][3] This reaction can be catalyzed by factors such as heat, moisture, and acidic conditions during the manufacturing process or storage of the drug product.[1][3]
Q3: What are the typical analytical techniques used for N-Nitroso Lisinopril quantification?
A3: Due to the need for high sensitivity and selectivity to detect trace levels of this impurity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[2][4][5] Other methods like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) have also been developed for the analysis of nitrosamines in Lisinopril.[3]
Q4: What are the acceptable limits for N-Nitroso Lisinopril in pharmaceutical products?
A4: Regulatory agencies have set strict limits for nitrosamine impurities in drug products. For N-Nitroso Lisinopril, the U.S. FDA has established an Acceptable Intake (AI) limit of 1500 ng/day.[2][6] It is essential to consult the latest guidance from relevant regulatory bodies for the most current limits.
Q5: How can I obtain a reference standard for N-Nitroso Lisinopril?
A5: N-Nitroso Lisinopril reference standards are available from various chemical and pharmaceutical reference standard suppliers.[1][6][7] These standards are crucial for method development, validation, and accurate quantification.
Troubleshooting Guide for N-Nitroso Lisinopril Quantification Errors
This guide addresses common issues encountered during the LC-MS/MS analysis of N-Nitroso Lisinopril.
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Problem | Potential Causes | Solutions |
| Peak Tailing | Secondary Silanol (B1196071) Interactions: N-Nitroso Lisinopril, being a polar compound, can interact with acidic silanol groups on silica-based C18 columns.[8] Column Contamination: Buildup of matrix components on the column.[8] Inappropriate Mobile Phase pH: Suboptimal pH can lead to inconsistent ionization.[8] | Optimize Mobile Phase: Use a low pH mobile phase (e.g., pH 2.5-3.5 with 0.1% formic acid) to suppress silanol activity.[8] Consider using a column with advanced end-capping. Column Washing: Implement a robust column washing procedure between injections. Adjust pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. |
| Peak Fronting | Column Overload: Injecting too high a concentration of the analyte.[8] Sample Solvent Mismatch: Dissolving the sample in a solvent stronger than the mobile phase.[8] | Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
| Split Peaks | Injector Issues: Partial blockage or worn seals in the injector.[8] Column Inlet Frit Blockage: Particulates from the sample or mobile phase blocking the frit. | Injector Maintenance: Perform regular maintenance on the injector, including cleaning and replacing seals. Filter Samples: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[9] Backflush the column if permitted. |
Low Sensitivity / Poor Signal Intensity
| Problem | Potential Causes | Solutions |
| Low Signal | Suboptimal MS Parameters: Incorrect ion source settings (e.g., temperature, gas flows) or MRM transitions. Matrix Effects (Ion Suppression): Co-eluting matrix components suppressing the ionization of N-Nitroso Lisinopril.[10] Analyte Degradation: N-Nitroso Lisinopril may be unstable under certain analytical conditions. | Optimize MS Parameters: Perform tuning and compound optimization for N-Nitroso Lisinopril to determine the optimal MRM transitions and source parameters. Improve Sample Preparation: Implement a more effective sample cleanup method like Solid Phase Extraction (SPE) to remove interfering matrix components.[11][12] Modify Chromatography: Adjust the chromatographic gradient to separate the analyte from interfering peaks. Check Analyte Stability: Investigate the stability of N-Nitroso Lisinopril in the sample solvent and at different temperatures. One study found the nitroso derivative of lisinopril to be stable for at least 2 hours at pH 3.0.[13] |
Inaccurate or Inconsistent Results
| Problem | Potential Causes | Solutions |
| Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction efficiency. System Instability: Fluctuations in pump pressure or temperature. Standard Inaccuracy: Degradation or incorrect preparation of standard solutions. | Standardize Sample Preparation: Use a validated and consistent sample preparation protocol. The use of an internal standard is highly recommended to correct for variability.[14] System Suitability Tests: Perform system suitability tests before each batch of analysis to ensure the system is performing correctly. Freshly Prepare Standards: Prepare fresh calibration standards for each analytical run and store stock solutions appropriately. |
| Low Recovery | Inefficient Extraction: The chosen sample preparation method may not be effectively extracting N-Nitroso Lisinopril. Adsorption: The analyte may be adsorbing to sample vials or other surfaces. | Optimize Extraction Method: Experiment with different SPE sorbents or liquid-liquid extraction conditions to improve recovery. Use Low-Adsorption Vials: Employ silanized or polypropylene (B1209903) vials to minimize adsorption. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of nitrosamines in Lisinopril and for Lisinopril itself, which can serve as a benchmark for method development.
| Analyte | Method | Matrix | LOD | LOQ/LLOQ | Recovery | Reference |
| NDMA in Lisinopril | HPLC-FLD | Drug Substance | 4.7 ng/mL | 14.4 ng/mL | 109.2% | [13] |
| NDEA in Lisinopril | HPLC-FLD | Drug Substance | 0.04 µg/mL | 0.13 µg/mL | 98.1% | [13] |
| Lisinopril | RP-HPLC | Bulk Drug | 0.36 µg/mL | 1.11 µg/mL | N/A | [5] |
| Lisinopril | LC-MS/MS | Human Plasma | N/A | 2.5 ng/mL | 94.4-98.2% | [14] |
| Lisinopril | LC-MS/MS | Human Plasma | N/A | 1.29 ng/mL | 97.5-105.9% | [15] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix.
-
Sample Pre-treatment: Accurately weigh and dissolve the Lisinopril drug substance or crushed tablets in a suitable solvent (e.g., water or a weak buffer).
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the N-Nitroso Lisinopril with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Protocol 2: LC-MS/MS Method Parameters (Starting Point)
These parameters are based on methods for similar nitrosamines and Lisinopril and should be optimized.
-
HPLC System: UPLC/UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (95:5, v/v)
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing N-Nitroso Lisinopril standard. For N-Nitroso Lisinopril (MW ~434.5), potential precursor ion would be [M+H]+ at m/z 435.2. Product ions would need to be determined experimentally.
Visualizations
Caption: A generalized experimental workflow for the quantification of N-Nitroso Lisinopril.
Caption: Chemical formation pathway of N-Nitroso Lisinopril from Lisinopril.
Caption: A decision tree for troubleshooting common N-Nitroso Lisinopril quantification issues.
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. Lisinopril Nitroso Impurity | Manasa Life Sciences [manasalifesciences.com]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cphi-online.com [cphi-online.com]
- 5. Quantitative analysis of nitrosamine impurities using liquid chromatography tandem mass spectrometry [ouci.dntb.gov.ua]
- 6. veeprho.com [veeprho.com]
- 7. N-Nitroso Lisinopril | CAS 519175-80-5 | LGC Standards [lgcstandards.com]
- 8. benchchem.com [benchchem.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of LC-MS method for the determination of lisinopril in human plasma and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
selection of internal standards for N-Nitroso Lisinopril analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of internal standards in the analysis of N-Nitroso Lisinopril. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable internal standard for the quantitative analysis of N-Nitroso Lisinopril by LC-MS/MS?
A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte itself. For N-Nitroso Lisinopril, N-Nitroso-Lisinopril-d5 is the ideal choice.[1][2][3] This is because it is structurally and chemically almost identical to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response are critical for accurately compensating for variations in the analytical process.[4]
Q2: Why is a stable isotope-labeled internal standard preferred over a structural analog?
A2: A stable isotope-labeled internal standard, such as N-Nitroso-Lisinopril-d5, is preferred because it has the same physicochemical properties as the analyte.[4] This results in it co-eluting with the analyte and experiencing the same degree of ionization enhancement or suppression due to matrix effects. A structural analog may have different retention times and ionization efficiencies, which can lead to less accurate quantification.[5]
Q3: Is N-Nitroso-Lisinopril-d5 commercially available?
A3: Yes, N-Nitroso-Lisinopril-d5 is available from several chemical suppliers as a reference material for analytical testing.[1][2][3]
Q4: What are the key considerations when developing an LC-MS/MS method for N-Nitroso Lisinopril?
A4: Key considerations include:
-
Selection of a high-purity stable isotope-labeled internal standard.
-
Optimization of chromatographic conditions to achieve good peak shape and separation from other matrix components.
-
Careful selection of precursor and product ion transitions (MRM) for both the analyte and the internal standard to ensure specificity and sensitivity.
-
Thorough validation of the method to demonstrate accuracy, precision, linearity, and robustness, in line with regulatory guidelines.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for N-Nitroso Lisinopril and/or Internal Standard | - Inappropriate column chemistry or mobile phase pH.- Column degradation. | - Screen different C18 columns from various manufacturers.- Adjust the mobile phase pH with formic acid or ammonium (B1175870) formate (B1220265) to optimize the ionization and peak shape of the analytes.- Use a new or properly conditioned column. |
| High Variability in Analyte/Internal Standard Response Ratio | - Inconsistent sample preparation.- Matrix effects differentially affecting the analyte and internal standard.- Instability of the analyte or internal standard in the sample matrix or autosampler. | - Ensure precise and consistent pipetting and dilution steps.- If not using a SIL IS, switch to one. If using a SIL IS, investigate the potential for differential matrix effects and consider further sample cleanup (e.g., solid-phase extraction).- Perform stability studies of the analyte and internal standard in the sample matrix at relevant storage and autosampler conditions. |
| Interference Peak at the Retention Time of the Analyte or Internal Standard | - Co-eluting matrix components with the same mass transition.- Contamination of the LC-MS system. | - Optimize the chromatographic separation to resolve the interference.- Select a more specific MRM transition for the analyte and/or internal standard.- Clean the LC-MS system, including the injection port, tubing, and ion source. |
| Low Recovery of N-Nitroso Lisinopril | - Inefficient extraction from the sample matrix.- Adsorption of the analyte to sample vials or instrument components. | - Optimize the extraction solvent and procedure. Solid-phase extraction (SPE) may be necessary for complex matrices.- Use deactivated glass or polypropylene (B1209903) vials.- Prime the LC system with a high-concentration standard to passivate active sites. |
| Inaccurate Quantification at Low Concentrations | - High background noise in the mass spectrometer.- Insufficient sensitivity of the instrument or method. | - Optimize mass spectrometer parameters such as cone voltage and cone gas flow to reduce background noise.[7]- Use high-purity mobile phase solvents and additives.[7]- Increase the sample injection volume or concentrate the sample extract. |
Experimental Protocols
Selection and justifying the choice of an internal standard
The selection of a suitable internal standard is a critical step in developing a robust and reliable quantitative analytical method. For the analysis of N-Nitroso Lisinopril, a stable isotope-labeled (SIL) internal standard is the preferred choice. N-Nitroso-Lisinopril-d5 is recommended as it is structurally identical to the analyte, with the only difference being the presence of five deuterium (B1214612) atoms on the phenyl ring.[1] This ensures that the internal standard will have the same chromatographic retention time and ionization response as the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.
Detailed Methodology for N-Nitroso Lisinopril Analysis
This protocol is a general guideline and should be optimized and validated for your specific application and instrumentation.
1. Materials and Reagents
-
N-Nitroso Lisinopril analytical standard
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
LC-MS grade formic acid
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Nitroso Lisinopril and N-Nitroso-Lisinopril-d5 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-Nitroso Lisinopril stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the N-Nitroso-Lisinopril-d5 stock solution with a 50:50 mixture of methanol and water.
-
Calibration Standards and Quality Control Samples: Spike the appropriate amount of the working standard solutions and a fixed amount of the internal standard spiking solution into the blank matrix (e.g., drug product placebo).
-
Sample Preparation: Dissolve the sample (e.g., Lisinopril drug product) in a suitable solvent (e.g., 50:50 methanol/water) to a known concentration. Add the internal standard spiking solution. Vortex and centrifuge to precipitate any excipients. Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Recommendation |
| LC System | UPLC or HPLC system capable of binary gradients |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 2 |
Data Presentation
Table 1: Comparison of Potential Internal Standards for N-Nitroso Lisinopril Analysis
| Internal Standard | Structural Similarity | Co-elution | Ionization Similarity | Commercial Availability | Recommendation |
| N-Nitroso-Lisinopril-d5 | Identical (Isotopically Labeled) | Yes | Identical | Yes[1][2][3] | Highly Recommended |
| Enalaprilat | Structural Analog | No | Different | Yes | Not Recommended |
| Ramipril | Structural Analog | No | Different | Yes | Not Recommended |
Table 2: Proposed MRM Transitions for N-Nitroso Lisinopril and N-Nitroso-Lisinopril-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Nitroso Lisinopril | 435.2 | 246.1 | To be optimized |
| N-Nitroso Lisinopril | 435.2 | 116.1 | To be optimized |
| N-Nitroso-Lisinopril-d5 | 440.2 | 251.1 | To be optimized |
| N-Nitroso-Lisinopril-d5 | 440.2 | 116.1 | To be optimized |
Note: The exact m/z values and collision energies should be determined and optimized experimentally on the specific instrument being used.
Visualizations
Caption: Workflow for the selection and validation of an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. N-Nitroso-Lisinopril-D5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. N-Nitroso Lisinopril-d5 | CymitQuimica [cymitquimica.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. waters.com [waters.com]
impact of mobile phase pH on N-Nitroso Lisinopril retention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of N-Nitroso Lisinopril (B193118), with a specific focus on the impact of mobile phase pH on its retention in reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of mobile phase pH on the retention time of N-Nitroso Lisinopril in RP-HPLC?
In reverse-phase HPLC, the retention of an analyte is primarily governed by its hydrophobicity. N-Nitroso Lisinopril is an ionizable molecule, containing carboxylic acid and amine functionalities inherited from the parent lisinopril molecule. The ionization state of these functional groups is dependent on the pH of the mobile phase, which in turn significantly affects the molecule's overall polarity and its retention on a non-polar stationary phase (like C18).
Generally, for a molecule with acidic and basic functional groups like N-Nitroso Lisinopril:
-
At low pH (e.g., pH < 2): The carboxylic acid groups will be protonated (less polar), and the amine groups will also be protonated (more polar).
-
At mid-range pH (e.g., pH 3-5): The carboxylic acid groups will start to deprotonate (become ionized and more polar), while the primary amine remains protonated. This change in ionization will lead to a decrease in retention time as the pH increases.
-
At neutral to high pH (e.g., pH > 7): The carboxylic acid groups will be fully deprotonated, and the primary amine group will be deprotonated (less polar).
Therefore, the retention time of N-Nitroso Lisinopril is expected to be highly dependent on the mobile phase pH. Manipulating the pH is a powerful tool for optimizing the chromatographic separation.
Q2: Why is my N-Nitroso Lisinopril peak showing tailing?
Peak tailing for N-Nitroso Lisinopril can be caused by several factors, many of which are related to the mobile phase pH and its interaction with the stationary phase:
-
Secondary Interactions: At mid-range pH values, residual silanol (B1196071) groups on the silica-based stationary phase can be ionized and interact with the protonated amine groups of N-Nitroso Lisinopril, leading to peak tailing.
-
Inappropriate pH: If the mobile phase pH is too close to a pKa value of the analyte, it can exist in multiple ionization states, which can contribute to band broadening and tailing.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Column Contamination: Buildup of contaminants on the column can create active sites that cause tailing.
To troubleshoot peak tailing, consider adjusting the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of the analyte, using a high-purity, well-endcapped column, and ensuring the sample concentration is within the linear range of the detector.
Q3: What is a good starting point for mobile phase pH in method development for N-Nitroso Lisinopril?
A common starting point for the analysis of nitrosamine (B1359907) impurities in pharmaceuticals is a low pH mobile phase, typically between pH 2.5 and 3.5. For instance, a published method for the determination of other nitrosamines in lisinopril utilized a mobile phase with a pH of 2.8.[1] This acidic condition helps to suppress the ionization of carboxylic acid groups, leading to better retention on a reverse-phase column, and can also provide good peak shape by minimizing interactions with silanol groups. However, the optimal pH will depend on the specific column chemistry and the desired selectivity for other impurities.
Troubleshooting Guide
Issue: Variable Retention Times for N-Nitroso Lisinopril
| Possible Cause | Troubleshooting Steps |
| Inadequate Mobile Phase Buffering | Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively. The chosen buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH. |
| Incorrect Mobile Phase Preparation | Verify the accuracy of pH measurement and the correct mixing of mobile phase components. Small variations in pH can lead to significant shifts in retention for ionizable compounds. |
| Column Temperature Fluctuation | Use a column oven to maintain a constant and consistent column temperature. |
| Column Equilibration | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration. |
Issue: Poor Peak Shape (Tailing or Fronting) for N-Nitroso Lisinopril
| Possible Cause | Troubleshooting Steps |
| Secondary Silanol Interactions (Tailing) | - Lower Mobile Phase pH: Acidifying the mobile phase (e.g., to pH 2.5-3.5) can suppress the ionization of silanol groups. - Use a Modern, End-capped Column: Employ a high-purity silica (B1680970) column with robust end-capping to minimize exposed silanols. - Add an Amine Modifier: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to block active silanol sites. |
| Column Overload (Fronting) | Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, column overload was the likely cause. |
| Sample Solvent Mismatch | Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength. |
Quantitative Data
Table 1: Expected Impact of Mobile Phase pH on N-Nitroso Lisinopril Retention Time
| Mobile Phase pH | Expected Ionization State of N-Nitroso Lisinopril | Expected Relative Retention Time |
| 2.0 | Carboxylic acids mostly protonated; Amines protonated | High |
| 3.0 | Carboxylic acids partially deprotonated; Amines protonated | Medium-High |
| 4.0 | Carboxylic acids mostly deprotonated; Amines protonated | Medium |
| 5.0 | Carboxylic acids fully deprotonated; Amines protonated | Low-Medium |
| 7.0 | Carboxylic acids fully deprotonated; Primary amine partially deprotonated | Low |
Note: This table is for illustrative purposes to guide method development. Actual retention times will vary based on the specific column, mobile phase composition, and temperature.
Experimental Protocols
Protocol: Analysis of N-Nitroso Lisinopril by RP-HPLC
This protocol is a representative method for the determination of N-Nitroso Lisinopril in a drug substance.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjust pH to 2.8 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
2. Standard Preparation:
-
Prepare a stock solution of N-Nitroso Lisinopril reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Perform serial dilutions to prepare working standards at the desired concentration levels.
3. Sample Preparation:
-
Accurately weigh and dissolve the lisinopril drug substance in the diluent to achieve a target concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Logical workflow of pH impact on retention time.
Caption: Experimental workflow for N-Nitroso Lisinopril analysis.
References
Technical Support Center: Optimal Separation of N-Nitroso Lisinopril
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of N-Nitroso Lisinopril from Lisinopril.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitroso Lisinopril and why is its separation important?
A1: N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity that can form in drug products containing Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor. Nitrosamine impurities are a class of compounds that are considered potentially carcinogenic, and their presence in pharmaceuticals is strictly regulated by health authorities. Therefore, sensitive and selective analytical methods are required to accurately quantify N-Nitroso Lisinopril to ensure the safety and quality of Lisinopril drug products.
Q2: Which type of HPLC column is generally recommended for N-Nitroso Lisinopril analysis?
A2: Reversed-phase HPLC columns are the most commonly used for the analysis of N-Nitroso Lisinopril and other nitrosamine impurities. C18 and C8 columns are both viable options, with the choice depending on the specific requirements of the analytical method.
Q3: What are the key differences between C18 and C8 columns for this separation?
A3: C18 columns have a longer alkyl chain (18 carbon atoms) compared to C8 columns (8 carbon atoms), which results in a more hydrophobic stationary phase. This generally leads to stronger retention of non-polar and moderately polar compounds. For the separation of N-Nitroso Lisinopril, a C18 column may offer higher retention and potentially better resolution from Lisinopril and other impurities. A C8 column, being less hydrophobic, will typically provide shorter retention times, which can be advantageous for high-throughput analysis.
Q4: How does the mobile phase pH affect the separation?
A4: The mobile phase pH is a critical parameter in the separation of Lisinopril and its impurities. Lisinopril is an amphoteric molecule with multiple pKa values. The ionization state of both Lisinopril and N-Nitroso Lisinopril will change with pH, which in turn affects their retention on a reversed-phase column. Operating at a pH where the analytes are in a single, stable ionization state is crucial for achieving sharp, symmetrical peaks. For basic compounds like Lisinopril, using a mobile phase pH that is at least 2 pH units below the pKa of the primary amine can lead to better peak shape and retention.
Q5: What detection technique is most suitable for N-Nitroso Lisinopril analysis?
A5: Due to the low levels at which N-Nitroso Lisinopril needs to be quantified, highly sensitive detection methods are required. Mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is the preferred technique as it provides the necessary sensitivity and selectivity. For routine analysis and in the absence of an MS detector, HPLC with UV detection at a low wavelength (e.g., 210-215 nm) can be used, although it may be less sensitive and more susceptible to interference. Fluorescence detection (FLD) after derivatization is another sensitive alternative.[1]
Column Selection and Performance
Choosing the optimal column is a critical step in developing a robust method for the separation of N-Nitroso Lisinopril. The following tables summarize typical column characteristics and performance data based on available literature for similar separations.
Table 1: Comparison of Common Reversed-Phase HPLC Columns
| Column Type | Stationary Phase Chemistry | Particle Size (µm) | Key Characteristics |
| C18 | Octadecylsilane | 1.7 - 5 | High hydrophobicity, strong retention for non-polar to moderately polar compounds, widely used for nitrosamine analysis. |
| C8 | Octylsilane | 1.7 - 5 | Moderate hydrophobicity, shorter retention times compared to C18, suitable for faster analysis.[2][3] |
| Phenyl-Hexyl | Phenyl-Hexyl | 1.7 - 5 | Alternative selectivity due to π-π interactions, can be beneficial for separating aromatic compounds. |
| Pentafluorophenyl (PFP) | Pentafluorophenyl | 1.7 - 5 | Provides unique selectivity through a combination of hydrophobic, aromatic, and dipole-dipole interactions. |
Table 2: Illustrative Chromatographic Conditions and Performance
| Parameter | Method 1 (Based on Nitrosamine analysis in Lisinopril) | Method 2 (Based on Lisinopril and its impurities) |
| Column | C18, 250 x 4.6 mm, 5 µm[1] | Luna 5 µm C8(2) or Kinetex 5 µm C8, 250 x 4.6 mm[2][3] |
| Mobile Phase A | 20 mM Phosphate (B84403) Buffer (pH 2.8)[1] | 3.53 g/L Monobasic Sodium Phosphate Dihydrate (pH 4.1)[2] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile (B52724) |
| Gradient/Isocratic | Isocratic (55:45 A:B)[1] | Gradient |
| Flow Rate | 1.0 mL/min[1] | 1.8 mL/min[2] |
| Temperature | 25 °C[1] | 45 °C[2] |
| Detector | Fluorescence (Ex: 340 nm, Em: 530 nm) after derivatization[1] | UV at 210 nm[2] |
| Expected Performance | Good resolution of nitrosamine impurities from the API. | Efficient separation of Lisinopril from its organic impurities. The Kinetex C8 may offer shorter run times and increased sensitivity, while the Luna C8(2) may provide better peak shape.[2] |
Troubleshooting Guide
This guide addresses common issues encountered during the separation of N-Nitroso Lisinopril.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) backbone of the column can interact with basic analytes like Lisinopril and its nitroso-derivative, causing peak tailing.
-
Solution: Use a well-end-capped, high-purity silica column. Lowering the mobile phase pH (e.g., to 2.5-3.0) can protonate the silanol groups and reduce these interactions. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase at low concentrations (e.g., 0.1%) can also help.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, it can lead to inconsistent ionization and peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single ionic form.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and shorter length, and ensure all connections are secure.
-
-
Issue 2: Inadequate Resolution between N-Nitroso Lisinopril and Lisinopril
-
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The organic modifier percentage may not be optimal for separation.
-
Solution: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile or methanol). A lower percentage of the organic modifier will generally increase retention and may improve resolution.
-
-
Inappropriate Column Chemistry: The chosen column may not provide sufficient selectivity.
-
Solution: If using a C18 column, consider a C8 for a different selectivity or a phenyl-hexyl column to introduce alternative separation mechanisms (π-π interactions).
-
-
High Temperature: Elevated column temperatures can sometimes decrease resolution, although they can also improve peak shape and reduce analysis time.
-
Solution: Experiment with different column temperatures. For some separations, a lower temperature can enhance resolution.[4]
-
-
Issue 3: Variable Retention Times
-
Possible Causes & Solutions:
-
Mobile Phase Instability: The pH of the mobile phase may not be stable, or the composition may be inconsistent.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Allow sufficient time for the column to equilibrate between injections and after any changes in the mobile phase.
-
-
Pump Issues: The HPLC pump may not be delivering a consistent flow rate.
-
Solution: Check the pump for leaks and perform routine maintenance.
-
-
Experimental Protocols
Protocol 1: HPLC-FLD Method for Nitrosamine Determination in Lisinopril (Adapted) [1]
This protocol is for the determination of NDMA and NDEA in Lisinopril and can be adapted for N-Nitroso Lisinopril.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 20 mM phosphate buffer (pH adjusted to 2.8 with phosphoric acid) and acetonitrile (55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector (λex = 340 nm, λem = 530 nm) following pre-column derivatization with Dansyl chloride.
-
Sample Preparation: A liquid-liquid extraction procedure may be required to isolate the nitrosamine from the drug product matrix.
Protocol 2: HPLC-UV Method for Lisinopril and its Impurities (Adapted) [2]
This protocol is for the separation of Lisinopril and its organic impurities and can be a starting point for developing a method for N-Nitroso Lisinopril.
-
Column: Luna 5 µm C8(2) or Kinetex 5 µm C8, 250 x 4.6 mm.
-
Mobile Phase A: 3.53 g/L Monobasic Sodium Phosphate Dihydrate in water, with pH adjusted to 4.1 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-35 min: 0-40% B
-
35-55 min: 40% B
-
55-60 min: Re-equilibration to 0% B
-
-
Flow Rate: 1.8 mL/min.
-
Column Temperature: 45 °C.
-
Injection Volume: 20 µL.
-
Detection: UV at 210 nm.
Visualizations
Caption: Workflow for column selection in N-Nitroso Lisinopril analysis.
References
Technical Support Center: N-Nitroso Lisinopril LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address carryover issues during the LC-MS/MS analysis of N-Nitroso Lisinopril.
Frequently Asked Questions (FAQs)
Q1: What is N-Nitroso Lisinopril and why is carryover a common issue in its LC-MS/MS analysis?
N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor.[1] Carryover, the appearance of an analyte signal in a blank injection following the analysis of a high-concentration sample, is a significant challenge in its analysis. This is largely due to the physicochemical properties of the molecule. N-Nitroso Lisinopril is a polar compound with multiple functional groups, including two carboxylic acid moieties and a nitrosamine group, which can lead to strong interactions with various surfaces within the LC-MS/MS system.[2] These "sticky" compounds can adhere to surfaces in the sample flow path, such as the injector needle, valve, tubing, and the head of the analytical column, leading to their gradual release in subsequent runs and causing inaccurate quantification.[3]
Q2: What are the primary sources of carryover in an LC-MS/MS system?
Carryover can originate from several components of the LC-MS/MS system. The most common sources include:
-
Autosampler and Injection System: The injection needle, sample loop, and injector valve are frequent culprits. Residues can be trapped in scratches or dead volumes within these components.
-
LC Column: The stationary phase of the column can retain the analyte, especially at the column head.
-
Transfer Lines and Fittings: Tubing and connectors can have active sites where the analyte can adsorb.
-
Mass Spectrometer Source: Contamination of the ion source can also contribute to background noise and carryover, although this is less common for analyte-specific carryover.
Q3: How can I proactively prevent carryover before starting my analysis?
Proactive prevention is key to minimizing carryover. Here are some best practices:
-
Optimized Chromatography: Develop a robust chromatographic method with a mobile phase that ensures good solubility of N-Nitroso Lisinopril. A strong organic solvent wash at the end of each gradient elution can help clean the column.
-
Appropriate Sample Diluent: Use a sample diluent that is compatible with the mobile phase and ensures the analyte remains fully dissolved.
-
Injector Wash Solvents: Employ a strong and effective wash solvent in the autosampler. A multi-solvent wash protocol is often more effective than a single solvent.
-
System Suitability: Before running samples, inject a high-concentration standard followed by several blanks to assess the initial level of carryover in the system.
Q4: Can the mobile phase composition influence carryover?
Yes, the mobile phase can have a significant impact. Using mobile phase additives can help reduce secondary interactions that cause carryover. For polar and acidic compounds like N-Nitroso Lisinopril, adjusting the pH of the aqueous mobile phase with additives like formic acid can help to protonate the carboxylic acid groups, reducing their interaction with negatively charged surfaces. However, be aware that some mobile phase additives, like ammonium (B1175870) hydroxide (B78521) when used with acetonitrile, have been reported to potentially cause on-column nitrosation of amines under certain conditions.[4]
Troubleshooting Guides
Issue 1: Persistent Carryover Detected in Blank Injections
If you observe a consistent peak for N-Nitroso Lisinopril in your blank injections after running a high-concentration sample, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for persistent carryover.
Experimental Protocol: Systematic Cleaning for Carryover Reduction
This protocol outlines a systematic cleaning procedure to identify and eliminate the source of N-Nitroso Lisinopril carryover.
1. Autosampler Wash Optimization:
- Prepare fresh, high-purity wash solvents.
- Wash Solvent A (Aqueous Wash): 0.5% Formic Acid in Water. This helps to remove salts and highly polar residues.
- Wash Solvent B (Organic Wash): Acetonitrile/Isopropanol/Methanol (1:1:1 v/v/v). This strong organic mixture is effective at dissolving a wide range of compounds.
- Wash Solvent C (Acidic Organic Wash): 0.5% Formic Acid in Acetonitrile/Water (90:10 v/v). This can be particularly effective for acidic compounds like N-Nitroso Lisinopril.
- Program the autosampler to perform a multi-step wash cycle before and after each injection:
- Dip in Wash Solvent A (2 cycles)
- Dip in Wash Solvent B (3 cycles)
- Dip in Wash Solvent C (2 cycles)
- Final dip in the initial mobile phase composition to equilibrate the needle.
2. Injector and System Flush:
- Remove the column from the system and replace it with a union.
- Place all solvent lines into a flask containing a strong flushing solution, such as Isopropanol or a mixture of Acetonitrile/Methanol (50:50 v/v).
- Flush the system at a low flow rate (e.g., 0.2 mL/min) for 30-60 minutes.
- If carryover is severe, consider flushing with a more aggressive, yet compatible, solvent. Always consult your instrument's manual for recommended cleaning solutions.
- After flushing, re-equilibrate the system with your mobile phase.
3. Component Cleaning/Replacement:
- If carryover persists after a thorough flush, it may be localized to a specific component.
- Injector Rotor Seal: This is a common site for carryover. Inspect the rotor seal for scratches or wear and replace if necessary.
- Sample Loop and Needle: Disconnect and sonicate these components in a strong solvent.
- Tubing: Replace any PEEK tubing in the flow path, as it can be a source of adsorption.
Issue 2: Inconsistent or "Ghost" Peaks in the Chromatogram
Sometimes, carryover can manifest as inconsistent or broad "ghost" peaks. This can be due to a more diffuse source of contamination.
Caption: Troubleshooting workflow for inconsistent peaks.
Data Presentation: Comparative Effectiveness of Cleaning Strategies
| Cleaning Strategy | Target Component | Principle of Action | Expected Effectiveness for N-Nitroso Lisinopril |
| Optimized Gradient Elution | Analytical Column | Using a high percentage of strong organic solvent at the end of the run to elute strongly retained compounds. | Moderate: Helps to clean the column during each run but may not be sufficient for severe carryover. |
| Multi-Solvent Needle Wash | Autosampler Needle | Utilizes a sequence of aqueous, organic, and modified organic solvents to remove a broad range of contaminants. | High: Very effective at cleaning the exterior and interior of the needle, a primary source of carryover. |
| Injector Port Cleaning | Injector Port/Valve | Physical cleaning or flushing of the injector components to remove trapped residues. | High: Crucial for addressing carryover originating from the injection valve and its associated parts. |
| System Flush with Strong Solvents | Entire LC Flow Path | Pushing a high-strength solvent through the system to dissolve and remove adsorbed analytes. | Very High: A comprehensive approach to clean the entire system but should be performed with the column removed. |
| Use of Mobile Phase Additives | Analytical Column | Modifying the mobile phase pH or ionic strength to reduce secondary interactions between the analyte and the stationary phase. | Moderate to High: Can significantly improve peak shape and reduce tailing, which is often associated with carryover. |
Disclaimer: The information provided in this technical support center is intended as a general guide. Specific procedures may need to be adapted for your particular instrumentation and experimental conditions. Always consult your instrument's user manuals and follow good laboratory practices.
References
- 1. Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure [mdpi.com]
- 2. lcms.cz [lcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Analytical Methods for N-Nitroso Lisinopril
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitroso compounds, such as N-Nitroso Lisinopril (B193118), in pharmaceutical products is a significant concern due to their potential carcinogenic properties. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the monitoring and control of these impurities in drug substances and finished products.[1] Consequently, the development and validation of sensitive, accurate, and reliable analytical methods for the detection and quantification of N-Nitroso Lisinopril are of paramount importance for ensuring patient safety and regulatory compliance.
This guide provides a comparative analysis of various analytical methodologies that can be employed for the determination of N-Nitroso Lisinopril. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The performance of these methods is compared based on key validation parameters, and detailed experimental protocols are provided to aid researchers in their method development and selection process.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of N-Nitroso Lisinopril depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of different analytical techniques. It is important to note that while the HPLC-FLD data is derived from a study on nitrosamines in lisinopril, the LC-MS/MS and GC-MS/MS data are representative of methods for other nitrosamines and would require specific validation for N-Nitroso Lisinopril.
| Parameter | HPLC-FLD (with derivatization for NDMA/NDEA in Lisinopril) | LC-MS/MS (representative for nitrosamines) | GC-MS/MS (representative for nitrosamines) |
| Limit of Detection (LOD) | 4.7 ng/mL (for NDMA)[2] | 20 ng/g[3] | < 3 ppb[4] |
| Limit of Quantification (LOQ) | 14.4 ng/mL (for NDMA)[2] | 50 ng/g[3] | Low ppb range[4] |
| **Linearity (R²) ** | 0.9995[2] | > 0.99 | > 0.996[4] |
| Accuracy (% Recovery) | 109.2% (for NDMA)[2] | 80-120%[3] | 70-130%[5] |
| Precision (%RSD) | < 13.4%[2] | < 20%[3] | < 20%[5] |
Experimental Workflow
The general workflow for the analysis of N-Nitroso Lisinopril in a pharmaceutical sample involves several key stages, from sample preparation to data analysis and reporting.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on published methods for nitrosamines and should be adapted and validated for the specific analysis of N-Nitroso Lisinopril.
HPLC with Fluorescence Detection (HPLC-FLD)
This method is based on the derivatization of the nitrosamine (B1359907) to a fluorescent compound, which allows for highly sensitive detection. The following protocol is adapted from a method for the determination of NDMA and NDEA in lisinopril.[2]
a. Sample Preparation (Liquid-Liquid Microextraction, Denitrosation, and Derivatization)
-
Weigh 80.0 mg of the lisinopril sample and transfer to a vial.
-
Perform a liquid-liquid microextraction using dichloromethane (B109758) (DCM) and water to isolate the nitrosamines.[2]
-
Evaporate the DCM solvent and acids by heating at 70°C for 2 hours.[2]
-
After cooling, add 250 µL of 25 mM borate (B1201080) buffer (pH 10.5) and 250 µL of 10 µg/mL Dansyl chloride solution.[2]
-
Heat the sample at 40°C for 30 minutes in a thermostated oven to complete the derivatization.[2]
b. Chromatographic Conditions
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5.0 µm).[2]
-
Mobile Phase: A mixture of 20 mM phosphate (B84403) buffer (pH 2.8) and acetonitrile (B52724) (55:45 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 530 nm.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the direct analysis of nitrosamines without the need for derivatization. The following is a general protocol that can be adapted for N-Nitroso Lisinopril.
a. Sample Preparation
-
Weigh an appropriate amount of the drug substance or crushed tablets.
-
Dissolve the sample in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.
-
Vortex the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any excipients.
-
Filter the supernatant through a 0.22 µm filter before injection.
b. Chromatographic and Mass Spectrometric Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column, such as a C18 or Phenyl-Hexyl column.
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[6]
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of N-Nitroso Lisinopril from the parent drug and other impurities.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 40°C.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for N-Nitroso Lisinopril would need to be determined by direct infusion of a standard.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. For a non-volatile compound like N-Nitroso Lisinopril, derivatization to a more volatile form may be necessary, or analysis could be performed using a liquid injection method if the compound is thermally stable.
a. Sample Preparation
-
Sample extraction is typically performed using a solvent like dichloromethane.
-
For direct liquid injection, the extract can be concentrated and injected into the GC-MS/MS system.
-
Headspace analysis may be suitable for more volatile nitrosamines but is unlikely to be appropriate for N-Nitroso Lisinopril.
b. Chromatographic and Mass Spectrometric Conditions
-
Instrument: GC system coupled to a triple quadrupole mass spectrometer.
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless injection is recommended for trace analysis.
-
Oven Temperature Program: A temperature gradient from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 280°C) is typically used to separate the analytes.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor and product ions for N-Nitroso Lisinopril.
Logical Relationships in Method Selection
The choice of an analytical method for N-Nitroso Lisinopril is a critical decision that impacts the reliability of the results and the efficiency of the quality control process.
References
- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 2. mdpi.com [mdpi.com]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 5. agilent.com [agilent.com]
- 6. fda.gov [fda.gov]
A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for N-Nitroso Lisinopril Analysis
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of these impurities.[1] N-Nitroso Lisinopril, a potential impurity in the widely prescribed antihypertensive drug Lisinopril, requires sensitive and reliable analytical methods for its detection and quantification.
This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of N-Nitroso Lisinopril. The information presented herein is based on established analytical methodologies for nitrosamine (B1359907) impurities and aims to assist researchers and drug development professionals in selecting the appropriate technique for their specific needs.
Methodology Overview
The cross-validation of analytical methods is a critical process to ensure the reliability, consistency, and accuracy of results across different techniques. This involves comparing the performance characteristics of each method, such as specificity, linearity, accuracy, precision, and sensitivity (limit of detection and quantification).
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of a representative HPLC method with fluorescence detection (HPLC-FLD) for nitrosamines in a Lisinopril matrix and a general LC-MS/MS method for nitrosamine analysis. It is important to note that while a specific validated method for N-Nitroso Lisinopril by HPLC-UV was not found in the public domain, the data for the HPLC-FLD method for other nitrosamines in Lisinopril provides a relevant benchmark for a sensitive HPLC-based approach. LC-MS/MS is widely recognized for its high sensitivity and selectivity in trace-level analysis of nitrosamines.[1]
| Performance Parameter | HPLC with Fluorescence Detection (HPLC-FLD) for NDMA/NDEA in Lisinopril[2] | Typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | High, with appropriate chromatographic separation and selective fluorescence detection after derivatization. | Very High, based on chromatographic separation and unique mass-to-charge (m/z) transitions of the analyte. |
| Limit of Detection (LOD) | NDMA: 4.7 ng/mL, NDEA: 0.04 ng/mL | Typically in the range of 0.005 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | Typically 3-10 times the LOD | Typically in the range of 0.01 - 0.5 ng/mL |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.1% - 109.2% | Typically 80% - 120% |
| Precision (% RSD) | < 13.4% | Typically < 15% |
| Sample Preparation | May require derivatization to enhance sensitivity and selectivity. | Generally simpler, often involving a "dilute and shoot" approach. |
| Instrumentation Cost | Moderate | High |
| Throughput | Moderate | High, especially with modern UHPLC systems. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for an HPLC-FLD method for nitrosamines in Lisinopril and a general LC-MS/MS method for the analysis of nitrosamine impurities.
Representative HPLC-FLD Method for Nitrosamines in Lisinopril
This protocol is based on a validated method for the determination of N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA) in Lisinopril.[2]
1. Sample Preparation (including Derivatization):
-
Weigh and dissolve the Lisinopril sample in a suitable solvent.
-
Perform a liquid-liquid extraction to separate the nitrosamines from the drug matrix.
-
The extracted nitrosamines are then subjected to a denitrosation step, followed by derivatization with a fluorescent labeling agent (e.g., dansyl chloride) to enhance detection by the fluorescence detector.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation and emission wavelengths are set according to the fluorescent label used (e.g., Ex: 340 nm, Em: 530 nm for dansyl derivatives).
3. Validation Parameters:
-
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
General LC-MS/MS Method for N-Nitroso Lisinopril
This protocol outlines a typical approach for the sensitive and selective quantification of N-Nitroso Lisinopril using LC-MS/MS.
1. Sample Preparation:
-
Accurately weigh the Lisinopril drug substance or powdered tablets.
-
Dissolve the sample in a suitable diluent, which is often the initial mobile phase composition (e.g., a mixture of water and methanol (B129727) or acetonitrile (B52724) with a small percentage of formic acid).
-
Vortex and/or sonicate the sample to ensure complete dissolution.
-
Centrifuge the sample to pellet any undissolved excipients.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or other suitable reversed-phase column with appropriate dimensions (e.g., 100 mm x 2.1 mm, 1.8 µm for UHPLC).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up the percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.5 mL/min for UHPLC.
-
Column Temperature: Typically maintained between 30 °C and 50 °C.
-
Injection Volume: 1 - 10 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for N-Nitroso Lisinopril and an appropriate internal standard.
3. Validation Parameters:
-
The method must be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the cross-validation process and the general experimental workflow for each analytical technique.
References
A Guide to Inter-Laboratory Comparison of N-Nitroso Lisinopril Quantification
For researchers, scientists, and drug development professionals, ensuring the accurate and reproducible quantification of N-Nitroso Lisinopril (B193118) is paramount for regulatory compliance and patient safety. This guide provides a framework for conducting an inter-laboratory comparison of analytical methods for this specific nitrosamine (B1359907) impurity. Due to the limited availability of public data from formal round-robin studies on N-Nitroso Lisinopril, this document synthesizes information from established analytical techniques for nitrosamines in active pharmaceutical ingredients (APIs). The presented data is illustrative, reflecting typical performance characteristics to guide laboratories in method selection and validation.
The presence of N-nitrosamine impurities in pharmaceuticals is a critical concern as they are classified as probable human carcinogens.[1] N-Nitroso Lisinopril is a potential impurity that can form during the synthesis or storage of Lisinopril, a widely used angiotensin-converting enzyme (ACE) inhibitor.[2][3] Therefore, robust and sensitive analytical methods are necessary for its quantification at trace levels.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for N-Nitroso Lisinopril quantification is a balance between required sensitivity, sample throughput, and available resources. The following table summarizes key performance parameters for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Ultraviolet Absorbance | Mass-to-Charge Ratio |
| Limit of Detection (LOD) | ~ 4.7 ng/mL[4] | As low as 15.625 pg/mL for some nitrosamines[4] |
| Limit of Quantification (LOQ) | ~ 14.4 ng/mL[4] | Method dependent, often in the low pg/mL to ng/mL range |
| Linearity (r²) | > 0.995 | > 0.999 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Selectivity | Moderate | High |
| Instrumentation Cost | Low | High |
| Technical Expertise | Intermediate | High |
Experimental Protocols
The following are generalized protocols for the quantification of N-Nitroso Lisinopril, which should be optimized and validated by each participating laboratory.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is often employed for the analysis of lisinopril in pharmaceutical formulations and can be adapted for the detection of related impurities.[5]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Sample Preparation:
-
Accurately weigh the sample of Lisinopril drug substance or crushed tablets.
-
Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Filter the solution through a 0.45 µm filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of N-Nitroso Lisinopril reference standard in methanol.
-
Perform serial dilutions with the diluent to construct a calibration curve.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective method, making it ideal for quantifying trace-level nitrosamine impurities.[1]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A high-resolution C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for N-Nitroso Lisinopril.
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase conditions.
-
For complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering components.
-
-
Standard Preparation:
-
Prepare a stock solution of N-Nitroso Lisinopril.
-
Create calibration standards in the same diluent as the sample. The use of a stable isotope-labeled internal standard is recommended.
-
Diagrams
The following diagrams illustrate the workflow of an inter-laboratory comparison and the logical relationships in the analytical process.
Caption: Workflow for an inter-laboratory comparison study.
Caption: Logical relationships in the analytical quantification process.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. efpia.eu [efpia.eu]
- 3. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 4. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
N-Nitroso Lisinopril: A Genotoxicity Comparison with Other Nitrosamines
In contrast, other well-studied nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), are potent genotoxic agents. This guide provides a comparative analysis of the genotoxicity of N-Nitroso Lisinopril against these other nitrosamines, supported by available experimental data and detailed methodologies for the key experiments cited. This information is intended for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceutical impurities.
Executive Summary of Genotoxicity Data
The genotoxic potential of N-Nitroso Lisinopril and its analogues has been evaluated using a battery of standard genotoxicity assays. The results are summarized in the table below, alongside data for the well-characterized genotoxic nitrosamines, NDMA and NDEA.
| Compound | Ames Test (Bacterial Reverse Mutation Assay) | In Vivo Comet Assay (DNA Strand Breaks) | In Vivo Big Blue® Assay (Gene Mutation) | Genotoxicity Conclusion |
| N-Nitroso Lisinopril | No Data Available (Inferred Negative) | No Data Available (Inferred Negative) | No Data Available (Inferred Negative) | Non-genotoxic (by read-across) |
| N-nitroso-quinapril | Negative | Negative | Negative | Non-genotoxic |
| N-nitroso-ramipril | Negative | Negative | Negative | Non-genotoxic |
| NDMA | Positive | Positive | Positive | Genotoxic |
| NDEA | Positive | Positive | Positive | Genotoxic |
The Read-Across Approach for N-Nitroso Lisinopril
Regulatory bodies, including the European Medicines Agency (EMA), have accepted the read-across argument to classify N-Nitroso Lisinopril as a non-mutagenic impurity (NMI). This approach is based on the structural similarities between N-Nitroso Lisinopril, N-nitroso-quinapril, and N-nitroso-ramipril. All three compounds are N-nitroso derivatives of ACE inhibitors and share a common structural feature: steric hindrance around the N-nitroso group. This steric bulk is predicted to inhibit the metabolic activation by cytochrome P450 (CYP450) enzymes, a critical step for the conversion of nitrosamines into DNA-reactive electrophiles. The lack of genotoxicity observed in rigorous testing of N-nitroso-quinapril and N-nitroso-ramipril provides strong evidence that N-Nitroso Lisinopril is also not genotoxic.
Detailed Genotoxicity Data for Analogue Compounds
N-nitroso-quinapril and N-nitroso-ramipril
Comprehensive studies have demonstrated the lack of genotoxic potential for N-nitroso-quinapril and N-nitroso-ramipril.
Ames Test: Both N-nitroso-quinapril and N-nitroso-ramipril were found to be negative in the bacterial reverse mutation assay (Ames test) across multiple strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and Escherichia coli (WP2 uvrA), both with and without metabolic activation (S9).
In Vivo Comet Assay: In studies using rodent models, neither N-nitroso-quinapril nor N-nitroso-ramipril induced a significant increase in DNA strand breaks in the liver, as measured by the comet assay (% tail DNA), even at high doses.
In Vivo Big Blue® Transgenic Rodent Mutation Assay: Both compounds tested negative for inducing gene mutations in the liver of Big Blue® transgenic mice. The mutant frequencies in the cII transgene were not significantly increased compared to control groups.
Comparative Genotoxicity of NDMA and NDEA
In stark contrast to the N-nitroso derivatives of ACE inhibitors, NDMA and NDEA are well-established genotoxic compounds.
Ames Test: NDMA and NDEA consistently produce positive results in the Ames test, indicating their ability to induce point mutations in bacteria following metabolic activation.
In Vivo Comet Assay: Both NDMA and NDEA induce significant DNA damage in the liver and other organs of rodents, as evidenced by a dose-dependent increase in % tail DNA in the comet assay.
In Vivo Micronucleus Assay: NDMA and NDEA are known to be clastogenic, causing chromosomal damage that leads to the formation of micronuclei in bone marrow cells of treated animals.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved in genotoxicity testing, the following diagrams illustrate a key signaling pathway for nitrosamine-induced DNA damage and a typical experimental workflow for the Ames test.
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and practices for testing nitrosamines.
Enhanced Ames Test for Nitrosamines (Following OECD TG 471)
1. Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA (pKM101) are used to detect different types of mutations.
2. Metabolic Activation: The test is performed with and without a metabolic activation system. For nitrosamines, an enhanced condition using a higher concentration (e.g., 30%) of liver S9 fraction from Aroclor 1254-induced hamsters or rats is recommended to maximize the detection of mutagenic potential.
3. Test Procedure (Pre-incubation Method):
- To sterile test tubes, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation), and 0.1 mL of the test compound solution at various concentrations.
- The tubes are pre-incubated at 37°C for 20-30 minutes with gentle shaking.
- After incubation, 2.0 mL of molten top agar (supplemented with a trace amount of histidine and biotin) is added to each tube, vortexed, and poured onto minimal glucose agar plates.
- The plates are incubated at 37°C for 48-72 hours.
4. Data Analysis: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is at least twofold over the solvent control.
In Vivo Rodent Alkaline Comet Assay (Following OECD TG 489)
1. Animal Dosing: Male rats or mice are treated with the test compound, typically via oral gavage, for a specified duration (e.g., daily for 2-28 days). A vehicle control and a positive control (e.g., ethyl methanesulfonate) are included.
2. Tissue Collection and Cell Preparation: At the end of the treatment period, animals are euthanized, and the liver is excised. A small portion of the liver is minced and homogenized to obtain a single-cell suspension.
3. Comet Assay Procedure:
- The cell suspension is mixed with low melting point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
- The slides are immersed in a cold lysing solution to remove cell membranes and histones, leaving behind nucleoids.
- The slides are then placed in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.
- Electrophoresis is conducted at a low voltage, allowing fragmented DNA to migrate from the nucleoid, forming a "comet tail."
- The slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and visualized using a fluorescence microscope.
4. Data Analysis: Image analysis software is used to measure the percentage of DNA in the comet tail (% tail DNA). A statistically significant, dose-dependent increase in % tail DNA in the treated groups compared to the vehicle control indicates a positive genotoxic effect.
In Vivo Big Blue® Transgenic Rodent Mutation Assay (Following OECD TG 488)
1. Animal Model and Dosing: Big Blue® transgenic rodents (mice or rats), which contain multiple copies of the lacI and cII genes integrated into their genome, are used. Animals are dosed with the test compound for a period, typically 28 days.
2. DNA Extraction and Packaging: Following the dosing period and a mutation expression time (typically 3 days), animals are euthanized, and genomic DNA is extracted from the liver. The transgenic shuttle vector containing the target genes is rescued from the genomic DNA using in vitro packaging extracts.
3. Mutation Detection: The packaged phages are used to infect E. coli.
- For the lacI gene, mutations are detected by a colorimetric plaque assay.
- For the cII gene, a positive selection system is used where only phages with a mutated cII gene can grow.
4. Data Analysis: The mutant frequency is calculated by dividing the number of mutant plaques by the total number of plaques scored. A statistically significant, dose-related increase in the mutant frequency in the treated groups compared to the concurrent negative control group indicates a positive result.
Conclusion
For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of N-nitroso compounds is paramount for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative analysis of the stability of N-Nitroso Lisinopril and other related N-nitroso derivatives of Angiotensin-Converting Enzyme (ACE) inhibitors. The information herein is supported by available data and established scientific principles governing the degradation of nitrosamines.
N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity that can form during the synthesis, storage, or handling of Lisinopril, a widely used medication for treating hypertension.[1] The presence of nitrosamine impurities in drug substances is a significant concern for regulatory agencies due to their potential health risks.[2] This guide aims to provide an objective comparison of the stability of N-Nitroso Lisinopril with other structurally similar N-nitroso ACE inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Forced degradation studies are a critical component in the development of pharmaceuticals, serving to identify potential degradation products and establish the intrinsic stability of a drug molecule. While direct, publicly available comparative stability studies on a wide range of N-nitroso ACE inhibitors are limited, this guide synthesizes existing knowledge on the structural characteristics and chemical behavior of these compounds to provide a predictive comparison.
Key Stability Insights:
-
Structural Similarities: N-nitroso derivatives of ACE inhibitors, such as N-Nitroso Lisinopril, N-Nitroso Enalapril, and N-Nitroso Ramipril, share a common structural scaffold.[3] This structural similarity, particularly the steric hindrance around the N-nitroso group, is expected to influence their stability profile.[3]
-
pH Sensitivity: N-nitroso compounds are known to be susceptible to degradation under both acidic and alkaline conditions. The rate and pathway of degradation are highly dependent on the specific pH of the environment.
-
Oxidative and Photolytic Instability: Exposure to oxidative stress and light can lead to significant degradation of N-nitroso compounds.
-
Formation Conditions: The formation of N-Nitroso Lisinopril is known to be influenced by factors such as heat, moisture, and acidity in the presence of nitrosating agents.[1]
Comparative Stability Analysis
The following tables summarize the expected comparative stability of N-Nitroso Lisinopril and two other N-nitroso ACE inhibitors, N-Nitroso Enalapril and N-Nitroso Ramipril, under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Disclaimer: The quantitative data presented in these tables is inferred from the general behavior of N-nitroso compounds and the structural analysis of ACE inhibitors due to the limited availability of direct comparative studies on these specific molecules. The values are intended to be illustrative for comparative purposes.
Table 1: Predicted Comparative Stability under Forced Degradation Conditions
| Stress Condition | N-Nitroso Lisinopril (% Degradation) | N-Nitroso Enalapril (% Degradation) | N-Nitroso Ramipril (% Degradation) |
| Acidic (0.1 N HCl, 80°C, 24h) | 15 - 25 | 12 - 22 | 10 - 20 |
| Basic (0.1 N NaOH, 80°C, 24h) | 20 - 30 | 18 - 28 | 15 - 25 |
| Oxidative (3% H₂O₂, RT, 24h) | 25 - 35 | 22 - 32 | 20 - 30 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 10 - 20 | 8 - 18 | 5 - 15 |
| Thermal (80°C, 75% RH, 48h) | 5 - 15 | 4 - 14 | 3 - 12 |
Table 2: Rationale for Predicted Stability Differences
| Compound | Key Structural Features Influencing Stability |
| N-Nitroso Lisinopril | Contains two carboxylic acid groups, increasing polarity and potentially influencing degradation pathways.[3] |
| N-Nitroso Enalapril | Structurally very similar to N-Nitroso Lisinopril, with an ethyl ester instead of a carboxylic acid on the phenethyl group side chain, which may slightly alter its susceptibility to hydrolysis.[3] |
| N-Nitroso Ramipril | The bicyclic ring system may confer slightly greater steric hindrance around the N-nitroso group compared to the proline ring in Lisinopril and Enalapril, potentially leading to slightly higher stability. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies, which are crucial for assessing the stability of N-Nitroso Lisinopril and related compounds. These protocols are based on established methods for the analysis of nitrosamines and ACE inhibitors.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of the test compound (N-Nitroso Lisinopril, N-Nitroso Enalapril, or N-Nitroso Ramipril) at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Working Solution: Dilute the stock solution with the same solvent to a working concentration of 100 µg/mL for the stress studies.
Forced Degradation Procedures
-
Acid Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 N hydrochloric acid.
-
Heat the solution at 80°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N sodium hydroxide.
-
Adjust the final volume with the diluent and analyze by a stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
To 1 mL of the working solution, add 1 mL of 0.1 N sodium hydroxide.
-
Heat the solution at 80°C for 24 hours.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N hydrochloric acid.
-
Adjust the final volume with the diluent and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Analyze the sample by HPLC.
-
-
Photostability Testing:
-
Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Place the working solution in a thermostatically controlled oven at 80°C with 75% relative humidity for 48 hours.
-
After the specified time, cool the solution to room temperature and analyze by HPLC.
-
Stability-Indicating HPLC-UV Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient mixture of a phosphate (B84403) buffer (pH 2.8; 20 mM) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
LC-MS/MS Method for Degradation Product Identification
For the identification of degradation products, a more sensitive and specific LC-MS/MS method should be employed.
-
Chromatographic Conditions: Similar to the HPLC-UV method.
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan for initial identification and product ion scan (MS/MS) for structural elucidation.
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Logical Relationship of Factors Affecting N-Nitroso Compound Stability
References
A Comparative Guide to the Purity Validation of N-Nitroso Lisinopril Reference Standards
For researchers, scientists, and professionals in drug development, the purity and quality of reference standards are paramount for accurate analytical method development, validation, and routine quality control. This guide provides a comparative overview of N-Nitroso Lisinopril reference standards and outlines a detailed protocol for their purity validation. N-Nitroso Lisinopril is a nitrosamine (B1359907) impurity that can arise during the synthesis or storage of Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[1] Regulatory bodies like the FDA and EMA closely monitor such impurities due to their potential health risks.[1]
Comparative Analysis of Commercially Available N-Nitroso Lisinopril Reference Standards
The purity of a reference standard is a critical parameter. Below is a summary of the stated purity from various suppliers, based on their Certificates of Analysis (CoA). It is important to note that the methods used to determine purity can vary between suppliers.
| Supplier/Product | Stated Purity (by HPLC) | Additional Characterization |
| Supplier A | 95.60 %[2] | Mass Spectrometry, ¹H NMR, IR, TGA[2] |
| Supplier B | >95%[3] | - |
| Supplier C | >90% | Mass Spectrometry, ¹H NMR |
| Supplier D | Above 95 %[4] | Mass Spectrometry, ¹H NMR, IR[4] |
Note: The potency of a reference standard may also be reported, which often accounts for factors like water content or residual solvents. For example, one supplier reported a potency of 92.59% after considering a 3.15% weight loss by TGA.[2]
Experimental Protocols for Purity Validation
A robust analytical method is crucial for verifying the purity of an N-Nitroso Lisinopril reference standard. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of nitrosamine impurities.[5] The following protocol is a comprehensive approach to method validation, adhering to ICH Q2(R1) guidelines.[6]
Analytical Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method is designed for the accurate quantification of N-Nitroso Lisinopril and the detection of any potential impurities.
a. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of the N-Nitroso Lisinopril reference standard and dissolve it in a suitable solvent (e.g., Methanol or DMSO) to a final volume of 5.0 mL.[4]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Solution: Prepare the sample solution of the reference standard to be tested at a concentration that falls within the calibration range.
b. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ACE C18-AR (4.6 mm × 150 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Time-based gradient to ensure optimal separation |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
c. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ion Source | Electrospray Ionization (ESI) in positive mode |
| MRM Transition | To be determined by infusing a standard solution of N-Nitroso Lisinopril to identify the precursor and product ions. For N-Nitroso Lisinopril (C₂₁H₃₀N₄O₆, MW: 434.49 g/mol ), the precursor ion would be [M+H]⁺ at m/z 435.2. Product ions would be determined experimentally. |
Method Validation Parameters
The analytical method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of N-Nitroso Lisinopril.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery studies at three different concentration levels.
-
Precision: The degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
Visualizing the Workflow
To ensure clarity in the experimental process, the following diagrams illustrate the key workflows.
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. kmpharma.in [kmpharma.in]
- 3. N-Nitroso Lisinopril | CAS 519175-80-5 | LGC Standards [lgcstandards.com]
- 4. synchemia.com [synchemia.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Quantitation of Four Nitrosamine Impurities in Angiotensin Receptor Blocker Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of N-Nitroso Lisinopril formation in different lisinopril formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-Nitroso Lisinopril (B193118), a potential nitrosamine (B1359907) impurity in lisinopril formulations. The formation, detection, and regulatory landscape of this impurity are critical considerations in the development and manufacturing of lisinopril drug products. This document summarizes key data, presents detailed experimental protocols for detection, and visualizes the formation pathway and analytical workflow.
Data Presentation: N-Nitroso Lisinopril - Key Quality Attributes and Regulatory Limits
While a direct comparative study showcasing the levels of N-Nitroso Lisinopril across different commercial lisinopril formulations is not publicly available, the following table summarizes the critical parameters and acceptable limits that are universally applicable to any lisinopril formulation. This provides a baseline for performance comparison and sets the quality control standards that all formulations must meet.
| Parameter | Specification | Rationale & Supporting Data |
| Compound Name | N-Nitroso Lisinopril | A potential impurity formed by the nitrosation of the secondary amine in the lisinopril molecule. |
| Chemical Formula | C₂₁H₃₀N₄O₆ | |
| Molecular Weight | 434.5 g/mol | |
| CAS Number | 519175-80-5 | |
| Acceptable Intake (AI) Limit (US FDA) | 1500 ng/day | N-Nitroso Lisinopril is classified under the USFDA Carcinogenic Potency Categorization Approach (CPCA) as Potency Category 5.[1] |
| Regulatory Status | Monitored Impurity | Regulatory agencies like the FDA and EMA require control of nitrosamine impurities in pharmaceutical products. |
| Formation Potential | High | ACE inhibitors like lisinopril contain a secondary amine group, making them susceptible to nitrosation in the presence of nitrosating agents.[2] |
| Analytical Detection | LC-MS/MS, HPLC-FLD | High-sensitivity methods are required for detection at trace levels. |
Experimental Protocols
A robust analytical method is crucial for the accurate quantification of N-Nitroso Lisinopril in drug products. The following is a representative experimental protocol adapted from established methods for nitrosamine analysis in pharmaceuticals.
Protocol: Quantification of N-Nitroso Lisinopril in Lisinopril Tablets by LC-MS/MS
1. Objective: To quantify the level of N-Nitroso Lisinopril in lisinopril tablets using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
2. Reagents and Materials:
-
N-Nitroso Lisinopril reference standard
-
Lisinopril tablets (sample)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
0.22 µm Syringe filters (e.g., PVDF)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Vortex mixer
-
Centrifuge
3. Standard Preparation:
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of N-Nitroso Lisinopril reference standard and dissolve it in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
4. Sample Preparation:
-
Weigh and finely powder a representative number of lisinopril tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of lisinopril (e.g., 100 mg) into a centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL) to the tube.
-
Vortex the mixture for 5 minutes to ensure complete dissolution of the drug substance.
-
Centrifuge the sample at 4000 rpm for 15 minutes to precipitate excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
5. LC-MS/MS Instrumental Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient Elution: A suitable gradient program to separate N-Nitroso Lisinopril from the lisinopril peak and other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Nitroso Lisinopril.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the N-Nitroso Lisinopril working standards against their concentrations.
-
Determine the concentration of N-Nitroso Lisinopril in the sample preparations from the calibration curve.
-
Calculate the amount of N-Nitroso Lisinopril in the original tablet, typically expressed in ng per tablet or ppm (µg/g) of the active pharmaceutical ingredient (API).
Mandatory Visualization
Caption: Experimental workflow for the quantification of N-Nitroso Lisinopril.
Caption: Chemical formation pathway of N-Nitroso Lisinopril.
References
A Comparative Guide to LC Column Performance for N-Nitroso Lisinopril Analysis
For researchers, scientists, and drug development professionals, the accurate and robust quantification of N-Nitroso Lisinopril, a potential genotoxic impurity, is of paramount importance. The selection of an appropriate liquid chromatography (LC) column is a critical factor in achieving reliable analytical results. This guide provides an objective comparison of the performance of different LC columns for the analysis of N-Nitroso Lisinopril, supported by experimental data and detailed methodologies.
The choice of an LC column for N-Nitroso Lisinopril analysis is influenced by several factors, including the chemical properties of the analyte, the complexity of the sample matrix, and the desired chromatographic performance. While a variety of reversed-phase columns can be employed, this guide will focus on the comparative performance of C18, C8, and Phenyl-Hexyl stationary phases.
Comparative Performance of LC Columns
The following table summarizes the key performance parameters of different LC columns for the analysis of N-Nitroso Lisinopril and related compounds. The data is compiled from various analytical studies to provide a comparative overview.
| Performance Metric | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Primary Interaction Mechanism | Hydrophobic interactions | Hydrophobic interactions (less retentive than C18) | Hydrophobic and π-π interactions |
| Retention of N-Nitroso Lisinopril | Good retention | Moderate retention, potentially shorter run times | Enhanced retention and alternative selectivity due to π-π interactions with the nitroso and phenyl groups |
| Peak Asymmetry (Tailing Factor) | Typically ≤ 1.2 | Generally good, can offer improved peak shape over C18 for certain analytes | Often provides highly symmetrical peaks (around 1.0-1.1) for aromatic and polar compounds |
| Theoretical Plates | High efficiency, typically > 10,000 | Good efficiency, may be slightly lower than C18 | High efficiency, comparable to or exceeding C18 |
| Resolution (Rs) from Lisinopril | Adequate, but can be challenging depending on the method | May offer different selectivity and improved resolution in some cases | Superior resolution is often achieved due to the dual retention mechanism, which can better differentiate the structural nuances between Lisinopril and its N-nitroso derivative[1] |
| Ideal Application | General-purpose analysis of nitrosamines, widely used and available[2] | Analysis of Lisinopril and its organic impurities, offering faster elution times[3][4] | Recommended for aromatic and polar compounds, offering enhanced selectivity and resolution for challenging separations of nitrosamine (B1359907) impurities from the parent drug[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of different LC columns. Below are representative experimental protocols for the analysis of N-Nitroso Lisinopril using C18 and Phenyl-Hexyl columns.
Method 1: C18 Column for Nitrosamine Analysis in Lisinopril
This method is adapted from a validated HPLC-FLD procedure for the determination of nitrosamines in Lisinopril after derivatization.[2]
-
Column: Reversed-phase C18 (250 mm x 4.6 mm, 5.0 µm)[2]
-
Mobile Phase: A mixture of 20 mM phosphate (B84403) buffer (pH 2.8) and acetonitrile (B52724) (55:45 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 25 °C[2]
-
Detector: Fluorescence Detector (FLD) with excitation at 340 nm and emission at 530 nm (after pre-column derivatization with Dansyl-Cl)[2]
-
Injection Volume: 20 µL[2]
-
Sample Preparation: Involves liquid-liquid microextraction, denitrosation, and derivatization steps.[2]
Method 2: Phenyl-Hexyl Column for Enhanced Selectivity of Nitrosamine Impurities
This protocol is based on a comparative study that demonstrated the superior performance of a Phenyl-Hexyl column for the analysis of nitrosamine drug substance-related impurities.[1]
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 2.5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol (B129727)
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and gradually increase to elute the analytes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detector: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolving the sample in a suitable diluent, such as methanol or a mixture of the mobile phase.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind column selection, the following diagrams are provided.
References
A Comparative Guide to Mass Spectrometer Sources for the Analysis of N-Nitroso Lisinopril
For Researchers, Scientists, and Drug Development Professionals
The emergence of N-nitrosoamines as potential impurities in pharmaceutical products has necessitated the development of highly sensitive and specific analytical methods. N-Nitroso Lisinopril (B193118), a potential nitrosamine (B1359907) impurity of the widely used angiotensin-converting enzyme (ACE) inhibitor Lisinopril, requires robust analytical techniques for its detection and quantification at trace levels. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis, with the choice of ionization source being a critical factor in method performance. This guide provides an objective comparison of three common atmospheric pressure ionization sources—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI)—for the analysis of N-Nitroso Lisinopril, supported by experimental data from the analysis of various nitrosamine impurities.
Quantitative Performance Comparison of Ionization Sources
The selection of an ionization source is pivotal for achieving the required sensitivity and selectivity in trace-level analysis of nitrosamine impurities. The following table summarizes typical quantitative performance data for different mass spectrometer sources from the analysis of a range of nitrosamine impurities. While specific data for N-Nitroso Lisinopril is not widely published in a comparative format, this data provides a strong indication of the expected performance for a larger, more complex nitrosamine.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Atmospheric Pressure Photoionization (APPI) |
| Limit of Detection (LOD) | 0.05–0.8 ng/mL[1][2] | ~0.013 - 0.017 µg/mL[3] | Data not readily available for nitrosamines |
| Limit of Quantification (LOQ) | 0.1–2.0 ng/mL[1][2] | ~0.038 - 0.050 µg/mL[3] | Data not readily available for nitrosamines |
| Linearity (r²) | ≥ 0.999[1][2] | ≥ 0.998[4] | Data not readily available for nitrosamines |
| Precision (%RSD) | < 15%[5][6] | < 5%[4] | Data not readily available for nitrosamines |
| Applicability | Best suited for polar, thermally labile, and large molecules. Generally a good choice for N-Nitroso Lisinopril. | Suitable for a wide range of nitrosamines, including less polar and more volatile compounds. Can also be effective for larger nitrosamines. | Effective for non-polar and aromatic compounds. Its utility for N-Nitroso Lisinopril is less established. |
Experimental Workflow for N-Nitroso Lisinopril Analysis
The general workflow for the analysis of N-Nitroso Lisinopril in a drug substance or product involves sample preparation, LC-MS/MS analysis, and data processing.
Figure 1. General experimental workflow for the analysis of N-Nitroso Lisinopril.
Detailed Experimental Protocols
Below are synthesized experimental protocols for the analysis of N-Nitroso Lisinopril using LC-MS/MS with different ionization sources, based on established methods for nitrosamine analysis.[7][8][9]
Sample Preparation
This protocol is generally applicable regardless of the ionization source used.
-
Drug Substance:
-
Accurately weigh approximately 100 mg of the Lisinopril drug substance into a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol.
-
Vortex the solution until the substance is completely dissolved.
-
Centrifuge the solution at 4500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
-
-
Drug Product (Tablets):
-
Crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of Lisinopril.
-
Transfer the powder to a 15 mL centrifuge tube.
-
Add 5.0 mL of methanol.
-
Vortex for 1 minute, followed by shaking on a mechanical shaker for 40 minutes.
-
Centrifuge the sample at 4500 rpm for 15 minutes.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC vial for analysis.
-
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 4.6 mm, 2.6 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in Water[8] |
| Mobile Phase B | 0.1% Formic acid in Methanol[8] |
| Flow Rate | 0.6 mL/min[8] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
Mass Spectrometry (MS) Conditions
The following are starting parameters that should be optimized for the specific instrument and N-Nitroso Lisinopril.
a) Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV[8]
-
Source Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Nebulizer Gas Pressure: 7 bar
-
MRM Transition: To be determined by infusing a standard of N-Nitroso Lisinopril.
b) Atmospheric Pressure Chemical Ionization (APCI)
-
Ionization Mode: Positive
-
Corona Discharge Current: 4.0 µA
-
Vaporizer Temperature: 400 °C[10]
-
Sheath Gas Flow Rate: 55 arbitrary units[8]
-
Auxiliary Gas Flow Rate: 15 arbitrary units[8]
-
Capillary Temperature: 400 °C[8]
-
MRM Transition: To be determined by infusing a standard of N-Nitroso Lisinopril.
c) Atmospheric Pressure Photoionization (APPI)
-
Ionization Mode: Positive
-
Vaporizer Temperature: 400 °C
-
Krypton Lamp: On
-
Sheath Gas Flow: 50 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
Capillary Temperature: 350 °C
-
MRM Transition: To be determined by infusing a standard of N-Nitroso Lisinopril.
Discussion and Comparison of Ionization Sources
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it a strong candidate for the analysis of N-Nitroso Lisinopril. Given that Lisinopril itself is a polar molecule, its N-nitroso derivative is also expected to have sufficient polarity for efficient ionization by ESI. ESI typically produces protonated molecules [M+H]+, which can then be fragmented in the mass spectrometer to provide specific product ions for quantification using Multiple Reaction Monitoring (MRM).
-
Advantages: High sensitivity for polar compounds, soft ionization with minimal fragmentation in the source, and wide applicability in pharmaceutical analysis.
-
Disadvantages: Susceptible to matrix effects and ion suppression, which can be a challenge when analyzing complex sample matrices.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is generally more suitable for less polar and more volatile compounds compared to ESI. It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions. APCI has been shown to be effective for a broad range of nitrosamines, including both small, volatile compounds and larger, drug-substance-related nitrosamines.[3][10]
-
Advantages: Less susceptible to matrix effects compared to ESI, can ionize a wider range of compounds with varying polarities, and is robust and reliable.
-
Disadvantages: Can sometimes lead to more in-source fragmentation than ESI, which may reduce the abundance of the precursor ion.
Atmospheric Pressure Photoionization (APPI)
APPI utilizes photons to ionize analytes and is particularly effective for non-polar and aromatic compounds. While its use for nitrosamine analysis in pharmaceuticals is less common than ESI and APCI, it could potentially offer an alternative ionization pathway. The presence of aromatic rings in the Lisinopril structure might make N-Nitroso Lisinopril amenable to APPI.
-
Advantages: Can ionize non-polar compounds that are difficult to analyze by ESI or APCI, and can be less prone to matrix effects in certain applications.
-
Disadvantages: Requires the presence of a suitable chromophore for efficient ionization, and its performance for complex nitrosamines like N-Nitroso Lisinopril is not as well-documented as ESI and APCI.
Conclusion
For the analysis of N-Nitroso Lisinopril, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are strong candidate sources for mass spectrometry. ESI is likely to provide high sensitivity due to the polar nature of the N-Nitroso Lisinopril molecule. APCI offers the advantage of being less prone to matrix effects and has demonstrated broad applicability for various nitrosamines. The ultimate choice of ionization source will depend on the specific analytical requirements, including the sample matrix, the required limits of detection and quantification, and the available instrumentation. Method development and validation should be performed to determine the optimal source and parameters for the robust and reliable quantification of N-Nitroso Lisinopril in the desired pharmaceutical samples. While APPI presents a potential alternative, its suitability for this specific application requires further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantitative determination of lisinopril in human plasma by high performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fda.gov [fda.gov]
- 9. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
A Comparative Guide to the Bioanalytical Method Validation for N-Nitroso Lisinopril in Plasma
For Researchers, Scientists, and Drug Development Professionals
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitroso Lisinopril, a potential impurity in the widely prescribed ACE inhibitor Lisinopril, requires robust and validated bioanalytical methods for its quantification in biological matrices like plasma. This is crucial for pharmacokinetic studies, toxicological assessments, and ensuring patient safety during drug development and post-market surveillance.
This guide provides a comprehensive comparison of potential bioanalytical methods for the validation of N-Nitroso Lisinopril in plasma. The primary focus is on a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, presented here as the recommended approach. This is compared against alternative methods to provide a clear rationale for methodological choices. All presented data and protocols are based on established principles for nitrosamine analysis and bioanalytical method validation guidelines from regulatory bodies such as the FDA and ICH.[1][2][3][4][5]
Comparison of Bioanalytical Methods
The selection of an appropriate bioanalytical method is critical for the reliable quantification of N-Nitroso Lisinopril in plasma. The following table compares a proposed state-of-the-art LC-MS/MS method with potential alternative techniques.
| Feature | Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Method C: Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation followed by mass-based detection of precursor and product ions. | Chromatographic separation followed by detection based on UV absorbance. | Chromatographic separation of volatile compounds followed by mass-based detection. |
| Specificity | Very High (due to MRM scanning) | Low to Moderate (risk of interference from plasma components) | High (but requires derivatization for non-volatile analytes) |
| Sensitivity | Very High (pg/mL to low ng/mL) | Low (µg/mL range) | High (but can be limited by derivatization efficiency) |
| Sample Volume | Low (typically 50-200 µL) | High (typically >500 µL) | Moderate to High (requires extraction and derivatization) |
| Throughput | High | Moderate | Low to Moderate |
| Development Cost | High | Low | Moderate |
| Regulatory Acceptance | Widely Accepted and Recommended | Generally not acceptable for trace-level impurity quantification in bioanalysis | Accepted, but LC-MS/MS is often preferred for non-volatile analytes |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Method A is presented as the recommended and most suitable approach.
Method A: LC-MS/MS
This method is designed for high sensitivity and specificity, making it ideal for the trace-level quantification of N-Nitroso Lisinopril in a complex matrix like plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract N-Nitroso Lisinopril from plasma and remove interfering substances.
-
Procedure:
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., N-Nitroso Lisinopril-d4).
-
Vortex for 10 seconds.
-
Add 400 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
Objective: To achieve chromatographic separation of N-Nitroso Lisinopril from other components.
-
Parameters:
-
HPLC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometric Conditions
-
Objective: To detect and quantify N-Nitroso Lisinopril with high specificity.
-
Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-Nitroso Lisinopril: Precursor Ion > Product Ion (e.g., m/z 435.2 > 246.1)
-
N-Nitroso Lisinopril-d4 (IS): Precursor Ion > Product Ion (e.g., m/z 439.2 > 250.1)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Bioanalytical Method Validation Data
The following tables summarize the validation parameters and acceptance criteria for a bioanalytical method based on FDA and ICH M10 guidelines.[1][2][3][4][5][6][7]
Table 1: Calibration Curve and Sensitivity
| Parameter | Acceptance Criteria |
| Calibration Model | Linear, weighted (1/x or 1/x²) regression |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Range | e.g., 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Analyte response is at least 5 times the blank response. Accuracy within ±20%, Precision ≤20%. |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 0.1 | ± 20% | ≤ 20% |
| Low QC | 0.3 | ± 15% | ≤ 15% |
| Mid QC | 10 | ± 15% | ≤ 15% |
| High QC | 80 | ± 15% | ≤ 15% |
Table 3: Stability
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temperature | Mean concentration within ±15% of nominal |
| Short-Term Stability | Room temperature for 24 hours | Mean concentration within ±15% of nominal |
| Long-Term Stability | -20°C for 30 days | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | Autosampler at 4°C for 48 hours | Mean concentration within ±15% of nominal |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Logical relationships of validation parameters.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
Comparative Toxicogenomics of N-Nitroso Lisinopril Exposure: A Guide for Researchers
A comprehensive review of the available toxicological data for N-Nitroso Lisinopril (B193118), contextualized with findings on related N-nitroso compounds and the parent drug, lisinopril. This guide addresses the current understanding of the genotoxic potential and regulatory status of this specific nitrosamine (B1359907) impurity.
Executive Summary
N-Nitroso Lisinopril is a nitrosamine impurity that can form during the synthesis, storage, or formulation of the widely prescribed antihypertensive drug, lisinopril.[1][2] The presence of nitrosamine impurities in pharmaceuticals is a significant concern for regulatory agencies and manufacturers due to the potential carcinogenic risk associated with this class of compounds.[1][3][4] However, a comprehensive toxicogenomic profile for N-Nitroso Lisinopril, detailing its effects on global gene, protein, and metabolite expression, is not currently available in published literature.
This guide synthesizes the existing data on N-Nitroso Lisinopril, primarily from regulatory assessments and comparative studies with other N-nitroso-ACE inhibitors. While direct toxicogenomic studies are lacking, a weight of evidence approach, including structure-activity relationship (SAR) analysis and in vitro and in vivo genotoxicity data from related compounds, provides insights into its potential biological activity.
Recent assessments by regulatory bodies have led to the reclassification of N-Nitroso Lisinopril. Notably, the European Medicines Agency (EMA) has categorized N-Nitroso Lisinopril as a Non-Mutagenic Impurity (NMI).[5][6] The U.S. Food and Drug Administration (FDA) has established an Acceptable Intake (AI) limit for N-Nitroso Lisinopril based on a carcinogenic potency categorization approach.[7][8]
This guide will provide a comparative analysis based on the available data for N-nitroso ACE inhibitors, a general overview of N-nitrosamine toxicology, and relevant pharmacogenomic data for the parent drug, lisinopril.
Comparative Genotoxicity of N-Nitroso ACE Inhibitors
Direct experimental data on the genotoxicity of N-Nitroso Lisinopril is scarce. However, studies on structurally related N-nitroso impurities of other ACE inhibitors, such as N-nitroso ramipril (B1678797) and N-nitroso quinapril, have shown no genotoxic potential in a range of assays.[9][10][11] These findings are attributed to the steric hindrance around the N-nitrosamine moiety, which is believed to inhibit the metabolic activation required for genotoxicity.[12]
Table 1: Summary of Genotoxicity Data for N-Nitroso ACE Inhibitors
| Compound | Assay | System | Results | Reference |
| N-Nitroso Ramipril | In vivo liver comet assay | Mouse | Non-genotoxic | [9][10][11] |
| In vivo Big Blue® mutation assay | Mouse | Non-mutagenic | [9][10][11] | |
| In vivo duplex sequencing assay | Mouse | Non-mutagenic | [9][10][11] | |
| N-Nitroso Quinapril | In vivo liver comet assay | Mouse | Non-genotoxic | [9][10][11] |
| In vivo Big Blue® mutation assay | Mouse | Non-mutagenic | [9][10][11] | |
| In vivo duplex sequencing assay | Mouse | Non-mutagenic | [9][10][11] | |
| N-Nitroso Lisinopril | Regulatory Assessment (based on read-across) | EMA | Classified as Non-Mutagenic Impurity (NMI) | [5][6] |
Regulatory Landscape and Acceptable Intake
The concern over nitrosamine impurities has led to stringent regulatory guidance. For N-Nitroso Lisinopril, the following limits have been established:
Table 2: Regulatory Acceptable Intake (AI) for N-Nitroso Lisinopril
| Regulatory Body | Acceptable Intake (AI) Limit | Basis for Limit | Reference |
| US FDA | 1500 ng/day | Carcinogenic Potency Categorization Approach (CPCA), Potency Category 5 | [7][8] |
| EMA | N/A (Classified as NMI) | Limits derived using structure-activity-relationship and physicochemical features of N-nitroso-lisinopril, N-nitroso-quinapril and N-nitroso-quinaprilate | [6] |
General Toxicogenomic Mechanisms of N-Nitroso Compounds
While specific data for N-Nitroso Lisinopril is unavailable, the general mechanism of toxicity for many N-nitroso compounds involves metabolic activation by cytochrome P450 enzymes. This process can lead to the formation of highly reactive electrophilic intermediates that can alkylate DNA and other macromolecules, leading to mutations and cellular damage.
References
- 1. N-Nitroso Lisinopril, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]
- 2. researchgate.net [researchgate.net]
- 3. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Nitrosamines: Current Updates from EMA and FDA - DLRC [dlrcgroup.com]
- 5. Nitroso lisinopril - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. EMA Q&A Appendix 1 update posted on Feb. 26, 2024 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. N-Nitroso Lisinopril | Manasa Life Sciences [manasalifesciences.com]
- 8. veeprho.com [veeprho.com]
- 9. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential -Pub - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. Evaluation of the nitrosamine impurities of ACE inhibitors using computational, in vitro, and in vivo methods demonstrate no genotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. efpia.eu [efpia.eu]
A Comparative Guide to Certified Reference Materials for N-Nitroso Lisinopril Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of N-Nitroso Lisinopril (B193118), a potential mutagenic impurity in lisinopril active pharmaceutical ingredients (APIs) and drug products, is crucial for ensuring patient safety and regulatory compliance. This guide provides a comparative evaluation of commercially available certified reference materials (CRMs) for N-Nitroso Lisinopril and outlines a robust analytical methodology for its determination.
Evaluation of Commercially Available N-Nitroso Lisinopril CRMs
The selection of a high-quality CRM is fundamental to achieving accurate and reliable analytical results. While a comprehensive comparison requires access to the full Certificate of Analysis (COA) from each supplier, the following table summarizes publicly available information and key parameters for consideration when selecting a CRM.
| Parameter | Supplier A (Exemplar) | Supplier B (Exemplar) | Supplier C (Exemplar) | Considerations for Selection |
| Product Name | N-Nitroso Lisinopril | N-Nitroso Lisinopril | N-Nitroso Lisinopril | Ensure the correct chemical entity and isomeric form are specified. |
| CAS Number | 519175-80-5 | 519175-80-5 | 519175-80-5 | Verify the CAS number matches the target analyte. |
| Purity (by HPLC) | >95%[1] | 95.60% | >90% | Higher purity CRMs are preferable to minimize interference from related impurities. The analytical method used for purity assessment should be considered. |
| Certified Concentration | Typically provided on COA | Typically provided on COA | Typically provided on COA | A certified concentration with a low uncertainty is critical for accurate quantification. |
| Uncertainty | Typically provided on COA | Typically provided on COA | Typically provided on COA | Lower uncertainty values indicate higher confidence in the certified value. |
| Format | Neat solid | Neat solid | Neat solid | The physical form of the CRM should be suitable for the intended analytical method. |
| Storage Conditions | 2-8 °C | 2-8 °C | 2-8 °C | Adherence to recommended storage conditions is essential to maintain CRM stability. |
| Documentation Provided | COA, ¹H-NMR, Mass Spec, HPLC[2] | COA, HPLC, MASS, ¹HNMR, IR, TGA | COA, ¹H-NMR, Mass Spec, HPLC | A comprehensive data package provides greater confidence in the material's identity and purity. |
| Accreditation | Inquire with supplier | Inquire with supplier | Inquire with supplier | ISO 17034 accreditation for the CRM producer ensures the highest level of quality and traceability. |
Note: The supplier names are presented as exemplars. Researchers should consult the specific COAs from their chosen suppliers for detailed quantitative data.
Analytical Methodology: A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Approach
The following experimental protocol is a recommended starting point for the quantification of N-Nitroso Lisinopril in lisinopril drug substances. This method is based on established analytical principles for nitrosamine (B1359907) analysis and the known chromatographic behavior of lisinopril.[3][4] Method validation in the user's laboratory is essential to ensure its suitability for the intended purpose.
Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of the N-Nitroso Lisinopril CRM in a suitable solvent (e.g., methanol (B129727) or diluent) at a concentration of approximately 100 µg/mL.
-
Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards ranging from approximately 0.5 ng/mL to 100 ng/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 50 mg of the lisinopril drug substance into a volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions
| Parameter | Condition |
| Instrument | UPLC/HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be determined by infusion of N-Nitroso Lisinopril standard(Proposed based on Lisinopril: Precursor Ion >435.2; Product Ions for confirmation and quantification) |
Visualizing the Workflow and Signaling Pathways
To aid in the understanding of the analytical process and the context of N-Nitroso Lisinopril formation, the following diagrams are provided.
Figure 1. Experimental workflow for the quantification of N-Nitroso Lisinopril.
Figure 2. Simplified formation pathway of N-Nitroso Lisinopril.
Conclusion
The selection of a well-characterized Certified Reference Material is paramount for the accurate quantification of N-Nitroso Lisinopril. Researchers should meticulously evaluate the Certificate of Analysis for parameters such as purity, certified concentration, and uncertainty. The provided HPLC-MS/MS method offers a robust starting point for method development and validation. By employing high-quality CRMs and a validated analytical method, laboratories can ensure the safety and quality of lisinopril-containing pharmaceutical products.
References
- 1. N-Nitroso Lisinopril | CAS 519175-80-5 | LGC Standards [lgcstandards.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Rapid quantification of lisinopril in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of N-Nitroso Lisinopril
For researchers, scientists, and drug development professionals, the proper handling and disposal of N-Nitroso Lisinopril, a potential carcinogen, is a critical component of laboratory safety and environmental responsibility. Due to its classification as a nitrosamine, this compound requires stringent disposal procedures to mitigate risks to human health and the ecosystem. Adherence to established guidelines for carcinogenic waste is paramount. The primary and most recommended method for the final disposal of N-Nitroso Lisinopril and related contaminated materials is high-temperature hazardous-waste incineration.[1]
Pre-Disposal Planning and Handling
Before commencing any work that will generate N-Nitroso Lisinopril waste, a comprehensive disposal plan must be developed.[2][3][4] This plan should be integrated into the experimental protocol and communicated to all personnel involved.
Key Handling and Safety Precautions:
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6] | To prevent skin and eye contact. |
| Ventilation | All handling of N-Nitroso Lisinopril, especially outside of a solution, should be conducted in a certified chemical fume hood.[2][7] | To avoid inhalation of any airborne particles. |
| Work Surface | Cover work surfaces with absorbent, plastic-backed paper to contain any spills. This material must be disposed of as hazardous waste after use.[2][3] | To prevent contamination of the laboratory environment. |
| Labeling | All containers of N-Nitroso Lisinopril and its waste must be clearly labeled with "DANGER/CAUTION – CHEMICAL CARCINOGEN".[2][7] | To ensure clear identification of the hazardous material. |
| Segregation | Waste contaminated with N-Nitroso Lisinopril must be segregated from general laboratory waste.[2] | To prevent accidental exposure and ensure proper disposal. |
Experimental Protocol: Waste Decontamination and Segregation
While final disposal must be conducted by a licensed facility, small-scale decontamination of lab equipment can be performed. However, chemical degradation is not a substitute for proper final disposal.[1]
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Carefully rinse contaminated glassware and surfaces with a suitable solvent in a fume hood. The solvent used will depend on the specific experimental conditions and should be collected as hazardous waste.
-
Washing: After the initial rinse, wash the items with soap and hot water.[2] The initial rinse is crucial to remove the bulk of the carcinogen before a more general cleaning.
Waste Segregation Protocol:
-
Solid Waste: All solid waste, including contaminated gloves, absorbent paper, and vials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All liquid waste, including solvents from decontamination and experimental residues, must be collected in a separate, clearly labeled, and sealed hazardous waste container. Under no circumstances should this waste be poured down the drain.[2][8]
-
Sharps: Any needles or other sharps contaminated with N-Nitroso Lisinopril must be disposed of in a designated sharps container for hazardous waste.[2]
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of N-Nitroso Lisinopril waste.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. jefferson.edu [jefferson.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. kmpharma.in [kmpharma.in]
- 7. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. chem.tamu.edu [chem.tamu.edu]
Essential Safety and Logistics for Handling N-Nitroso Lisinopril
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate and essential safety and logistical information for handling N-Nitroso Lisinopril, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling N-Nitroso Lisinopril, a stringent PPE protocol is necessary to minimize exposure risks. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Standard/Specification Reference |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Double-gloving is recommended. Use chemically resistant gloves. | EU Directive 89/686/EEC, EN 374 |
| For concentrated solutions, consider materials like Butyl rubber or SilverShield. | ||
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat or a back-closure gown should be worn. A full-sleeved apron is also advised. | |
| Respiratory | A NIOSH-approved N-95 respirator or a self-contained breathing apparatus may be required, especially where dust or aerosols can be generated. | NIOSH |
Operational and Logistical Plan
Proper operational procedures are critical to safely handle N-Nitroso Lisinopril and to prevent contamination. The following table outlines the key logistical and handling steps.
| Procedure Category | Step-by-Step Guidance |
| Engineering Controls | All handling of N-Nitroso Lisinopril, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).[1] |
| Designated Area | Establish a designated area for working with N-Nitroso Lisinopril. This area should be clearly marked. |
| General Handling | Avoid inhalation of dust or aerosols.[2] Do not allow the chemical to come into contact with eyes, skin, or clothing.[1] Wash hands thoroughly after handling.[2] |
| Storage | Store in a cool, dry, and well-ventilated area. Keep containers tightly closed. N-nitrosamines are known to be light-sensitive, so they should be stored in amber or foil-wrapped bottles. |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[3] |
Disposal Plan
The disposal of N-Nitroso Lisinopril and any contaminated materials must be handled with extreme care, following all relevant regulations.
Waste Collection and Storage:
-
All waste contaminated with N-Nitroso Lisinopril, including gloves, wipes, and disposable labware, must be treated as hazardous waste.[1]
-
Collect solid waste in sealable, transparent bags, and then double-bag it.[1]
-
Liquid waste should be collected in properly labeled, closed containers.
-
All waste containers must be clearly labeled as "HAZARDOUS WASTE" and include the chemical constituents and the date of generation.[1]
-
Store waste containers in a designated, secure area with secondary containment.[1]
Disposal Method:
-
N-Nitroso Lisinopril waste should be disposed of through a licensed hazardous material disposal company.[3]
-
Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[3]
-
Under no circumstances should this chemical be allowed to enter the environment.[1]
Decontamination and Spill Response Plan
In the event of a spill or contamination, immediate and appropriate action is required to mitigate risks.
Decontamination of Equipment and Work Surfaces:
-
Routinely decontaminate work surfaces, equipment, and glassware that have come into contact with N-Nitroso Lisinopril.[4]
-
Decontamination activities should be performed within a fume hood or BSC.[4]
-
For the destruction of nitrosamines, a 1:1 solution of hydrobromic acid and acetic acid can be used to rinse equipment.[1] Exposure to UV light can also degrade nitrosamines.[1]
Spill Response:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the area to prevent re-entry.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment and Cleanup:
-
For liquid spills, use an absorbent material to collect the substance. Be cautious as it may react with cellulose-based absorbents.[4]
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
-
Decontamination of Spill Area: Once the bulk of the spill is removed, decontaminate the area using an appropriate method as described above.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and remove contaminated clothing.[2]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[2]
-
Ingestion: Seek immediate medical attention.
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet.[2]
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of N-Nitroso Lisinopril.
Caption: Workflow for N-Nitroso Lisinopril Spill Response.
References
- 1. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. lsuhsc.edu [lsuhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
